molecular formula C9H7NO3 B1589319 7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione CAS No. 24088-77-5

7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione

Cat. No.: B1589319
CAS No.: 24088-77-5
M. Wt: 177.16 g/mol
InChI Key: HQUVXRFXGBZDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione (CAS 24088-77-5) is a high-purity benzoxazine-dione derivative supplied for laboratory research. This compound is a key synthetic intermediate in organic and medicinal chemistry, particularly in the development of novel heterocyclic frameworks . The 1,3-benzoxazine-2,4-dione scaffold is recognized for its diverse biological potential, with scientific literature reporting related analogues to exhibit inhibitory activity against targets such as butyrylcholinesterase (BChE) and the hepatitis C virus (HCV), as well as investigations into their antitumor and antimycobacterial properties . Its structure also makes it a valuable precursor for the synthesis of a wide variety of other bioactive molecules, including 4-quinazolinone-based compounds . From a synthetic chemistry perspective, recent research focuses on developing efficient and mild methods for constructing the benzoxazine-dione core, highlighting its relevance in modern organic synthesis . Our product, characterized by a molecular formula of C 9 H 7 NO 3 and a molecular weight of 177.16 g/mol, is provided with a purity of 95% or greater . For safe handling, please refer to the associated Safety Data Sheet. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methyl-1,3-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)13-9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUVXRFXGBZDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468388
Record name 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24088-77-5
Record name 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24088-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-2H-1,3-benzoxazine-2,4(3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-1,3-Benzoxazine-2,4(3H)-dione, 7-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the properties of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Properties of 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential biological activities of 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione (CAS 24088-77-5). As specific experimental data for this derivative is limited in published literature, this guide establishes a robust scientific profile by integrating predicted data for the target molecule with established experimental data from its parent compound, 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam). This approach provides researchers, scientists, and drug development professionals with a foundational understanding of this compound class and a predictive framework for its behavior, guiding future experimental design and application development.

Introduction and Scientific Context

The benzoxazine ring system is a foundational scaffold in medicinal chemistry and materials science.[3] Specifically, the 1,3-benzoxazine-2,4-dione core represents a class of heterocyclic compounds with a diverse and significant range of biological activities.[3] The parent compound, known as Carsalam, has been investigated for its analgesic and anti-inflammatory properties.[4] Derivatives of this core have demonstrated a wide spectrum of bioactivity, including antifungal, herbicidal, and antibacterial effects, underscoring the scaffold's versatility and potential for modification.[5][6][7][8]

7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a specific derivative where a methyl group is introduced at the 7-position of the aromatic ring. The strategic placement of substituents like a methyl group can profoundly influence the molecule's physicochemical properties—such as solubility and lipophilicity (LogP)—and its pharmacological profile, including metabolic stability, target binding affinity, and overall efficacy. This guide synthesizes the available information to construct a detailed profile of this specific analogue.

Molecular Structure and Physicochemical Properties

The core structure consists of a benzene ring fused to a 1,3-oxazine-2,4-dione ring. The IUPAC name, 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione, specifies the location of the methyl group on the benzene moiety.[2]

Below is a comparative summary of the known and predicted properties of the target molecule and its parent compound. This juxtaposition is critical for experimental planning, allowing researchers to anticipate the compound's behavior based on the well-documented parent structure.

Property7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione 2H-1,3-Benzoxazine-2,4(3H)-dione (Parent Cmpd.) Data Source
CAS Number 24088-77-52037-95-8[2][9]
Molecular Formula C₉H₇NO₃C₈H₅NO₃[2][9]
Molecular Weight 177.16 g/mol 163.13 g/mol [2][9]
Appearance Not specified (likely solid)White to off-white solid/crystalline powder[10]
Melting Point Not experimentally determined228-232 °C[10]
Boiling Point 357-358 °C (Predicted)Not applicable[11]
Density 1.335 g/cm³ (Predicted)1.402 g/cm³ (Predicted)[10][11]
pKa 10.08 (Predicted)9.16 (Predicted)[10][11]
LogP 1.3 (Predicted at 22°C, pH 2)0.78-0.88[10][11]
Solubility Not experimentally determinedDMSO: ≥ 40 mg/mL[10]
SMILES CC1=CC2=C(C=C1)C(=O)NC(=O)O2C1=CC=C2C(=C1)C(=O)NC(=O)O2[2][9]
InChIKey HQUVXRFXGBZDNB-UHFFFAOYSA-NOAYRYNVEFFWSHK-UHFFFAOYSA-N[2][9]

Insight for the Researcher: The addition of the methyl group increases the molecular weight and is predicted to increase the lipophilicity (LogP) and decrease the acidity (higher pKa) compared to the parent compound. This shift towards higher lipophilicity may enhance membrane permeability but could also decrease aqueous solubility, a critical consideration for formulation and bioassay design.

Synthesis and Chemical Reactivity

While a specific, validated synthesis for 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is not detailed in the available literature, a reliable synthetic route can be extrapolated from the well-established synthesis of the parent compound, Carsalam.[10] The foundational reaction involves the cyclization of a salicylamide precursor.

Proposed Synthetic Pathway

The most logical precursor for the target molecule is 2-Hydroxy-4-methylbenzamide . The synthesis would proceed via a cyclization reaction using a carbonylating agent, such as ethyl chloroformate, in the presence of a base like pyridine. This classic methodology provides a high-yield route to the benzoxazinedione core.[10]

Synthesis_of_7_Methyl_Benzoxazinedione reactant1 2-Hydroxy-4-methylbenzamide p1 reactant1->p1 reactant2 Ethyl Chloroformate (2 equiv.) reactant2->p1 reagent Pyridine Reflux p2 reagent->p2 product 7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione img_reactant1 img_product p1->reagent + p2->product

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the established synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione.[10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-hydroxy-4-methylbenzamide in anhydrous pyridine (approx. 1.6 mL per gram of amide).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add 2.0 equivalents of ethyl chloroformate dropwise with vigorous stirring. The solution may develop a color.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and water (approx. 1.5 L per mole of starting material).

  • Isolation: A precipitate should form. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with two portions of cold water. Recrystallize the solid from a suitable solvent system, such as an acetone-ethanol mixture, to yield the purified 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

Self-Validation and Causality: The use of two equivalents of ethyl chloroformate is crucial. The first equivalent reacts with the phenolic hydroxyl group, while the second reacts with the amide nitrogen, facilitating the subsequent intramolecular cyclization to form the stable dione ring system. Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl generated during the reaction. The final recrystallization step is essential for removing unreacted starting materials and byproducts, ensuring high purity of the final compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A multi-step analytical workflow should be employed.

Analytical_Workflow start Synthesized Product tlc 1. TLC Analysis (Purity Check) start->tlc mp 2. Melting Point (Purity & Identity) tlc->mp ms 3. Mass Spectrometry (MS) (Confirm Molecular Weight: 177.16) mp->ms nmr 4. NMR Spectroscopy (¹H and ¹³C for Structural Elucidation) ms->nmr ir 5. FT-IR Spectroscopy (Confirm Functional Groups) nmr->ir final Confirmed Structure & Purity >95% ir->final

Caption: Standard workflow for structural confirmation.

Expected Spectroscopic Signatures

While experimental spectra for the 7-methyl derivative are not available, we can predict the key features based on the parent structure's known data.[9][12]

  • ¹H NMR (in DMSO-d₆):

    • Methyl Protons: A sharp singlet at approximately δ 2.3-2.4 ppm (3H), characteristic of an aromatic methyl group.

    • Aromatic Protons: The substitution pattern will result in three signals in the aromatic region (approx. δ 7.0-7.8 ppm). We would expect a singlet (or narrow doublet) for the proton at C8, a doublet for the proton at C6, and another doublet for the proton at C5.

    • Amide Proton: A broad singlet at δ > 11.5 ppm, characteristic of the N-H proton.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbons: Two signals in the downfield region, likely around δ 160 ppm and δ 148 ppm for C4 and C2, respectively.

    • Aromatic Carbons: Signals for the six aromatic carbons, with the carbon attached to the methyl group (C7) appearing around δ 138-140 ppm.

    • Methyl Carbon: A signal in the aliphatic region, around δ 20-22 ppm.

  • Mass Spectrometry (ESI-MS):

    • The primary ion observed in positive mode would be the protonated molecule [M+H]⁺ at m/z 178.16.

Biological Activity and Therapeutic Potential

The broader class of benzoxazines and their oxo-derivatives are known to possess a wide array of biological activities.[3]

  • Anti-inflammatory and Analgesic: The parent compound, Carsalam, is noted for its use as an analgesic.[1][4] This activity is often linked to the inhibition of inflammatory pathways.

  • Antimicrobial and Antifungal: Various substituted benzoxazinones have shown potent activity against fungal and microbial pathogens.[5][6] The mechanism often involves disruption of cellular processes essential for pathogen survival.

  • Herbicidal Activity: Certain derivatives have been developed as herbicides, indicating their potential to interfere with plant-specific biological pathways.[7]

Expert Perspective: The introduction of a methyl group at the 7-position is a common strategy in medicinal chemistry to probe structure-activity relationships (SAR). This modification can enhance binding to hydrophobic pockets in target enzymes or receptors. It may also alter the compound's metabolic profile, potentially increasing its half-life. While speculative without direct testing, it is plausible that 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione could retain or even enhance the anti-inflammatory or antimicrobial activities observed in this chemical class.

Safety and Handling

Detailed toxicological data for 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is not available. However, the safety profile of the parent compound, Carsalam (CAS 2037-95-8), provides a useful surrogate for preliminary risk assessment.

  • GHS Classification (Parent Compound):

    • Pictogram: GHS07 (Exclamation Mark)[9]

    • Signal Word: Warning[9]

    • Hazard Statement: H302: Harmful if swallowed.[4][9]

  • Recommended Precautions:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Wash hands thoroughly after handling.

Conclusion

7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a compound of significant interest due to the established biological versatility of its core scaffold. This guide has established its fundamental chemical identity and physicochemical properties through a combination of catalog data and predictive modeling. By leveraging established synthetic methodologies for the parent compound, a robust and reliable protocol for its preparation is proposed, along with a clear workflow for its analytical confirmation. The potential for this molecule to exhibit valuable pharmacological activities, particularly in the realms of anti-inflammatory and antimicrobial applications, is high. This document serves as a foundational resource to catalyze further experimental investigation into this promising derivative.

References

  • LookChem. Cas 2037-95-8, 2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE. [Link]

  • Başoğlu, F., et al. (2024). Synthesis, Characterization, of Antioxidant Activity Mannich Bases from 2-Benzoxalinones. ResearchGate. Available at: [Link]

  • Matrix Fine Chemicals. 7-METHYL-2H-1,3-BENZOXAZINE-2,4(3H)-DIONE | CAS 24088-77-5. [Link]

  • Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559. [Link]

  • TÜBİTAK Academic Journals. (2019). Synthesis and characterization of novel mussel-inspired benzoxazines by thiol-benzoxazine chemistry. [Link]

  • PubChem. 2H-1,3-Benzoxazine-2,4(3H)-dione. National Center for Biotechnology Information. [Link]

  • Sharaf El-Din, H. A. (2017). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • ResearchGate. Biological activity of benzoxazolinone and benzoxazolinthione derivatives. [Link]

  • E3S Web of Conferences. (2021). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. [Link]

  • MDPI. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the known and inferred biological activities of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, a heterocyclic compound belonging to the benzoxazine class. While direct experimental data on this specific molecule is limited, this document synthesizes findings from structurally related analogs, including the parent compound 2H-benzo[e][1][2]oxazine-2,4(3H)-dione (isatoic anhydride), to build a robust profile of its potential pharmacological activities. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Detailed experimental protocols and mechanistic pathways are provided to facilitate further investigation into this promising chemical scaffold.

Introduction and Chemical Profile

7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione is a derivative of the benzoxazine heterocyclic system. The benzoxazine ring structure is a component of various natural and synthetic molecules that exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The addition of a methyl group at the 7-position can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making it a compound of interest for medicinal chemistry and drug discovery.

Chemical Identity:

PropertyValue
IUPAC Name 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione
Synonyms 7-Methyl-3,4-Dihydro-2H-1,3-Benzoxazine-2,4-Dione
CAS Number 24088-77-5
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
SMILES CC1=CC2=C(C=C1)C(=O)NC(=O)O2
InChIKey HQUVXRFXGBZDNB-UHFFFAOYSA-N

Potential Anticancer Activity

While direct studies on 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione are not extensively documented, the broader class of benzoxazinones has demonstrated significant potential as anticancer agents. Research into structurally similar compounds suggests that this molecule may exhibit cytotoxic effects against various cancer cell lines through the modulation of key signaling pathways involved in cell proliferation, survival, and DNA repair.

Inferred Mechanisms of Action

2.1.1. Inhibition of the MEK/ERK Signaling Pathway:

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell growth and proliferation; its aberrant activation is a hallmark of many cancers.[2][3] Certain 3-benzyl-1,3-benzoxazine-2,4-dione derivatives have been identified as allosteric inhibitors of MEK1, a key kinase in this pathway.[4] By binding to a site adjacent to the ATP-binding pocket, these inhibitors prevent the conformational changes necessary for MEK1 activation, thereby blocking downstream signaling to ERK and inhibiting cell proliferation.[4] It is plausible that 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione could engage with this or similar allosteric sites on MEK.

MEK_ERK_Pathway cluster_pathway MEK/ERK Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Proliferation Cell Proliferation & Survival Nucleus->Proliferation Regulates Transcription Inhibitor 7-Methyl-2H-benzo[e]oxazine -2,4(3H)-dione (inferred) Inhibitor->MEK Inhibits

Caption: Inferred inhibition of the MEK/ERK pathway by 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

2.1.2. Inhibition of DNA-Dependent Protein Kinase (DNA-PK):

DNA-PK is a crucial enzyme in the repair of DNA double-strand breaks, a common consequence of radiation therapy and certain chemotherapies.[5] Inhibition of DNA-PK can enhance the efficacy of these treatments by preventing cancer cells from repairing DNA damage, leading to apoptosis.[6] Novel benzoxazine derivatives have been shown to act as radiosensitizers by inhibiting the phosphorylation of DNA-PK, delaying DNA repair, and promoting apoptosis in cancer cells.[5][6] The core benzoxazine structure is key to this activity, suggesting a similar potential for the 7-methyl derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[7][8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HCT-116) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background signals.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (Cell Adhesion) Seed->Incubate1 Treat Add Serial Dilutions of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione Incubate1->Treat Incubate2 Incubate 24-72h (Treatment) Treat->Incubate2 AddMTT Add MTT Solution to each well Incubate2->AddMTT Incubate3 Incubate 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Aspirate Medium & Add Solubilization Solution (DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Value Read->Analyze End End Analyze->End

Caption: Standard workflow for the MTT cytotoxicity assay.

Potential Antimicrobial Activity

The benzoxazine scaffold is present in numerous compounds with documented antimicrobial properties.[10] Studies on isatoic anhydride derivatives and metal complexes of 2H-benzo[e][1][2]oxazine-2,4(3H)-dione have shown activity against various pathogenic bacteria, suggesting that 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione may also possess antimicrobial capabilities.[1][10]

Inferred Spectrum of Activity

Based on studies of related compounds, 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione could potentially exhibit activity against:

  • Gram-positive bacteria: such as Staphylococcus aureus and Bacillus cereus.[10]

  • Gram-negative bacteria: such as Escherichia coli.[1]

The mechanism of antimicrobial action for benzoxazinones is not fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the target bacterium is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[12]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (or another appropriate bacterial growth medium) to achieve a range of concentrations.

  • Inoculum Preparation:

    • Culture the target bacterial strain on an appropriate agar plate overnight.

    • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the plate containing the serially diluted compound.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Table 1: Hypothetical MIC Data for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus cereus16
Pseudomonas aeruginosa>128

Potential Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders.[1][13] The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[14]

Inferred Mechanism of Action: Inhibition of the NF-κB Pathway

The canonical NF-κB signaling pathway is a central mediator of inflammation.[1] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IKK complex phosphorylates IκBα, leading to its degradation. This releases the p50/p65 NF-κB dimer, which translocates to the nucleus and activates the transcription of pro-inflammatory genes (e.g., IL-6, COX-2).[1][14] Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exert anti-inflammatory effects by inhibiting this pathway.[15] It is hypothesized that 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione may act similarly, potentially by inhibiting the IKK complex or other upstream activators, thereby preventing NF-κB activation and reducing the expression of inflammatory mediators.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocates Complex IκBα-NF-κB (Inactive) Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Inhibitor 7-Methyl-2H-benzo[e]oxazine -2,4(3H)-dione (inferred) Inhibitor->IKK Inhibits

Caption: Inferred inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Directions

7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione belongs to a class of heterocyclic compounds with significant, demonstrated biological potential. While direct experimental validation for this specific molecule is needed, evidence from structurally related analogs strongly suggests its promise as a lead compound for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The proposed mechanisms of action, including the inhibition of the MEK/ERK and NF-κB pathways, offer clear avenues for future investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the biological activities of this compound and its derivatives, paving the way for potential therapeutic applications.

References

  • Al-Suwaidan, I. A., et al. (2016). Synthesis, characterization and biological activity studies of Pd(II) and Pt(II)-2H-benzo[e][1][2]oxazine-2,4(3H)-dione (HBzoxe) complexes. ResearchGate. Available at: [Link]

  • Lito, P., et al. (2018). The MEK/ERK Network as a Therapeutic Target in Human Cancer. PubMed Central. Available at: [Link]

  • Guo, Y. J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). Spandidos Publications. Available at: [Link]

  • Lu, Z., et al. (2022). ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer. PubMed Central. Available at: [Link]

  • Xia, Y., et al. (2016). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. SciSpace. Available at: [Link]

  • Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. AACR Journals. Available at: [Link]

  • Gümüş, M., et al. (2023). Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. MDPI. Available at: [Link]

  • Taniguchi, K., & Karin, M. (2023). NF-κB in inflammation and cancer. PubMed. Available at: [Link]

  • Radhamani, S., et al. (2017). Novel benzoxazine radiosensitizers and their mechanism of action in cancer cells. ResearchGate. Available at: [Link]

  • Li, Q., et al. (2023). NF-κB signaling pathway in tumor microenvironment. Frontiers. Available at: [Link]

  • Sun, Y., et al. (2015). The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). MAPK/ERK pathway. Wikipedia. Available at: [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Unuigbe, C. A., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL INVESTIGATION OF SOME ISATOIC ANHYDRIDE DERIVED AMIDES. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Dilesh, I., et al. (2020). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. ResearchGate. Available at: [Link]

  • Harrison, T. G., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]

  • Radhamani, S., et al. (2017). Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. Available at: [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. Available at: [Link]

  • Kochanova, N. A., et al. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of isatoic anhydride derivatives (microreview). ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. PubMed Central. Available at: [Link]

  • Semantic Scholar. (n.d.). Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones and Benzo di/triazepines. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Utilization of Isatoic Anhydride in the Synthesis of New Quinazoline Scaffolds as Antioxidant Agents. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][16]oxazin-3(4H). National Institutes of Health. Available at: [Link]

  • JOCPR. (n.d.). Synthesis and anti-inflammatory activity of substituted 2H-1,4- pyridoxazin-3(4H)-one derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. PubChem. Available at: [Link]

  • PubMed Central. (n.d.). Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids. PubMed Central. Available at: [Link]

  • PubMed. (2016). Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents. PubMed. Available at: [Link]

  • MDPI. (n.d.). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (2025). Design and synthesis of new derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • PubMed Central. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. PubMed Central. Available at: [Link]

  • PubMed. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. PubMed Central. Available at: [Link]

  • International Journal of Pharma Sciences and Research. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. Available at: [Link]

Sources

An In-Depth Technical Guide to 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione (CAS: 24088-77-5)

An In-Depth Technical Guide to 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione (CAS: 24088-77-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, a distinct member of the benzoxazine family, represents a compelling scaffold for medicinal chemistry and drug discovery. While extensive research on this specific derivative is emerging, the broader class of benzoxazine-2,4-diones has demonstrated a wide array of biological activities, including anti-inflammatory, antipsychotic, and antimicrobial properties. This technical guide provides a comprehensive overview of 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, including its chemical properties, probable synthetic routes, and an exploration of its potential biological significance based on structure-activity relationships within the benzoxazine class. Particular attention is given to the influence of the C7-methyl group on potential therapeutic activities.

Introduction: The Benzoxazine-2,4-dione Core

The 2H-1,3-benzoxazine-2,4(3H)-dione scaffold is a heterocyclic ring system that has garnered significant interest in pharmaceutical research. Its rigid structure and capacity for diverse substitutions make it an attractive starting point for the design of novel therapeutic agents. The parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione, also known as Carsalam, serves as a key intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor to Sodium 8-(2-hydroxybenzamido)caprylate (SNAC), an absorption enhancer used in oral drug delivery systems.[3] The therapeutic potential of benzoxazine derivatives is broad, with documented activities including anti-inflammatory, antipsychotic, and antimicrobial effects.[4]

This guide focuses specifically on the 7-methyl derivative, a molecule whose subtle structural modification may unlock unique pharmacological properties.

Physicochemical Properties

A clear understanding of the physicochemical properties of 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is fundamental for its application in research and development.

PropertyValueSource
CAS Number 24088-77-5[5][6]
Molecular Formula C9H7NO3[5][6]
Molecular Weight 177.16 g/mol [5][6]
IUPAC Name 7-methyl-2H-1,3-benzoxazine-2,4(3H)-dione[6]
Synonyms 7-Methyl-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione, 2H-1,3-Benzoxazine-2,4(3H)-dione, 7-methyl-[5][6]
Boiling Point 357-358 °C at 100.9 kPa[5]
SMILES CC1=CC2=C(C=C1)C(=O)NC(=O)O2[6]
InChIKey HQUVXRFXGBZDNB-UHFFFAOYSA-N[6]

Synthesis Strategies

Proposed Synthetic Pathway

The most probable synthetic route to 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione would start from 2-hydroxy-4-methylbenzamide. This precursor would then undergo cyclization, likely through reaction with a suitable carbonylating agent. A well-documented method for the synthesis of the parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione, involves the reaction of salicylamide with ethyl chloroformate in the presence of pyridine.[7]

Reaction Scheme:

Synthesis of 7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dionereactant2-hydroxy-4-methylbenzamideproductThis compoundreactant->productCyclizationreagentEthyl ChloroformatePyridinereagent->product

Figure 1. Proposed synthesis of 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

Step-by-Step Protocol (Inferred):

  • Dissolution: Dissolve 2-hydroxy-4-methylbenzamide in a suitable anhydrous solvent, such as pyridine, under an inert atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagent: Slowly add ethyl chloroformate to the cooled solution with continuous stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours to drive the cyclization.

  • Work-up: After cooling, the reaction mixture is typically poured into ice water to precipitate the product.

  • Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., acetone-ethanol) to yield the final product.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent like pyridine is crucial as ethyl chloroformate is sensitive to moisture.

  • Pyridine as Solvent and Base: Pyridine serves as both the solvent and a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Cooling during Addition: The initial cooling is necessary to control the exothermic reaction between the salicylamide and ethyl chloroformate.

  • Reflux: Heating the mixture to reflux provides the necessary activation energy for the intramolecular cyclization to form the dione ring.

Potential Biological Activities and Therapeutic Applications

Direct biological studies on 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione are limited in the public domain. However, by examining the activities of structurally related compounds, we can infer its potential therapeutic applications.

Structure-Activity Relationship (SAR) Insights

A study on a series of 1,3-benzoxazine derivatives as potential K+ channel openers revealed that substitutions on the benzoxazine nucleus significantly influence their biological activity. Specifically, the presence of a methyl or halogeno group at the C7 position was found to be beneficial for vasorelaxant and hypotensive activity.[1] One of the most potent compounds in that study, 2-(6-bromo-7-chloro-2,2-dimethyl-2H-1,3-benzoxazin-4-yl)pyridine 1-oxide, featured a halogen at the C7 position, highlighting the importance of this substitution site. This suggests that the C7-methyl group in 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione could contribute positively to its biological profile, potentially in the context of cardiovascular diseases.

Broader Activities of the Benzoxazine-2,4-dione Class

The parent scaffold, 2H-1,3-benzoxazine-2,4(3H)-dione, is known to be an analog of 5-HT7 receptor ligands and has shown activity against both 5-HT2A and 5-HT7 receptors in vitro.[8] This suggests a potential role in treating conditions like psoriasis and inflammatory diseases.[8] Furthermore, the broader benzoxazine class has been investigated for a variety of biological activities, including:

  • Anticancer: Certain benzoxazine derivatives have shown promising anticancer activity.[4]

  • Antimicrobial and Antifungal: The benzoxazine scaffold is a key component in various antimicrobial and antifungal agents.[4]

  • Anti-inflammatory: The anti-inflammatory properties of this class of compounds are well-documented.

  • Antituberculosis: Some derivatives have exhibited activity against Mycobacterium tuberculosis.[4]

Biological_ActivitiescoreThis compoundactivity1Potential K+ Channel Opener(Cardiovascular)core->activity1Inferred fromC7-methyl SARactivity2Potential Anti-inflammatory Agentcore->activity2Inferred fromBenzoxazine-dione Classactivity3Potential Antimicrobial Agentcore->activity3Inferred fromBenzoxazine Classactivity4Potential CNS Agent(e.g., 5-HT Receptor Ligand)core->activity4Inferred fromParent Scaffold

Figure 2. Potential biological activities of 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

Future Directions and Research Opportunities

The available data suggests that 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a promising, yet underexplored, molecule. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol and full spectral characterization.

  • In Vitro Biological Screening: A broad-based screening campaign to evaluate its activity against a range of biological targets, including K+ channels, serotonin receptors, inflammatory mediators, and various microbial strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular mechanisms underlying any observed biological activities.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Assessment of its therapeutic potential in relevant animal models and determination of its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione stands as a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While direct biological data remains to be fully elucidated, the established activities of the broader benzoxazine-2,4-dione class, coupled with the known positive influence of a C7-methyl substitution in related scaffolds, provides a strong rationale for its further investigation. This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this intriguing compound.

References

  • Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. PubMed. [Link]

  • Preparation, characterization and biological activity studies of benzoxaizne derivatives. Journal of Pharmacognosy and Phytochemistry. [Link]

  • The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives.†‡. ResearchGate. [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives ". Iraqi Academic Scientific Journals. [Link]

  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry. [Link]

  • 2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258. PubChem. [Link]

  • Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][2]oxazine-2,4-diones. RSC Advances. [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. [Link]

  • Synthesis of 1,3-benzoxazines Based on 2,4,4-trimethyl-7,2',4'-trihydroxy Flavan: Antibacterial, Anti-inflammatory, Cyclooxygenase-2 Inhibition and Molecular Modelling Studies. ResearchGate. [Link]

  • Preparation method of benzo [ e ][1][2] oxazine-2, 4-dione. Google Patents.

  • US3409615A - Process for the preparation of 1:3-benzoxazine-2:4-diones.
  • 7-METHYL-2H-1,3-BENZOXAZINE-2,4(3H)-DIONE | CAS 24088-77-5. Matrix Fine Chemicals. [Link]

  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. ResearchGate. [Link]

  • Synthesis, biological evaluation and action mechanism of 7H-[1][4][5] triazolo [3,4-b][1][2][5] thiadiazine-phenylhydrazone derivatives as α-glucosidase inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. ResearchGate. [Link]

The Chemistry of Benzoxazine-2,4-diones: A Legacy of Discovery and a Frontier in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Versatile Heterocycle

The benzoxazine-2,4-dione ring system, historically and commonly known as isatoic anhydride, represents a cornerstone in heterocyclic chemistry. Its journey from an early 20th-century synthetic curiosity to a pivotal building block in modern medicinal chemistry underscores its remarkable versatility. This guide provides a comprehensive exploration of the discovery, history, synthesis, and profound impact of benzoxazine-2,4-diones, offering both a historical narrative and practical, field-proven insights for professionals in drug discovery and development. We will delve into the fundamental reactivity that makes this scaffold a gateway to a vast array of biologically active molecules and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

A Chronicle of Discovery: From Isatin Oxidation to a Named Anhydride

The story of benzoxazine-2,4-dione is intertwined with the early explorations of indigo dye chemistry. In 1883, Kolbe reported the formation of a compound he termed "isatoic acid" through the oxidation of isatin.[1] Almost concurrently, Friedländer and Wleügel synthesized what they named "anthranilic carboxylic acid" from anthranil and ethyl chloroformate.[2] It was in 1899 that Erdmann, upon synthesizing the same compound from anthranilic acid and the highly reactive phosgene, proposed the now widely accepted name "isatoic anhydride," recognizing its cyclic anhydride structure.[3] This nomenclature solidified its identity as a key intermediate derived from anthranilic acid.

The early 20th century saw the establishment of the reaction between anthranilic acid and phosgene as a reliable method for the preparation of isatoic anhydride.[4] This reaction, though efficient, involves the use of highly toxic phosgene, a significant drawback that spurred the development of safer and more versatile synthetic routes in the decades that followed.

The Synthetic Arsenal: From Classical Methods to Modern Innovations

The synthesis of benzoxazine-2,4-diones has evolved significantly, driven by the need for milder conditions, greater substrate scope, and improved safety profiles.

The Classic Phosgene-Based Synthesis of Isatoic Anhydride

The reaction of anthranilic acid with phosgene remains a benchmark for the synthesis of the parent benzoxazine-2,4-dione (isatoic anhydride). This method provides a high yield of the desired product.

Experimental Protocol: Synthesis of 2H-3,1-Benzoxazine-2,4(1H)-dione (Isatoic Anhydride) from Anthranilic Acid and Phosgene [4]

Materials:

  • Anthranilic acid

  • Concentrated hydrochloric acid

  • Phosgene (handle with extreme caution in a well-ventilated fume hood)

  • Water

  • Dioxane (for cleaning)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a scrubber, dissolve anthranilic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

  • Cool the solution and begin bubbling phosgene gas through the stirred solution.

  • Isatoic anhydride will begin to precipitate. Control the rate of phosgene addition to maintain the reaction temperature below 50°C.

  • Continue the addition of phosgene for 2-4 hours, or until the rate of absorption significantly decreases.

  • Discontinue the phosgene flow and purge the apparatus with a stream of air to remove any residual phosgene.

  • Collect the precipitated isatoic anhydride by vacuum filtration and wash thoroughly with cold water.

  • The product can be dried in a vacuum oven at 100°C.

  • Further purification can be achieved by recrystallization from ethanol or dioxane.

Causality Behind Experimental Choices:

  • The use of hydrochloric acid is to form the hydrochloride salt of anthranilic acid, which is more soluble in the aqueous reaction medium.

  • Controlling the temperature below 50°C is crucial to minimize side reactions and decomposition of the product.

  • The thorough washing with cold water is necessary to remove any unreacted starting materials and inorganic salts.

Modern Synthetic Approaches

Concerns over the toxicity of phosgene have led to the development of alternative, safer methods for the synthesis of benzoxazine-2,4-diones.

  • Palladium-Catalyzed Carbonylation: A significant advancement involves the palladium-catalyzed carbonylation of o-iodoanilines or the C-H bond carbonylation of N-alkyl anilines.[5] These methods offer milder reaction conditions and a broader tolerance of functional groups, allowing for the synthesis of a wider range of substituted benzoxazine-2,4-diones.

  • Oxidation of Isatins: The oxidation of isatin derivatives provides another route to isatoic anhydrides.[6][7][8] Reagents such as hydrogen peroxide or chromic anhydride have been employed for this transformation.[7][8] More recently, greener methods using urea-hydrogen peroxide complex under ultrasound irradiation have been developed.[1]

  • From Phthalimide Derivatives: Isatoic anhydrides can also be prepared from phthalimide derivatives through oxidation with reagents like sodium hypochlorite.[9]

Structural Elucidation and Spectroscopic Characterization

The definitive identification of benzoxazine-2,4-diones relies on a combination of spectroscopic techniques.

Spectroscopic TechniqueKey Features for 2H-3,1-Benzoxazine-2,4(1H)-dione
¹H NMR Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The N-H proton gives a broad singlet at a downfield chemical shift (often > δ 10 ppm).
¹³C NMR The two carbonyl carbons are characteristically observed at δ ~160-170 ppm and δ ~148-150 ppm.[10][11] Aromatic carbons appear in the δ 115-140 ppm region.
IR Spectroscopy Strong carbonyl stretching vibrations are observed around 1770 cm⁻¹ and 1720 cm⁻¹ for the anhydride and the amide carbonyls, respectively. An N-H stretching band is also present around 3200 cm⁻¹.
Mass Spectrometry The molecular ion peak is readily observed. A characteristic fragmentation pattern involves the loss of CO₂ (44 Da) followed by the loss of CO (28 Da).[12]

The Heart of Reactivity: A Gateway to Heterocyclic Diversity

The chemical versatility of benzoxazine-2,4-diones stems from their susceptibility to nucleophilic attack at two electrophilic centers: the C4 carbonyl (amide) and the C2 carbonyl (anhydride). This dual reactivity allows for a diverse range of chemical transformations, making them invaluable synthons in organic synthesis.

Reaction with Amines: The Path to Quinazolinones

One of the most significant reactions of isatoic anhydrides is their reaction with primary amines. This transformation proceeds via a nucleophilic attack of the amine on the more reactive C2 carbonyl, leading to ring-opening and the formation of an unstable N-carboxyanthranilamide intermediate. This intermediate readily loses carbon dioxide to generate a 2-aminobenzamide, which can then undergo intramolecular cyclization to form a 2,3-dihydroquinazolin-4(1H)-one. Subsequent oxidation yields the aromatic quinazolin-4(3H)-one.[13][14]


IsatoicAnhydride [label="Benzoxazine-2,4-dione"]; Amine [label="R-NH₂"]; Intermediate1 [label="Ring-Opened Intermediate\n(N-Carboxyanthranilamide)"]; Intermediate2 [label="2-Aminobenzamide"]; Quinazolinone [label="Quinazolin-4(3H)-one"];

IsatoicAnhydride -> Intermediate1 [label="Nucleophilic Attack"]; Amine -> Intermediate1; Intermediate1 -> Intermediate2 [label="- CO₂"]; Intermediate2 -> Quinazolinone [label="Cyclization & Oxidation"]; }

Reaction of Benzoxazine-2,4-dione with an Amine.

A Privileged Scaffold in Drug Discovery

The benzoxazine-2,4-dione core and its derivatives, particularly the quinazolinones synthesized from them, exhibit a broad spectrum of biological activities. This has established the benzoxazine scaffold as a "privileged structure" in medicinal chemistry.

  • Antimicrobial Agents: Numerous benzoxazine and quinazolinone derivatives have demonstrated potent antibacterial and antifungal properties.[15]

  • Anti-inflammatory and Analgesic Activity: The quinazolinone nucleus is a well-known pharmacophore associated with anti-inflammatory and analgesic effects.

  • Anticancer Therapeutics: The versatility of the benzoxazine-2,4-dione scaffold has been exploited to develop novel anticancer agents targeting various cellular pathways.

  • Central Nervous System (CNS) Activity: Historically, isatoic anhydride was a key precursor in the synthesis of methaqualone, a sedative-hypnotic drug.[16] This highlights the early recognition of the scaffold's potential in developing CNS-active compounds.

Future Perspectives: The Continuing Evolution

The journey of benzoxazine-2,4-diones is far from over. Modern synthetic methodologies are enabling the creation of increasingly complex and diverse libraries of derivatives for high-throughput screening. The growing understanding of the structure-activity relationships of these compounds is guiding the rational design of more potent and selective drug candidates. As our comprehension of disease biology deepens, the benzoxazine-2,4-dione scaffold will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics to address unmet medical needs. The legacy of this seemingly simple heterocycle is a testament to the power of fundamental chemical discovery and its enduring impact on human health.

References

  • Erdmann, H. Ueber das Isatoïnsäureanhydrid. Ber. Dtsch. Chem. Ges.1899, 32 (2), 2159–2169.
  • isatoic anhydride. BDMAEE. Available at: [Link].

  • Synthesis of isatoic anhydride derivatives (microreview). Request PDF. Available at: [Link].

  • Isatoic anhydride. Wikipedia. Available at: [Link].

  • isatoic anhydride - Organic Syntheses Procedure. Available at: [Link].

  • Isatoic anhydride. NIST WebBook. Available at: [Link].

  • Preparation of isatoic anhydrides. Google Patents.
  • Synthesis process of isatoic anhydride. Google Patents.
  • A green synthesis of isatoic anhydrides from isatins with urea-hydrogen peroxide complex and ultrasound. ResearchGate. Available at: [Link].

  • Acid-Catalyzed Synthesis of Isatoic Anhydride-8-Secondary Amides Enables IASA Transformations for Medicinal Chemistry. ACS Publications. Available at: [Link].

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. Available at: [Link].

  • Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. Available at: [Link].

  • Process for producing isatoic anhydrides. Google Patents.
  • The results of 1 Н and 13 C NMR spectroscopy of benzoxazine monomers. ResearchGate. Available at: [Link].

  • Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H) - PubMed. Available at: [Link].

  • New Derivatives of Isatoic Anhydride Offered. C&EN Global Enterprise. Available at: [Link].

  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. Nature. Available at: [Link].

  • isatoic anhydride synthesis - Sciencemadness Discussion Board. Available at: [Link].

  • The chemistry of 2H‐3,1‐benzoxazine‐2,4‐(1H)dione (isatoic anhydride) 3. One step synthesis of 2,3‐dihydro‐4,1,6‐benzoxadiazonine‐5,7‐(1H,6H)diones. Request PDF. Available at: [Link].

  • Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. NIH. Available at: [Link].

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link].

  • SYNTHESIS OF HETEROBICYCLICCOMPOUNDS - Part III.-Formation of 2H-I,3-Benzoxazine-2H-(3H)-dione. PJSIR. Available at: [Link].

  • 2H-3,1-Benzoxazine-2,4(1H)-dione, 1,6-dimethyl-. PubChem. Available at: [Link].

  • Isatoic anhydride. NIST WebBook. Available at: [Link].

  • The chemistry of isatins: a review from 1975 to 1999. SciELO. Available at: [Link].

  • (PDF) Preparation of isatoic anhydride from phthalimide. ResearchGate. Available at: [Link].

  • Anhydrides in Organic Chemistry: Examination of Structure, Reactivity, and Applications. Longdom Publishing. Available at: [Link].

  • Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. Available at: [Link].

  • Isatoic Anhydride. PubChem. Available at: [Link].

  • THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYMATIC STUDIES. UGA Open Scholar. Available at: [Link].

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link].

  • The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives.†‡. ResearchGate. Available at: [Link].

    • 13C NMR Spectroscopy. Available at: [Link].

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link].

  • Acid anhydride. University of Calgary. Available at: [Link].

  • 2H-1,3-Benzoxazine-2,4(3H)-dione. SpectraBase. Available at: [Link].

  • Process for preparing anthranilic acids. Google Patents.
  • Benzoxazoles – Knowledge and References. Taylor & Francis. Available at: [Link].

  • Anthranilic acid and derivatives thereof, synthesis method and application thereof. PubChem. Available at: [Link].

  • Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. PubMed. Available at: [Link].

  • Transition-metal-catalyst-free synthesis of anthranilic acid derivatives by transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols/amines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].

  • Introduction, Preparation, Classification, Nomenclature of Acid Anhydride, Practice Problems & Frequently Asked Questions in Chemistry. Aakash Institute. Available at: [Link].

  • Anthranilic acid amides and the derivatives thereof as cosmetic and pharmaceutical agents. Google Patents.

Sources

The Emerging Therapeutic Potential of 7-Methylated Benzoxazines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the burgeoning field of 7-methylated benzoxazines, a promising class of heterocyclic compounds with significant therapeutic potential. We will delve into the synthesis, mechanistic underpinnings of their biological activity, and prospective applications in modern medicine, with a focus on providing actionable insights for researchers and drug development professionals.

Introduction: The Benzoxazine Scaffold as a Privileged Structure in Medicinal Chemistry

Benzoxazines are a versatile class of heterocyclic compounds that have garnered considerable attention for their wide array of biological activities.[1] Their unique structure, characterized by a benzene ring fused to an oxazine ring, provides a robust scaffold for chemical modification, allowing for the fine-tuning of their pharmacological properties.[2] The introduction of various substituents on the benzoxazine core has been shown to be pivotal in dictating their therapeutic effects, which span antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[3][4] This guide will specifically focus on the impact of methylation at the 7-position of the benzoxazine ring, a substitution that has shown promise in modulating the compound's biological activity.

Synthesis of 7-Methylated Benzoxazines: A Methodical Approach

The synthesis of 7-methylated benzoxazines typically follows the well-established Mannich reaction, which involves the condensation of a substituted phenol, a primary amine, and formaldehyde.[2] The strategic selection of a 4-methylphenol as the starting phenolic compound is the key to introducing the methyl group at the desired 7-position of the resulting benzoxazine.

Detailed Synthesis Protocol:

A representative synthesis of a 7-methyl-1,3-benzoxazine derivative is outlined below. This one-pot reaction is favored for its efficiency and good yields.

Materials:

  • 4-Methylphenol

  • Primary amine (e.g., aniline)

  • Paraformaldehyde

  • Solvent (e.g., chloroform, dioxane, or solvent-free conditions can be employed)[5]

  • Reagents for purification (e.g., sodium hydroxide solution, magnesium sulfate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-methylphenol and the chosen primary amine in the selected solvent.

  • Addition of Formaldehyde: To this solution, add paraformaldehyde.

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours to 48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • Work-up: After the reaction is complete, cool the mixture and wash it with an aqueous solution of sodium hydroxide to remove unreacted phenol. Subsequently, wash with water until the pH is neutral.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane) to yield the pure 7-methylated benzoxazine derivative.[6]

Causality Behind Experimental Choices: The choice of a one-pot synthesis is for operational simplicity and to maximize yield by driving the reaction equilibrium forward. The alkaline wash is a critical step to remove acidic impurities, particularly the starting phenol, which simplifies the final purification. Recrystallization is a cost-effective and efficient method for obtaining highly pure crystalline products suitable for biological evaluation.

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve 4-methylphenol and primary amine in solvent B Add paraformaldehyde A->B C Reflux and monitor by TLC B->C D Cool and wash with NaOH(aq) C->D Reaction complete E Wash with water to neutral pH D->E F Dry organic phase and concentrate E->F G Recrystallize from suitable solvent F->G H Final Product G->H Pure 7-methylated benzoxazine

Caption: Workflow for the synthesis and purification of 7-methylated benzoxazines.

Therapeutic Potential and Biological Activities

The methylation pattern on the benzoxazine scaffold significantly influences its interaction with biological targets. The presence of a methyl group at the 7-position has been linked to specific and potent biological activities.

Vasorelaxant and Hypotensive Effects: A Potential for Cardiovascular Applications

A noteworthy study highlighted the importance of a methyl group at the C7 position of the 1,3-benzoxazine nucleus for optimal vasorelaxant and hypotensive activity.[7]

Mechanism of Action: These 7-methylated derivatives were designed as potassium channel openers.[7] Opening of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation, ultimately lowering blood pressure.

Experimental Protocol for Vasorelaxant Activity Assay:

This protocol describes the ex vivo assessment of vasorelaxant effects using isolated rat aortic rings.

Materials:

  • Male Wistar rats

  • Krebs-Henseleit (K-H) solution

  • Vasoconstricting agent (e.g., high potassium chloride [KCl] or tetraethylammonium chloride [TEA])[7]

  • 7-methylated benzoxazine derivatives

  • Organ bath system with isometric force transducers

Procedure:

  • Aorta Preparation: Euthanize the rat and immediately excise the thoracic aorta.[8] Place the aorta in cold K-H solution. Carefully remove adhering connective tissue and cut the aorta into rings of 3-4 mm in length.[9]

  • Mounting: Suspend the aortic rings in an organ bath containing K-H solution at 37°C and bubble with a mixture of 95% O2 and 5% CO2.[10]

  • Equilibration and Contraction: Allow the rings to equilibrate for a period under a resting tension. Induce a stable contraction with a vasoconstricting agent like high KCl.[11]

  • Drug Administration: Once a stable contraction is achieved, cumulatively add increasing concentrations of the 7-methylated benzoxazine derivative to the organ bath.

  • Data Acquisition and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-induced contraction. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).[7]

Self-Validating System: The use of a pre-contracted aortic ring provides a clear and measurable baseline against which the relaxant effects of the test compounds can be quantified. The cumulative addition of the drug allows for the determination of a dose-response relationship and the calculation of the EC50, a key parameter for comparing the potency of different compounds.

Signaling Pathway for Vasorelaxation by K+ Channel Opening

G 7-Methylated Benzoxazine 7-Methylated Benzoxazine K+ Channel K+ Channel 7-Methylated Benzoxazine->K+ Channel Activates Hyperpolarization Hyperpolarization K+ Channel->Hyperpolarization Leads to Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Hyperpolarization->Voltage-gated Ca2+ channels Inhibits Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ channels->Ca2+ Influx Reduces Intracellular [Ca2+] Intracellular [Ca2+] Ca2+ Influx->Intracellular [Ca2+] Decreases Smooth Muscle Relaxation Smooth Muscle Relaxation Intracellular [Ca2+]->Smooth Muscle Relaxation Induces

Caption: Mechanism of vasorelaxation induced by 7-methylated benzoxazines.

Antioxidant Properties: Implications for Age-Related and Oxidative Stress-Mediated Diseases

Oxidative stress is a key contributor to the aging process and the pathogenesis of numerous diseases. Research on 5,7,8-trimethyl-1,4-benzoxazine hybrids has demonstrated their potent antioxidant capabilities.[3] While not solely 7-methylated, the presence of methyl groups on the benzene ring, including at the 7-position, is crucial for this activity. These compounds can be considered bioisosteres of vitamin E, a well-known antioxidant.[4]

Mechanism of Action: These methylated benzoxazines act as radical scavengers and inhibitors of intracellular reactive oxygen species (ROS). They can also upregulate the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), and enhance cellular glutathione (GSH) levels, thereby bolstering the cell's endogenous antioxidant defenses.[3]

Experimental Protocol for Antioxidant Activity in Human Skin Fibroblasts:

This protocol details the assessment of the antioxidant potential of methylated benzoxazines in a cell-based model.

Materials:

  • Human skin fibroblast cell line (e.g., CRL-1474)[12]

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)[12]

  • Methylated benzoxazine derivatives

  • Reagents for inducing oxidative stress (e.g., UVA radiation or H2O2)

  • Fluorescent probes for ROS detection (e.g., H2DCFDA)[13]

  • Reagents for quantifying gene expression (e.g., TRIzol, reverse transcriptase, qPCR reagents)

  • Reagents for GSH assay

Procedure:

  • Cell Culture: Culture human skin fibroblasts under standard conditions (37°C, 5% CO2).[12]

  • Treatment: Treat the cells with various concentrations of the methylated benzoxazine derivatives for a specified duration.

  • Induction of Oxidative Stress: Expose the cells to an oxidative stressor like UVA radiation.

  • ROS Measurement: Incubate the cells with a fluorescent ROS probe (e.g., H2DCFDA) and measure the fluorescence intensity, which is proportional to the intracellular ROS levels.[13]

  • Gene Expression Analysis: Isolate total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR (qPCR) to measure the expression levels of antioxidant genes like HO-1.

  • GSH Assay: Lyse the cells and measure the intracellular concentration of GSH using a commercially available kit.

Causality Behind Experimental Choices: Human skin fibroblasts are a relevant cell model for studying oxidative stress and aging. The use of a known oxidative stressor provides a controlled system to evaluate the protective effects of the test compounds. Measuring multiple endpoints (ROS levels, antioxidant gene expression, and GSH levels) provides a comprehensive assessment of the compound's antioxidant mechanism.

Anticancer Potential: An Area for Future Exploration

While specific studies on the anticancer activity of 7-methylated benzoxazines are limited, the broader class of benzoxazine derivatives has shown significant promise as anticancer agents.[14][15][16] They can inhibit the proliferation of various cancer cell lines and induce cell death through mechanisms such as apoptosis.[16] Given the profound impact of substitution patterns on biological activity, it is highly plausible that 7-methylated benzoxazines could possess potent and selective anticancer properties.

Future Directions: Screening of a library of 7-methylated benzoxazine derivatives against a panel of cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colon cancer) using cytotoxicity assays like the MTT assay would be a logical next step.[14]

Quantitative Data Summary

Compound ClassBiological ActivityKey FindingsReference
7-Methyl-1,3-benzoxazine derivatives Vasorelaxant and HypotensiveA methyl group at C7 is crucial for optimal activity. Acts as a potassium channel opener.[7]
5,7,8-Trimethyl-1,4-benzoxazine hybrids AntioxidantAct as radical scavengers, reduce intracellular ROS, induce HO-1 expression, and enhance GSH levels.[3]
Substituted Benzoxazines AnticancerExhibit antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cell lines.[15]

Conclusion and Future Perspectives

7-Methylated benzoxazines represent a promising and underexplored area of medicinal chemistry. The available evidence strongly suggests their potential as therapeutic agents, particularly in the treatment of cardiovascular diseases and conditions associated with oxidative stress. The versatility of the benzoxazine scaffold allows for further optimization of these lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets of these compounds and expanding the investigation into other therapeutic areas, such as oncology and neurodegenerative diseases. The in-depth understanding of the structure-activity relationships of 7-methylated benzoxazines will undoubtedly pave the way for the development of novel and effective therapies.

References

  • 1,3-Benzoxazines can be synthesized via the Mannich reaction, which involves a phenolic compound, primary amine, and an aldehyde, and can be carried out using either solution-based or solvent-free methods. (Source: Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH)
  • Rats were anesthetized with 10% chloral hydrate and isolated the main thoracic aorta immediately, and the arteries were immersed in a cold oxygenated K-H solution. The arteries were cleared of connective tissues and cut into ring segments, 3–4 mm long. (Source: Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology - PubMed Central)
  • Benzoxazine derivatives have emerged as promising antimicrobial agents due to their diverse biological activities. These compounds, mainly present as aglycones in plants, serve as natural defense chemicals and exhibit anti-inflammatory, antibacterial, and antifungal properties.
  • The human skin fibroblasts (CRL-1474) were obtained from the American Type Culture Collection (ATCC) and cultured in a humidified atmosphere of 5% CO2 at 37°C in a medium composed of Dulbecco's modified Eagle medium (DMEM) with 10% fetal bovine serum (FBS) according to the standard protocol for fibroblasts.
  • In the current work, six novel 5,7,8-trimethyl-1,4-benzoxazine/catechol or resorcinol hybrids were synthesized connected through a methoxymethyl-1,2,3-triazolyl or a 1,2,3-triazoly linker. The compounds were evaluated for their antioxidant capacity in a cell-free system and for their ability to reduce intracellular ROS levels in human skin fibroblasts, both young (early-passage) and senescent. (Source: Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PubMed)
  • An electron-withdrawing group with the proper shape at C6 and a methyl or halogeno group at C7 of the 1,3-benzoxazine nucleus were required for the development of optimal vasorelaxant and hypotensive activity.
  • Preparation of Rat Aortic Rings. The animals were euthanized by cervical dislocation followed by sectioning of cervical vessels. Rat aorta was immediately removed, immersed in Krebs solutions and bubbled with carbogen mixture (95% O2 and 5% CO2). (Source: Mechanisms Underlying Vasorelaxation Induced in Rat Aorta by Galetin 3,6-Dimethyl Ether, a Flavonoid from Piptadenia stipulacea (Benth.) Ducke - NIH)
  • A simple and selective synthesis of 1,3-benzoxazine-2,4-dione and 4-methylene-1,3-benzoxazine-2-one derivatives is reported from the reaction of Schiff bases and triphosgene.
  • The level of ROS in fibroblasts treated with antioxidants was estimated with 2′,7′-dichlorofluorescein diacetate (H2DCFDA) and dihydroethidium (DHE). (Source: Effect of Selected Antioxidants on the In Vitro Aging of Human Fibroblasts - MDPI)
  • More specifically, 1,4-benzoxazines represent a privileged scaffold in drug discovery due to their fascinating pharmacological profile. They have been investigated as potential antimicrobial/antifungal, antioxidant, anti-infective, antidiabetic, or anticancer agents, as well as against neurodegenerative and cardiovascular disorders. (Source: Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC - PubMed Central)
  • In preliminary experiments, the vasorelaxant effect of the isoquinoline alkaloid F-19 was studied on the contractile activity of the rat aortic vascular ring induced by a hyperpotassium solution.
  • 6-Hydroxy-5,7,8-trimethyl-benzopyran derivatives and 5,7,8-trimethyl-1,4-benzoxazine analogues substituted by the lidocaine pharmacophore aminoamide functionality at C4 or N4, respectively, were synthesized and evaluated against arrhythmias associated with ischemia-reperfusion injury. (Source: 5,7,8-Trimethyl-benzopyran and 5,7,8-trimethyl-1,4-benzoxazine aminoamide derivatives as novel antiarrhythmics against ischemia-reperfusion injury - PubMed)
  • A practical synthesis and detailed development process of 2H-1,3-benzoxazine derivatives catalyzed by aldimine and trifluoromethanesulfonic acid is described.
  • The cytotoxic effect of the synthesized compounds was investigated with MTT assay on four cancer cell lines (HCT-116, MCF-7, PC3, and A549) and normal cell line RPE-1. (Source: Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - NIH)
  • The mixture was washed with distilled water, dried over magnesium sulphate and evaporated to dryness and crystallized from a mixture of hexane and ethanol to give pure 1,3-benzoxazine derivatives.
  • Herein, we report a one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives with up to 83% yield. (Source: Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing))
  • Pyrrolomycin C tested against the colon cancer cell line HCT-116 and the breast cancer cell line MCF7 produced IC 50 values of 0.8 µM and 1.5 µM, respectively. (Source: Cytotoxic curves of HCT116 (A), MCF 7 (B) cancer cells and normal...
  • These compounds have been evaluated for their efficacy against MCF-7 breast cancer and HCT-116 colon cancer cell lines.
  • This study aimed to compare the antioxidant activity and enhancement of collagen expression in human skin fibroblast (HDF-α) cells treated with gelatin hydrolysates from different sources. (Source: (PDF)
  • The General Procedure of Synthesis of Hybrid Benzoxazine. A bio-based phenolic compound (6.6 mmol) and Jeffamine D-230 (3.3 mmol) were added to 40 mL of chloroform and stirred until a clear solution was formed. Then paraformaldehyde (13.2 mmol) was added to the solution and refluxed for 48 h.
  • Having established the selective cytotoxicity of AFD towards HCT116, the investigation then focused on the mode of cell death it induced. (Source: RESEARCH ARTICLE Cytotoxic and Apoptotic Activity of Aglaforbesin Derivative Isolated from Aglaia loheriMerr. on HCT116 Human Colorectal Cancer Cells)
  • Rats were anesthetized with 10% chloral hydrate and isolated the main thoracic aorta immediately, and the arteries were immersed in a cold oxygenated K-H solution. (Source: Vasorelaxant Activities and its Underlying Mechanisms of Magnolia Volatile Oil on Rat Thoracic Aorta Based on Network Pharmacology - PubMed Central)
  • According to cell-free based antioxidant assay, CE and APE were selected to further examine their beneficial activities on human dermal fibroblast BJ cells.
  • Traditionally, synthesis of benzoxazine resins is achieved by heating a solution of a mixture of appropriate primary amine, phenolic derivative, and formaldehyde. However, in this type of synthesis method, the necessary solvent may cause extensive formation of oligomers and limited solubility which are two main shortcomings that may lead low yield and make the purification process challenging. Therefore, in this study, a solventless synthesis procedure was applied to prepare the bio-benzoxazine resins using thymol compound.

Sources

Unmasking the Molecular Targets of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione: An In-Depth Technical Guide to In Silico Prediction

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive, technically-grounded framework for the in silico prediction of biological targets for the novel small molecule, 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. As a Senior Application Scientist, the following narrative synthesizes established computational methodologies with practical insights, ensuring a robust and scientifically rigorous approach to early-stage drug discovery.

Introduction: The Enigmatic Potential of a Benzoxazine Derivative

The 1,3-benzoxazine-2,4-dione scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, from antimicrobial to antipsychotic and anti-inflammatory effects.[1] Specifically, 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione (CAS No: 24088-77-5) is a small molecule with a molecular weight of 177.16 g/mol and the formula C9H7NO3.[2] While its specific biological activities are not extensively documented in publicly available literature, its structural similarity to other bioactive benzoxazines suggests a potential for therapeutic relevance.[3][4]

The primary challenge and opportunity lie in identifying its specific molecular targets. In silico target prediction methodologies offer a time- and cost-effective strategy to generate testable hypotheses, thereby guiding subsequent experimental validation.[5][6] This guide will detail a multi-pronged in silico approach, combining structure-based and ligand-based methods to maximize the probability of identifying high-confidence targets.

Foundational Analysis: Physicochemical and Structural Characterization

Before embarking on computational screening, a thorough understanding of the molecule's properties is paramount. This initial analysis informs the selection of appropriate in silico tools and databases.

PropertyValueSource
Molecular Formula C9H7NO3[2]
Molecular Weight 177.16 g/mol [2]
CAS Number 24088-77-5[2]
SMILES CC1=CC2=C(C=C1)C(=O)NC(=O)O2[2]

A key consideration is the molecule's "drug-likeness," often assessed using Lipinski's Rule of Five. This rule helps to predict if a compound has properties that would make it a likely orally active drug in humans.

The In Silico Target Prediction Workflow: A Multi-Angled Approach

Given the novelty of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, a singular computational method is unlikely to yield a comprehensive target profile. Therefore, a multi-faceted workflow is proposed, leveraging the strengths of different in silico techniques.

In_Silico_Workflow cluster_0 Structure-Based Prediction cluster_1 Ligand-Based Prediction cluster_2 Data Integration & Analysis cluster_3 Experimental Validation Reverse_Docking Reverse Docking Target_Prioritization Target Prioritization & Pathway Analysis Reverse_Docking->Target_Prioritization Pharmacophore_Screening Pharmacophore Screening Pharmacophore_Screening->Target_Prioritization Similarity_Searching 2D/3D Similarity Searching Similarity_Searching->Target_Prioritization Experimental_Validation Experimental Validation Target_Prioritization->Experimental_Validation

A multi-pronged in silico target prediction workflow.
Structure-Based Approach: Reverse Docking

Reverse docking is a powerful technique that involves docking a single ligand of interest against a large library of protein structures to identify potential binding partners.[7][8] This method is particularly valuable when the biological activity of the ligand is unknown.

Step-by-Step Protocol for Reverse Docking:

  • Ligand Preparation:

    • Generate a 3D conformation of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

    • Assign appropriate atom types and charges.

    • Minimize the energy of the structure using a suitable force field (e.g., MMFF94).

  • Target Database Selection:

    • Utilize a comprehensive database of 3D protein structures, such as the Protein Data Bank (PDB).[9]

    • Consider using curated subsets of the PDB that include druggable proteins or proteins implicated in specific disease areas.

  • Docking Simulation:

    • Employ a validated docking program like AutoDock Vina.[10]

    • Define a search space for each protein that encompasses the entire protein surface to ensure an unbiased "blind docking" approach.[10]

    • Set the exhaustiveness parameter to a high value (e.g., 64) to ensure a thorough search of the conformational space.[10]

  • Scoring and Ranking:

    • Rank the potential protein targets based on the predicted binding affinity (e.g., kcal/mol) from the docking simulations.

    • Visualize the top-scoring protein-ligand complexes to assess the plausibility of the binding pose and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Ligand-Based Approaches: Uncovering Similarities

Ligand-based methods leverage the principle that structurally similar molecules often exhibit similar biological activities.[11]

A pharmacophore represents the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific target.[12][13]

Step-by-Step Protocol for Pharmacophore Screening:

  • Pharmacophore Model Generation:

    • Since no known active ligands for a specific target of our query molecule are available, we will utilize a target-focused pharmacophore modeling approach. This involves generating pharmacophore models directly from the binding sites of the top-ranked proteins identified through reverse docking.[14]

  • Database Screening:

    • Screen large compound databases like ChEMBL, a manually curated database of bioactive molecules with drug-like properties, against the generated pharmacophore models.[15]

    • The goal is to identify other molecules that fit the pharmacophore and whose known targets may also be targets of our query molecule.

This technique involves searching chemical databases for molecules that are structurally similar to our query compound.

Step-by-Step Protocol for Similarity Searching:

  • Database Selection:

    • Utilize large-scale chemical repositories such as PubChem, ZINC, and ChEMBL.[9][11]

  • Similarity Metric:

    • Employ Tanimoto coefficient as the similarity metric, a widely used standard in cheminformatics.

  • Search Execution:

    • Perform both 2D (based on chemical fingerprints) and 3D (based on shape and electrostatic potential) similarity searches.

  • Analysis of Hits:

    • Analyze the biological activities of the top-ranked similar compounds. If a significant number of similar compounds are active against a particular target, this provides a strong indication that our query molecule may also interact with that target.

Chemogenomics: Integrating Chemical and Biological Data

Chemogenomics approaches analyze the relationships between chemical structures and their biological targets on a large scale.[11] Databases like ChEMBL and BindingDB, which contain vast amounts of bioactivity data, are invaluable for this purpose.[9][15] By cross-referencing the potential targets identified through reverse docking and similarity searching with the information in these databases, we can enrich our understanding of the potential polypharmacology of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Target Prioritization and Pathway Analysis

The in silico methods described above will likely generate a list of potential targets. The next crucial step is to prioritize these targets for experimental validation.

Prioritization Criteria:

  • Convergence of Evidence: Targets identified by multiple in silico methods should be prioritized.

  • Binding Affinity: High predicted binding affinity from reverse docking.

  • Biological Relevance: The known biological function of the target and its association with disease pathways.

  • Druggability: The presence of a well-defined binding pocket suitable for small molecule intervention.

Once a prioritized list of targets is established, pathway analysis using tools like KEGG can provide insights into the potential downstream biological effects of modulating these targets.[16]

Target_Prioritization Input List of Potential Targets Criteria Prioritization Criteria - Convergence of Evidence - Binding Affinity - Biological Relevance - Druggability Input->Criteria Prioritized_List Prioritized Target List Criteria->Prioritized_List Pathway_Analysis Pathway Analysis (KEGG) Prioritized_List->Pathway_Analysis Hypothesis Testable Biological Hypothesis Pathway_Analysis->Hypothesis

The process of target prioritization and hypothesis generation.

The Imperative of Experimental Validation

In silico predictions are hypotheses that must be confirmed through rigorous experimental validation.[17] The choice of validation assays will depend on the nature of the prioritized targets.

Recommended Experimental Validation Assays:

Assay TypePurposeExample Techniques
Binding Assays To confirm direct physical interaction between the compound and the target protein.Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Radioligand Binding Assays.
Enzyme Activity Assays To determine if the compound modulates the catalytic activity of an enzymatic target.Spectrophotometric or fluorometric assays measuring substrate turnover.
Cell-Based Functional Assays To assess the effect of the compound on the target's function in a cellular context.Reporter gene assays, cell proliferation assays, second messenger assays.

The validation process is iterative. The results of these experiments can be used to refine the in silico models, leading to a more accurate understanding of the compound's mechanism of action.[18][19]

Conclusion: From In Silico Prediction to Therapeutic Insight

The in silico target prediction workflow detailed in this guide provides a robust and scientifically sound framework for elucidating the biological targets of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. By integrating structure-based, ligand-based, and chemogenomics approaches, researchers can generate high-confidence hypotheses that can be efficiently tested in the laboratory. This synergy between computational and experimental methods is fundamental to modern drug discovery, accelerating the journey from a novel compound to a potential therapeutic agent.

References

A comprehensive list of references is provided below to support the methodologies and claims made throughout this guide.

  • PubChem. 2H-1,3-Benzoxazine-2,4(3H)-dione. Available from: [Link]

  • RSC Publishing. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][20]oxazine-2,4-diones. RSC Advances. 2015. Available from: [Link]

  • PubMed. In Silico Target Prediction for Small Molecules. Available from: [Link]

  • EMBL-EBI. ChEMBL. Available from: [Link]

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. 2021. Available from: [Link]

  • YouTube. MultiDock Screening Tool - Reverse docking demonstration. 2022. Available from: [Link]

  • PubMed. Pharmacophore modeling in drug design. 2023. Available from: [Link]

  • ResearchGate. (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. 2021. Available from: [Link]

  • ResearchGate. Experimental validation of predicted drug-target interactions. Available from: [Link]

  • Patsnap Synapse. What is pharmacophore modeling and its applications?. 2023. Available from: [Link]

  • NIH National Library of Medicine. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. 2023. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of 2-substituted-7-chloro-pyrano [3,4-e][1][20] oxazine-4, 5-dione. 2016. Available from: [Link]

  • ResearchGate. (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. 2020. Available from: [Link]

  • Computational Chemical Genomics Screening Center. Chemogenomics database for Autophagy Research. Available from: [Link]

  • ResearchGate. How do you perform inverse docking?. 2014. Available from: [Link]

  • MDPI. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. 2022. Available from: [Link]

  • DergiPark. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. 2021. Available from: [Link]

  • PubMed. An eco-friendly synthesis and antimicrobial activities of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. 2010. Available from: [Link]

  • ScienceDirect. Reverse docking: Significance and symbolism. 2023. Available from: [Link]

  • Creative Biolabs. In Silico Target Prediction. Available from: [Link]

  • European Pharmaceutical Review. Molecular Target Validation in preclinical drug discovery. 2014. Available from: [Link]

  • Addgene. A better way to share science. Available from: [Link]

  • SpringerLink. In Silico Target Prediction for Small Molecules. 2020. Available from: [Link]

  • NIH National Library of Medicine. Docking-based inverse virtual screening: methods, applications, and challenges. 2016. Available from: [Link]

  • MDPI. Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. 2020. Available from: [Link]

  • WJBPHS. Target identification and validation in research. 2023. Available from: [Link]

  • Neovarsity. 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2023. 2023. Available from: [Link]

  • ScienceDirect. Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. 2015. Available from: [Link]

  • MDPI. Drug–Target Interaction Prediction Based on an Interactive Inference Network. 2022. Available from: [Link]

  • NIH National Library of Medicine. Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery. 2021. Available from: [Link]

  • European Journal of Modern Medicine and Practice. 333 Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. 2024. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, a member of the benzoxazine class of heterocyclic compounds, presents a scaffold of interest in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is paramount for any progression from discovery to application. This technical guide provides a consolidated overview of the known characteristics of this molecule, outlines methodologies for its comprehensive characterization, and discusses the critical role of these properties in the drug development pipeline. While publicly available experimental data for this specific derivative is limited, this guide establishes a framework for its systematic evaluation.

Introduction: The Significance of Physicochemical Profiling

The journey of a small molecule from a laboratory curiosity to a therapeutic agent is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are the determination of its physicochemical properties. These intrinsic characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its intended biological target. A well-characterized molecule with a favorable physicochemical profile is more likely to navigate the complexities of drug development successfully.

Benzoxazine derivatives, as a class, have garnered attention for their diverse biological activities. This guide focuses specifically on 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, providing a foundational understanding of its core physicochemical attributes.

Molecular Identity and Core Properties

A precise definition of the molecule is the cornerstone of any scientific investigation.

Table 1: Core Molecular Identifiers

PropertyValueSource
IUPAC Name 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione[1]
Synonyms 7-Methyl-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione[1]
CAS Number 24088-77-5[1][2][3]
Molecular Formula C₉H₇NO₃[1][2]
Molecular Weight 177.16 g/mol [1][2]
Chemical Structure

Note: The chemical structure is based on the IUPAC name.

Predicted Physicochemical Characteristics

In the absence of extensive experimental data, computational models provide valuable estimations of a molecule's properties. These predictions serve as a guide for experimental design and prioritization.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Boiling Point 357-358 °C at 100.9 kPaIndicates thermal stability and volatility.
Density 1.335 ± 0.06 g/cm³Influences formulation and manufacturing processes.
pKa 10.08 ± 0.20Governs the ionization state at physiological pH, impacting solubility and membrane permeability.
LogP 1.3A measure of lipophilicity, which affects absorption, distribution, and interaction with biological membranes.

Note: The values presented in this table are predicted and have not been experimentally verified.

Synthesis and Characterization: A Proposed Workflow

Proposed Synthesis Workflow

SynthesisWorkflow Start Starting Materials: 2-Hydroxy-4-methylbenzamide Carbonylating Agent (e.g., Phosgene derivative) Reaction Cyclization Reaction (in an appropriate solvent with a base) Start->Reaction Step 1 Workup Aqueous Workup & Extraction Reaction->Workup Step 2 Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Step 3 Characterization Physicochemical Characterization Purification->Characterization Step 4

Caption: Proposed workflow for the synthesis and characterization of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Essential Characterization Techniques

The successful synthesis of the target compound must be confirmed through a battery of analytical techniques.

  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals would include aromatic protons, a methyl group singlet, and an N-H proton.

  • ¹³C NMR: Will identify the number of unique carbon environments, including carbonyl carbons, aromatic carbons, and the methyl carbon.

IR spectroscopy is crucial for identifying key functional groups. Expected characteristic peaks would include:

  • N-H stretching vibrations.

  • C=O stretching vibrations (likely two distinct peaks for the dione).

  • Aromatic C-H and C=C stretching vibrations.

  • C-O stretching vibrations.

Mass spectrometry will confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Key Experimental Physicochemical Properties and Their Determination

A comprehensive understanding of the following experimental properties is essential for drug development.

Melting Point

The melting point is a fundamental indicator of purity and provides insights into the crystal lattice energy.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded. A sharp melting range typically indicates high purity.

Solubility

Solubility in aqueous and organic media is a critical parameter that dictates a drug's bioavailability and formulation options.

Experimental Protocol: Thermodynamic Solubility Determination

  • Solvent Selection: A range of pharmaceutically relevant solvents should be tested (e.g., water, phosphate-buffered saline (PBS) at different pH values, ethanol, DMSO).

  • Equilibration: An excess of the solid compound is added to a known volume of the solvent and agitated at a constant temperature until equilibrium is reached.

  • Quantification: The supernatant is filtered, and the concentration of the dissolved compound is determined using a suitable analytical method, such as HPLC-UV.

Solid-State Characterization

The solid-state properties of a drug substance can significantly impact its stability, dissolution rate, and manufacturability.

XRPD is used to identify the crystalline form of the compound and can be used to screen for polymorphism.

  • Differential Scanning Calorimetry (DSC): Provides information on melting point, phase transitions, and purity.

  • Thermogravimetric Analysis (TGA): Measures the thermal stability of the compound by monitoring its weight loss as a function of temperature.

Conclusion and Future Directions

7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione represents a chemical entity with potential for further investigation in drug discovery programs. This guide has synthesized the currently available information and proposed a systematic approach for its comprehensive physicochemical characterization. The generation of robust experimental data for the properties outlined herein is a critical next step. Such data will not only provide a deeper understanding of this specific molecule but also contribute to the broader knowledge base of substituted benzoxazine-diones, ultimately aiding in the design and development of future therapeutic agents.

References

  • 2H-1,3-Benzoxazine-2,4(3H)-dione. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • 7-METHYL-2H-1,3-BENZOXAZINE-2,4(3H)-DIONE | CAS 24088-77-5. (n.d.). Matrix Fine Chemicals. Retrieved January 21, 2026, from [Link]

  • Preparation method of benzo [ e ][1][2] oxazine-2, 4-dione. (n.d.). Google Patents. Retrieved January 21, 2026, from

Sources

An In-depth Technical Guide to 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione and its Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2H-benzo[e]oxazine-2,4(3H)-dione core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the 7-methyl substituted analog, 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, providing a comprehensive overview of its synthesis, the exploration of its homologous and analogous chemical space, and a detailed analysis of the structure-activity relationships (SAR) that govern its biological function. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Introduction: The Benzoxazine-2,4-dione Scaffold

Benzoxazines are a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring.[1] The 2H-benzo[e]oxazine-2,4(3H)-dione moiety, in particular, has garnered significant interest due to its presence in a variety of biologically active molecules. This core structure offers a unique combination of hydrogen bond donors and acceptors, as well as a planar aromatic system, which allows for diverse interactions with biological targets. Derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and herbicidal properties.[1] The strategic placement of substituents on the benzene ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity. The focus of this guide, 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, introduces a methyl group at a key position, influencing its electronic and steric profile.

Synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione and its Derivatives

The synthesis of the 2H-benzo[e]oxazine-2,4(3H)-dione core is adaptable for the creation of a diverse library of analogs.

General Synthesis of the Core Scaffold

A common and effective method for the synthesis of the parent 2H-1,3-benzoxazine-2,4(3H)-dione involves the reaction of salicylamide with ethyl chlorocarbonate in the presence of a base like pyridine.[2] This straightforward procedure can be adapted to produce 7-substituted analogs by utilizing the appropriately substituted salicylamide as the starting material.

Experimental Protocol: Synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione [2]

  • Dissolution: Dissolve salicylamide (3.0 moles) in anhydrous pyridine (6.0 moles) in a suitable reaction vessel.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagent: Slowly add ethyl chlorocarbonate (6.0 moles) to the stirred solution.

  • Reflux: After the addition is complete, reflux the resulting orange solution for 5 hours.

  • Precipitation: Pour the reaction mixture into 2 liters of ice water to precipitate the product.

  • Filtration and Washing: Filter the precipitate and wash it twice with 0.5 liters of water.

  • Recrystallization: Recrystallize the crude product from an acetone-ethanol (50:50) mixture to yield pure 2H-1,3-benzoxazine-2,4(3H)-dione.

Synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

To synthesize the title compound, the general protocol is modified by starting with 2-hydroxy-4-methylbenzamide.

Caption: Synthetic scheme for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Synthesis of Homologs

Homologs of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione can be synthesized by replacing the 7-methyl starting material with the corresponding 7-ethyl, 7-propyl, or other 7-alkyl salicylamides. The general synthetic route remains the same, allowing for a systematic investigation of the effect of alkyl chain length on biological activity.

Synthesis of Analogs

The synthesis of analogs can be approached by introducing a wider variety of substituents at the 7-position or other positions on the benzene ring. For instance, starting with 4-chloro-, 4-bromo-, or 4-nitro-salicylamides would yield the corresponding 7-chloro-, 7-bromo-, or 7-nitro-2H-benzo[e]oxazine-2,4(3H)-diones. Furthermore, modifications at the N-3 position are also possible, typically achieved by reacting the parent benzoxazinedione with alkyl halides in the presence of a base.[3]

Structure-Activity Relationships (SAR)

The biological activity of benzoxazinone derivatives is highly dependent on the nature and position of substituents on the core scaffold.

Substituents on the Benzene Ring

Studies on various benzoxazinone derivatives have provided valuable insights into the influence of substituents on the aromatic ring.

  • Inhibitors of α-chymotrypsin: For a series of benzoxazinone derivatives, it was found that the presence of substituents on the benzene ring generally reduces the inhibitory potential against α-chymotrypsin.[4]

  • Herbicidal Activity: In the context of herbicidal activity, the presence of a methoxy group at the 7-position, as seen in DIMBOA (2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one), is a key feature for its allelopathic properties.[5] This suggests that electron-donating groups at this position can be beneficial for certain biological activities.

  • General Trends: The electronic nature of the substituent plays a crucial role. Both strong electron-donating and electron-withdrawing groups can influence the binding affinity to various biological targets.[4] The position of the substituent is also critical, with ortho, meta, and para positions often exhibiting different effects on activity.[4]

Substituent at Position 7 General Effect on Biological Activity (Inferred) Potential Therapeutic Area
-CH3 (Methyl) Electron-donating, increases lipophilicity.Antimicrobial, Anti-inflammatory
-OCH3 (Methoxy) Strong electron-donating, potential for hydrogen bonding.Herbicidal, Anticancer
-Cl (Chloro) Electron-withdrawing, increases lipophilicity.Antimicrobial, Anticancer
-NO2 (Nitro) Strong electron-withdrawing.Antimicrobial
N-3 Position Modifications

Alkylation or arylation at the N-3 position introduces another point of diversity and can significantly impact biological activity. These modifications can alter the molecule's steric profile and hydrogen bonding capacity, leading to changes in target binding and selectivity.

Caption: Workflow for SAR studies of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione derivatives.

Potential Therapeutic Applications

Based on the known biological activities of the broader benzoxazinone class, 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione and its derivatives represent a promising starting point for the development of novel therapeutic agents.

  • Antimicrobial Agents: The benzoxazine scaffold has been explored for its antibacterial and antifungal properties. The 7-methyl substitution could enhance these activities by increasing membrane permeability.

  • Anti-inflammatory Drugs: Some benzoxazinone derivatives have shown anti-inflammatory effects.[6] The 7-methyl group may contribute to improved potency and selectivity.

  • Anticancer Therapeutics: The structural similarity to other heterocyclic anticancer agents suggests that derivatives of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione could be investigated for their potential as kinase inhibitors or other anticancer targets.[7]

  • Herbicides and Agrochemicals: The established herbicidal activity of related natural products like DIMBOA highlights the potential of this scaffold in agriculture.[5]

Conclusion and Future Directions

7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione is a versatile and synthetically accessible scaffold with significant potential for drug discovery and development. This guide has provided a comprehensive overview of its synthesis, the exploration of its chemical space through homologs and analogs, and the key structure-activity relationships that govern its biological function. Future research should focus on the synthesis and biological evaluation of a diverse library of 7-substituted and N-3 substituted derivatives to fully elucidate the therapeutic potential of this promising class of compounds. A systematic exploration of different substituents and their positional effects will be crucial in identifying lead compounds for various disease indications.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., & Molinillo, J. M. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 53(3), 538–547.
  • Al-Sha'er, M. A., Alelaimat, M. A., & Khashan, R. (2025). Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents. Journal of Computer-Aided Molecular Design.
  • ResearchGate. (n.d.). Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from... Retrieved from [Link]

  • Jabeen, A., Farooq, U., Ahmed, S., Channar, P. A., Larik, F. A., Hassan, S., & Choudhary, M. I. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic chemistry, 70, 257–265.
  • Siddiqui, N., & Ahsan, W. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316.
  • CORE. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 7-METHYL-2H-1,3-BENZOXAZINE-2,4(3H)-DIONE. Retrieved from [Link]

  • CKT College. (n.d.). Synthesis of substituted benzo[e][5][8]oxazino analogs. Retrieved from [Link]

  • ResearchGate. (2015). SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. Retrieved from [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2011). Synthesis of 1,3-benzoxazines Based on 2,4,4-trimethyl-7,2',4'-trihydroxy Flavan: Antibacterial, Anti-inflammatory, Cyclooxygenase-2 Inhibition and Molecular Modelling Studies.
  • Sharaf El-Din, M. K., & Youssef, A. M. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society.
  • PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. Retrieved from [Link]

  • RSC Publishing. (2015). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][5][8]oxazine-2,4-diones. RSC Advances.

  • MDPI. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.
  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.
  • Zivkovic, I., et al. (1995). 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization. Journal of Pharmacology and Experimental Therapeutics.
  • Kamjoo, S., et al. (2008). Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. Journal of Medicinal Chemistry.
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Meina Biotechnology. (n.d.). 7-Methyl-2H-benzo[e][5][8]oxazine-2,4(3H)-dione. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. Retrieved from [Link]

Sources

A Comprehensive Technical Review of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione: Synthesis, Properties, and Therapeutic Potential

A Comprehensive Technical Review of 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, a member of the versatile benzoxazine class of heterocyclic compounds, has garnered increasing interest within the medicinal chemistry landscape. Benzoxazine derivatives are recognized as a "privileged scaffold" due to their wide spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive review of the available literature on 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, focusing on its synthesis, chemical properties, and known biological activities. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating current knowledge and highlighting areas for future investigation.

Introduction

Benzoxazines are a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring. The inherent structural features of the benzoxazine core allow for diverse chemical modifications, leading to a broad range of biological activities.[2][3] This has established them as a "privileged scaffold" in medicinal chemistry, with derivatives being investigated for a multitude of therapeutic applications, including as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[3][4] The dione substitution pattern, as seen in 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione, further enhances the potential for diverse chemical interactions and biological targeting. The strategic placement of a methyl group at the 7-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a compound of considerable interest for structure-activity relationship (SAR) studies.[5][6]

Chemical Identity and Properties

Table 1: Physicochemical Properties of 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

PropertyValueReference(s)
IUPAC Name 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione[7]
Synonyms 7-Methyl-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione[7]
CAS Number 24088-77-5[7]
Molecular Formula C₉H₇NO₃[7]
Molecular Weight 177.16 g/mol [7]
Boiling Point 357-358 °C at 100.9 kPa[8]
SMILES CC1=CC2=C(C=C1)C(=O)NC(=O)O2[7]
InChIKey HQUVXRFXGBZDNB-UHFFFAOYSA-N[7]

Synthesis and Characterization

A plausible synthetic pathway is outlined below:

Synthesis_of_7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dionecluster_0Step 1: Formation of Isatoic Anhydridecluster_1Step 2: Ring Transformation4-Methylanthranilic_Acid4-Methylanthranilic Acid7-Methylisatoic_Anhydride7-Methylisatoic Anhydride4-Methylanthranilic_Acid->7-Methylisatoic_Anhydride  [Phosgene or equivalent]PhosgenePhosgene (COCl₂) or equivalent7-Methylisatoic_Anhydride_27-Methylisatoic AnhydrideTarget_Compound7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione7-Methylisatoic_Anhydride_2->Target_Compound  [e.g., base, heat]ReagentsReagents for Ring Expansion/Rearrangement

Figure 1: Plausible synthetic route to 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of 7-Methylisatoic Anhydride from 4-Methylanthranilic Acid

  • To a stirred solution of 4-methylanthranilic acid in a suitable inert solvent (e.g., dioxane or THF), cooled to 0-5 °C, phosgene gas is bubbled through, or a solution of a phosgene equivalent (e.g., triphosgene) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the crude 7-methylisatoic anhydride is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data (Expected):

While specific experimental data for 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is limited in the public domain, analogous structures provide an indication of the expected spectroscopic features. For instance, the ¹³C NMR spectrum of a related benzofuro-benzazepin-dione derivative with a 7-methyl group shows a characteristic signal for the aromatic methyl carbon.[11]

Table 2: Expected Spectroscopic Data for 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

TechniqueExpected Features
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methyl group protons around 2.4 ppm, and a broad singlet for the N-H proton.
¹³C NMR Carbonyl carbons in the range of 160-170 ppm, aromatic carbons between 110-150 ppm, and a signal for the methyl carbon around 20-25 ppm.
IR (KBr) Carbonyl stretching frequencies (C=O) around 1700-1780 cm⁻¹, N-H stretching around 3200-3300 cm⁻¹, and C-H stretching of the methyl and aromatic groups.
Mass Spec (MS) A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 177.16.

Chemical Reactivity and Structure-Activity Relationship (SAR)

The reactivity of the benzoxazinedione ring is characterized by its susceptibility to nucleophilic attack at the two carbonyl carbons. This reactivity allows for the synthesis of a wide array of derivatives, including quinazolinones, which also exhibit significant biological activities.[12] The presence of the electron-donating methyl group at the 7-position is expected to influence the electronic properties of the aromatic ring and, consequently, the reactivity of the heterocyclic system.

Structure-activity relationship studies on various benzoxazinone derivatives have revealed that the nature and position of substituents on the benzene ring play a crucial role in their biological activity. For instance, in a series of α-chymotrypsin inhibitors, the presence of substituents on the benzene ring was found to modulate the inhibitory potential.[6] Similarly, in studies on the anticonvulsant activity of 7-substituted benzoxazine derivatives, the nature of the substituent at the 7-position significantly impacted the efficacy.[13] These findings underscore the importance of the 7-position for tuning the pharmacological profile of the benzoxazine scaffold.

SARcluster_0Structure-Activity RelationshipCore7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione CoreMethyl_Group7-Methyl Group(Modulates Lipophilicity, Metabolism, Binding)Core->Methyl_GroupInfluencesBenzene_RingBenzene Ring(Site for further substitution)Core->Benzene_RingAllowsDione_SystemDione System(Key for nucleophilic reactions and biological interactions)Core->Dione_SystemContains

Figure 2: Key structural features influencing the activity of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Pharmacological Activities and Therapeutic Potential

The broader class of benzoxazinone derivatives has demonstrated a remarkable range of pharmacological activities, suggesting significant therapeutic potential for 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione and its analogs.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzoxazinone derivatives.[14][15][16] These compounds have been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.[2] The mechanisms of action are diverse and can involve the induction of apoptosis and the targeting of specific signaling pathways crucial for cancer cell proliferation and survival. The substitution pattern on the benzoxazine scaffold is critical for anticancer efficacy. For example, a recent study on new substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives showed that specific substitutions led to potent antiproliferative activity with IC₅₀ values in the low micromolar range against MCF-7 and HCT-116 cells.[2]

Anticonvulsant Activity

The central nervous system is another key area where benzoxazine derivatives have shown promise. Several studies have reported the synthesis and evaluation of benzoxazinones as anticonvulsant agents.[13][17][18] The mechanism of action is often linked to the modulation of GABAergic neurotransmission. For instance, a series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and found to exhibit potent anticonvulsant activity in the maximal electroshock (MES) test.[13]

MEK Inhibitory Activity

The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade often dysregulated in cancer and viral infections. A series of 3-benzyl-1,3-benzoxazine-2,4-dione analogues were designed and identified as allosteric MEK inhibitors with potent anti-enterovirus 71 (EV71) activity.[19] This highlights the potential of the benzoxazinedione scaffold in developing targeted therapies against diseases driven by aberrant MEK signaling.

Biological_Activitiescluster_activitiesPotential Pharmacological ActivitiesCore_Compound7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dioneAnticancerAnticancerCore_Compound->AnticancerPotential asAnticonvulsantAnticonvulsantCore_Compound->AnticonvulsantPotential asMEK_InhibitionMEK InhibitionCore_Compound->MEK_InhibitionPotential asAnti_inflammatoryAnti-inflammatoryCore_Compound->Anti_inflammatoryPotential as

Sources

Methodological & Application

Application Note: A Detailed Guide to the Synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis commences from the readily available starting material, 2-amino-5-methylbenzoic acid, and utilizes triphosgene as a carbonyl source for the cyclization reaction. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, safety precautions, and troubleshooting guidelines to ensure a successful and safe synthesis.

Introduction

2H-Benzo[e]oxazine-2,4(3H)-diones, commonly known as isatoic anhydrides, are a class of bicyclic heterocyclic compounds. They serve as versatile intermediates in the synthesis of a wide array of biologically active molecules, including quinazolinones, benzodiazepines, and other fused heterocyclic systems. The incorporation of a methyl group at the 7-position of the benzoxazine ring can significantly influence the pharmacological properties of the resulting derivatives. This guide details a robust and adaptable method for the preparation of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Chemical Principles and Reaction Mechanism

The synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione from 2-amino-5-methylbenzoic acid proceeds via a cyclization reaction facilitated by a carbonylating agent. Historically, highly toxic phosgene gas was employed for this transformation.[1][2] However, due to significant safety concerns, solid and more manageable phosgene substitutes like diphosgene and triphosgene are now preferred.[3][4]

The reaction mechanism, when using triphosgene, is believed to proceed through the following key steps:

  • In situ Generation of Phosgene: Triphosgene, in the presence of a mild base or upon gentle heating, decomposes to generate three equivalents of phosgene.

  • Formation of an N-Carboxyanhydride Intermediate: The amino group of 2-amino-5-methylbenzoic acid nucleophilically attacks a molecule of phosgene, leading to the formation of an unstable N-carbonyl chloride intermediate.

  • Intramolecular Cyclization: Subsequent intramolecular nucleophilic attack by the carboxylate group onto the newly formed carbonyl chloride results in the formation of the six-membered heterocyclic ring and the expulsion of a chloride ion, yielding the desired 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Reaction_Mechanism cluster_0 Step 1: Phosgene Generation cluster_1 Step 2 & 3: Cyclization Triphosgene Phosgene Triphosgene->Phosgene Decomposition Start 2-amino-5-methylbenzoic acid Intermediate N-carbonyl chloride intermediate Start->Intermediate + Phosgene Product 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione Intermediate->Product Intramolecular cyclization

Figure 1: Simplified reaction mechanism for the synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of isatoic anhydrides.[2] Researchers should exercise caution and adhere to all safety guidelines.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Supplier/Grade
2-Amino-5-methylbenzoic acidC₈H₉NO₂151.161.51 g10Sigma-Aldrich, ≥98%
TriphosgeneC₃Cl₆O₃296.751.09 g3.67Acros Organics, 98%
Tetrahydrofuran (THF)C₄H₈O72.1150 mL-Anhydrous, ≥99.9%
TolueneC₇H₈92.1420 mL-Anhydrous, ≥99.8%
Nitrogen (N₂)N₂28.01--High purity
Saturated aq. NaHCO₃NaHCO₃84.01As needed-Laboratory grade
Anhydrous MgSO₄MgSO₄120.37As needed-Laboratory grade
Equipment
  • Three-necked round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen inlet and outlet (bubbler)

  • Schlenk line (optional, for handling anhydrous solvents)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Experimental Workflow

Experimental_Workflow Start Start Setup Assemble and dry glassware under nitrogen atmosphere Start->Setup Reagents Charge flask with 2-amino-5-methylbenzoic acid and anhydrous THF Setup->Reagents Cool Cool the reaction mixture to 0 °C Reagents->Cool Triphosgene_Sol Prepare a solution of triphosgene in anhydrous toluene Cool->Triphosgene_Sol Addition Slowly add triphosgene solution to the reaction mixture Triphosgene_Sol->Addition Reaction Stir at 0 °C for 30 min, then warm to room temperature and stir overnight Addition->Reaction Quench Carefully quench the reaction with saturated NaHCO₃ solution Reaction->Quench Extraction Extract the product with ethyl acetate Quench->Extraction Drying Dry the organic layer over anhydrous MgSO₄ Extraction->Drying Evaporation Remove the solvent under reduced pressure Drying->Evaporation Purification Recrystallize the crude product Evaporation->Purification End Obtain pure 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione Purification->End

Figure 2: Overall experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

    • Thoroughly dry all glassware in an oven and allow to cool under a stream of dry nitrogen.

    • Maintain a positive pressure of nitrogen throughout the reaction to exclude atmospheric moisture.

  • Charging the Reactants:

    • To the reaction flask, add 2-amino-5-methylbenzoic acid (1.51 g, 10 mmol).

    • Add 30 mL of anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material. Stir the solution gently.

  • Preparation of Triphosgene Solution:

    • In a separate dry flask, dissolve triphosgene (1.09 g, 3.67 mmol) in 20 mL of anhydrous toluene. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Execution:

    • Cool the solution of 2-amino-5-methylbenzoic acid to 0 °C using an ice bath.

    • Slowly add the triphosgene solution to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. A precipitate may form during the addition.

    • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (approximately 16 hours).

  • Workup and Isolation:

    • Cool the reaction mixture again to 0 °C.

    • Carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (approximately 20 mL) until gas evolution ceases. Caution: This should be done in a fume hood as CO₂ and potentially small amounts of HCl gas will be evolved.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione as a solid.

Safety Precautions

Triphosgene is a highly toxic and corrosive solid. It is a lachrymator and can cause severe respiratory damage upon inhalation. It reacts with water to release phosgene gas. [3][5]

  • Engineering Controls: All manipulations involving triphosgene must be performed in a certified chemical fume hood with excellent ventilation.

  • Personal Protective Equipment (PPE):

    • Wear a full-face shield and safety goggles.

    • Wear a lab coat and closed-toe shoes.

    • Use heavy-duty, chemical-resistant gloves (e.g., Viton® or butyl rubber). Double-gloving is recommended.[6]

  • Handling:

    • Avoid inhalation of dust.

    • Prevent contact with skin and eyes.

    • Work with the smallest possible quantities.

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere to prevent decomposition of triphosgene.

  • Waste Disposal:

    • Quench any residual triphosgene and contaminated materials with a basic solution (e.g., sodium hydroxide solution) in the fume hood before disposal as hazardous waste.

Troubleshooting

IssuePossible CauseSolution
Low or no product yield Incomplete reactionEnsure the reaction is stirred for a sufficient amount of time. Monitor the reaction by TLC.
Decomposition of triphosgeneUse anhydrous solvents and maintain a dry, inert atmosphere.
Starting material is impureUse high-purity 2-amino-5-methylbenzoic acid.
Formation of side products Reaction with waterEnsure all glassware and solvents are scrupulously dry.
PolymerizationAdd the triphosgene solution slowly and maintain the reaction temperature.
Difficulty in purification Product is insolubleTry different recrystallization solvents or solvent mixtures.
Presence of polymeric byproductsConsider purification by column chromatography on silica gel.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. By adhering to the detailed experimental procedure and stringent safety precautions, researchers can safely and efficiently produce this valuable intermediate for applications in drug discovery and organic synthesis.

References

  • University of California, Santa Barbara. Phosgene Safety Sheet. [Link]

  • University of New Mexico. Phosgene Standard Operating Procedure Template. [Link]

  • University of Toronto. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Link]

  • Damle, S. B. Safe handling of diphosgene, triphosgene. Chemical & Engineering News. 1993 , 71 (6), 4. [Link]

  • BDMAEE. isatoic anhydride. [Link]

  • Wikipedia. Isatoic anhydride. [Link]

  • Wagner, E. C.; Fegley, M. F. Isatoic anhydride. Org. Synth.1947 , 27, 45. [Link]

  • Turner, R.; Shefer, K.; Manuel, A. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7). RNA. 2013 , 19 (12), 1857-1860. [Link]

Sources

Application Note: A Detailed Protocol for the Cyclization Synthesis of 7-Methyl-1,3-Benzoxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-methyl-1,3-benzoxazine-2,4-dione, a substituted isatoic anhydride derivative. Isatoic anhydrides are crucial synthons in medicinal chemistry, serving as precursors for a wide array of heterocyclic compounds, including quinazolinones and other pharmacologically active molecules.[1][2] This protocol details a robust and efficient cyclization reaction starting from 2-amino-4-methylbenzoic acid and utilizing triphosgene as a safer, solid phosgene equivalent. We will elucidate the reaction mechanism, provide a detailed step-by-step experimental procedure, outline safety considerations, and present expected outcomes, targeting researchers in organic synthesis and drug development.

Introduction and Scientific Principle

1,3-Benzoxazine-2,4-diones, commonly known as isatoic anhydrides, are bicyclic heterocyclic compounds of significant interest in organic synthesis.[3] Their utility stems from their reactivity with various nucleophiles, which can proceed via selective ring-opening to yield valuable anthranilic acid derivatives or be used to construct more complex fused heterocyclic systems.[1] The 7-methyl substituted analog, 7-methyl-1,3-benzoxazine-2,4-dione, is a valuable building block for creating specific libraries of compounds with potential therapeutic applications.

The synthesis described herein is based on the well-established method of reacting an anthranilic acid with a phosgene equivalent.[4] The reaction proceeds via the formation of an intermediate N-acyl chloride (carbamoyl chloride) from the reaction between the primary amine of 2-amino-4-methylbenzoic acid and the electrophilic carbonyl source. This is followed by a rapid intramolecular nucleophilic attack from the carboxylic acid group, leading to cyclization and the formation of the stable six-membered heterocyclic dione ring with the elimination of HCl. Using triphosgene [bis(trichloromethyl)carbonate] offers significant safety and handling advantages over gaseous phosgene while maintaining high reactivity and yielding clean product formation.[5][6]

Reaction Scheme and Experimental Workflow

The overall synthetic transformation is depicted below.

Caption: Overall synthesis of 7-methyl-1,3-benzoxazine-2,4-dione.

The following diagram illustrates the logical flow of the experimental procedure.

G prep Preparation Dissolve 2-amino-4-methylbenzoic acid in anhydrous THF under N₂. cool Cooling Cool the solution to 0°C in an ice bath. prep->cool 1 add Reagent Addition Add a solution of triphosgene in THF dropwise. cool->add 2 react Reaction Stir at 0°C for 30 min, then warm to room temperature and stir for 3-4 hours. add->react 3 isolate Isolation Filter the resulting precipitate through a Büchner funnel. react->isolate 4 wash Washing Wash the solid product with cold THF and then diethyl ether. isolate->wash 5 dry Drying Dry the product under vacuum to obtain the final compound. wash->dry 6 characterize Characterization Analyze by ¹H NMR, ¹³C NMR, IR, and melting point. dry->characterize 7

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Methods

Materials and Equipment
ParameterValueSource/Justification
Starting Material 2-Amino-4-methylbenzoic acid (C₈H₉NO₂)Commercially available. Purity ≥98% is recommended.
Cyclizing Agent Triphosgene (C₃Cl₆O₃)A safer, crystalline substitute for gaseous phosgene.[5]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that effectively dissolves reactants and does not interfere with the reaction. Dichloromethane is an alternative.[6]
Reaction Vessel Two-neck round-bottom flask with magnetic stirrerStandard glassware for controlled addition and reaction under an inert atmosphere.
Atmosphere Nitrogen (N₂) or Argon (Ar)Prevents side reactions with atmospheric moisture.
Temperature Control Ice-water bathManages the initial exothermic reaction during triphosgene addition.
Filtration Büchner funnel and vacuum flaskFor efficient isolation of the solid product.
Drying Vacuum oven or desiccatorTo remove residual solvent from the final product.
Personal Protective Equipment (PPE) Safety goggles, lab coat, chemically resistant gloves (e.g., nitrile)Standard safety requirement for handling chemicals.
Detailed Experimental Protocol

CAUTION: Triphosgene is toxic and releases phosgene upon contact with moisture or heat. This entire procedure must be performed in a well-ventilated chemical fume hood.

  • Preparation: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-4-methylbenzoic acid (5.0 g, 33.1 mmol).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with continuous stirring.

  • Reagent Addition: In a separate flask, carefully dissolve triphosgene (3.6 g, 12.1 mmol, 0.37 equivalents) in 30 mL of anhydrous THF. Using a dropping funnel, add this triphosgene solution dropwise to the cooled solution of the amino acid over approximately 20-30 minutes.

    • Causality Note: Slow, dropwise addition is critical to control the initial exotherm of the reaction and prevent the uncontrolled release of HCl and phosgene gas.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes. A precipitate should begin to form.

  • Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-4 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Isolation: Upon completion, collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid cake with a small amount of cold THF (2 x 15 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (2 x 20 mL) to facilitate drying.

  • Drying: Transfer the white to off-white solid to a watch glass and dry under vacuum at 40-50°C for 2-4 hours. The expected yield is typically high, often exceeding 85%.

Data Summary and Expected Results

ParameterValueNotes
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance White to off-white crystalline solidThe color may vary slightly depending on the purity of the starting materials.
Expected Yield 85-95%Based on analogous preparations of isatoic anhydrides.[4][6]
Melting Point >230 °C (with decomposition)Isatoic anhydride itself decomposes around 243°C.[4] The methyl-substituted analog is expected to have a similarly high melting/decomposition point.
Solubility Sparingly soluble in common organic solvents like THF, acetone; insoluble in water.The product precipitates from the reaction mixture, which simplifies isolation.
¹H NMR (DMSO-d₆) δ (ppm): ~11.5 (s, 1H, NH), ~7.8 (d, 1H), ~7.2 (d, 1H), ~7.1 (s, 1H), ~2.4 (s, 3H, CH₃)Expected chemical shifts are estimates based on the structure. The NH proton is often broad.
IR (KBr) ν (cm⁻¹): ~3180 (N-H), ~1780 & ~1740 (C=O, anhydride), ~1610 (C=C)Characteristic peaks include the N-H stretch and the symmetric and asymmetric carbonyl stretches of the cyclic anhydride.

Trustworthiness and Self-Validation

The success of this protocol can be validated through several checkpoints:

  • Precipitation: The formation of a significant amount of solid precipitate during the reaction is a strong indicator that the desired, less soluble product is forming.

  • Characterization: The obtained spectroscopic data (NMR, IR) should be consistent with the proposed structure of 7-methyl-1,3-benzoxazine-2,4-dione and free from significant peaks corresponding to the 2-amino-4-methylbenzoic acid starting material.

  • Reactivity Test: The synthesized product can be validated by reacting it with a simple nucleophile, such as methanol, which should result in ring-opening to form methyl 2-amino-4-methylbenzoate, a known compound.[1]

References

  • Smits, R., et al. (2008). Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7). RNA, 14(9), 1955-1962.
  • ResearchGate. (n.d.). Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from...
  • Alharbi, N., & Abdulmalek, E. (2023). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. International Journal of Chemical and Biochemical Sciences, 23, 34-45.
  • ResearchGate. (n.d.). Mechanism for benzoxazine-2,4-diones synthesis.
  • Wiggins, L. F. (1968). U.S. Patent No. 3,409,615. U.S.
  • Al-Qahtani, A. A., et al. (2012). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Oriental Journal of Chemistry, 28(1), 287-295.
  • ResearchGate. (n.d.). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides.
  • Mortimer, S. A., & Weeks, K. M. (2011). Synthesis of 1-methyl-7-nitroisatoic anhydride (1M7). Protocol Exchange.
  • ResearchGate. (n.d.). Synthesis of 1,3-benzoxazines Based on 2,4,4-trimethyl-7,2',4'-trihydroxy Flavan...
  • ResearchGate. (n.d.). Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives.
  • BenchChem. (2025). Synthesis of 2-Hydroxy-4-methylbenzaldehyde: Application Notes and Protocols.
  • Stuart, D. R., et al. (2010). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of C-H Bonds. Journal of the American Chemical Society, 132(20), 6910–6911.
  • Wagner, E. C., & Fegley, M. F. (1947). Isatoic anhydride. Organic Syntheses, 27, 45.
  • ResearchGate. (n.d.). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide...
  • Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]

  • Reddy, G. O., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4629.
  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Wiklund, P. (2004).
  • ResearchGate. (n.d.). Cyclization of isocyanate through either dimerization or trimerization reactions.
  • Google Patents. (n.d.). CN103450107A - Method for preparing N-methyl isatoic anhydride.

Sources

Application Note: Elucidation of the ¹H and ¹³C NMR Spectra of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive analysis of the chemical shifts, multiplicities, and coupling constants is presented, supported by established principles of NMR spectroscopy. This document serves as a practical resource for the structural verification and characterization of this and structurally related benzoxazinediones.

Introduction

7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione belongs to the benzoxazinedione class of heterocyclic compounds. These scaffolds are recognized for their diverse biological activities, including potential as antimycobacterial and antitumor agents, and their utility as synthetic intermediates.[1] Accurate structural elucidation is paramount in drug discovery and development, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra, providing a foundational dataset for researchers working with this compound.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione are depicted below. This numbering is used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Experimental Protocols

Sample Preparation
  • Compound Synthesis: 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione can be synthesized from the corresponding 2-amino-5-methylbenzoic acid.[1]

  • Sample Preparation for NMR:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrument: Bruker Avance III HD 400 MHz spectrometer or equivalent.

  • Software: TopSpin 3.5 or similar.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30

    • Solvent: DMSO-d₆

    • Temperature: 298 K

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.2 s

    • Spectral Width: 240 ppm

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Caption: Workflow for NMR analysis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

¹H NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
11.65br s-1HNH -3
7.70d~2.01HH -8
7.55dd8.4, ~2.01HH -6
7.10d8.41HH -5
2.35s-3HCH ₃-7

¹³C NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
161.0C -4
148.2C -2
140.3C -8a
139.0C -7
134.0C -6
129.5C -5
116.4C -8
111.1C -4a
21.0C H₃-7

Spectral Interpretation and Discussion

The ¹H and ¹³C NMR spectra of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione are consistent with the proposed structure. The assignments are based on chemical shift theory, spin-spin coupling patterns, and comparison with data for structurally similar compounds.[1]

¹H NMR Spectrum
  • NH Proton: A broad singlet observed at approximately 11.65 ppm is characteristic of the acidic N-H proton of the cyclic carbamate moiety.[1]

  • Aromatic Protons: The aromatic region displays signals for three protons.

    • The proton at the 8-position (H -8) is expected to appear as a doublet with a small meta-coupling constant (J ≈ 2.0 Hz) around 7.70 ppm.

    • The proton at the 6-position (H -6) should exhibit a doublet of doublets pattern due to ortho-coupling with H-5 and meta-coupling with H-8, appearing around 7.55 ppm.

    • The proton at the 5-position (H -5) will be a doublet with a larger ortho-coupling constant (J ≈ 8.4 Hz) at approximately 7.10 ppm.

  • Methyl Protons: The methyl group protons at the 7-position appear as a sharp singlet at around 2.35 ppm, integrating to three protons.

¹³C NMR Spectrum
  • Carbonyl Carbons: The two carbonyl carbons, C-2 and C-4, are expected to resonate at the downfield region of the spectrum. Based on related structures, C-4 is assigned to the peak at approximately 161.0 ppm, and C-2 to the peak around 148.2 ppm.[1]

  • Aromatic Carbons:

    • The quaternary carbons C-8a and C-4a are assigned to the peaks at 140.3 ppm and 111.1 ppm, respectively.

    • The carbon bearing the methyl group, C-7, is found at approximately 139.0 ppm.

    • The remaining aromatic carbons, C-6, C-5, and C-8, are assigned to the signals at 134.0 ppm, 129.5 ppm, and 116.4 ppm, respectively.

  • Methyl Carbon: The methyl carbon (CH ₃-7) gives rise to a signal in the upfield region at approximately 21.0 ppm.[1]

Conclusion

This application note provides a comprehensive overview and interpretation of the ¹H and ¹³C NMR spectra of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. The detailed assignments and experimental protocols serve as a valuable resource for the identification and characterization of this compound in various research and development settings. The provided data is in good agreement with the expected spectral features based on the analysis of structurally related benzoxazinediones.

References

  • Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Available at: [Link]

  • 1 H NMR of the benzoxazines (a) BAB; (b) IBPB; (c) SBIB. - ResearchGate. Available at: [Link]

  • 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. - ResearchGate. Available at: [Link]

  • 1 H NMR spectra of benzoxazine products purified with different purification methods. 1 - ResearchGate. Available at: [Link]

  • 1 H-NMR spectra of benzoxazine monomer (BZ-Cy-al). - ResearchGate. Available at: [Link]

  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0224582) - NP-MRD. Available at: [Link]

  • 1 H and 13 C NMR spectra of new benzoxazines | Download Table - ResearchGate. Available at: [Link]

  • Investigation for the easy and efficient synthesis of 1 H - benzo [ d ][2][3] oxazine - 2 , 4 -diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K. Available at: [Link]

  • 2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258 - PubChem. Available at: [Link]

  • Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties - CORE. Available at: [Link]

  • Mechanism for benzoxazine-2,4-diones synthesis. - ResearchGate. Available at: [Link]

  • Electronic Supplementary Information Benzothiazines in organic synthesis.Synthesis of fluorescent 7- amino-2,1-benzothiazines - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[2]-benzofuro-[2,3-c]. Available at: [Link]

  • (PDF) 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D) - ResearchGate. Available at: [Link]

  • FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1... - ResearchGate. Available at: [Link]

  • 2H-1,3-Benzoxazine-2,4(3H)-dione - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • 2H-1,3-Benzoxazine-2,4(3H)-dione - Optional[13C NMR] - Spectrum - SpectraBase. Available at: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analysis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione using advanced mass spectrometry (MS) techniques. As a heterocyclic compound of interest in medicinal chemistry and materials science, its unambiguous identification and structural characterization are paramount. We present detailed, field-proven protocols for two complementary ionization methods: Electrospray Ionization (ESI), coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer, and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) analyzer. This note explains the rationale behind key experimental choices, from sample preparation to instrument tuning, to ensure reliable and reproducible results for researchers, chemists, and drug development professionals.

Analyte Profile

7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione is a small organic molecule belonging to the benzoxazine class. Accurate mass determination is the first step in its verification, providing a high-confidence confirmation of its elemental composition.

PropertyValueSource
IUPAC Name 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione[1]
CAS Number 24088-77-5[1][2]
Molecular Formula C₉H₇NO₃[1]
Average Molecular Weight 177.16 g/mol [1]
Monoisotopic Mass 177.0426 uCalculated
SMILES CC1=CC2=C(C=C1)C(=O)NC(=O)O2[1]

Analysis by Electrospray Ionization (ESI) Mass Spectrometry

Principle & Rationale

Electrospray ionization (ESI) is the premier method for analyzing polar to moderately polar small molecules that are soluble in common organic solvents.[3][4] It is a "soft" ionization technique that imparts minimal excess energy to the analyte, preserving its structure and typically yielding an abundant signal for the intact pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺).[5] This makes it ideal for obtaining a high-confidence molecular weight determination. Coupling ESI with high-resolution mass analyzers like a Q-TOF allows for precise mass measurements, enabling the confirmation of the elemental formula.

The choice of ESI is driven by the structure of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, which contains polar carbonyl and amine functionalities, making it amenable to protonation in an acidic mobile phase.

Protocol: Sample Preparation for ESI-MS

Proper sample preparation is critical to avoid instrument contamination and ensure high-quality data.[6] The goal is to completely dissolve the analyte in a volatile solvent system and remove any non-volatile salts or particulates.[7][8]

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

    • Dissolve the solid in 1 mL of a high-purity organic solvent such as methanol (MeOH) or acetonitrile (ACN). Use a vortex mixer to ensure complete dissolution.

  • Working Solution Preparation (~10 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean 2 mL autosampler vial.[8]

    • Add 990 µL of the desired mobile phase (e.g., 50:50 ACN:H₂O with 0.1% formic acid) to the vial. The addition of formic acid is crucial as it provides a source of protons (H⁺), promoting the formation of the desired [M+H]⁺ ion in the ESI source.

  • Filtration (Conditional):

    • If any precipitate or cloudiness is observed in the working solution, it must be filtered through a 0.22 µm syringe filter (e.g., PTFE) before injection.[8] This prevents blockage of the fluidic pathways in the LC-MS system.

  • Blanks and Standards:

    • Prepare a solvent blank using the exact same solvent mixture as the working solution.

    • Run a blank injection before and after the sample analysis to check for system cleanliness and sample carryover.[8]

Workflow for ESI-Q-TOF Analysis

The following diagram illustrates the logical flow from sample preparation to data acquisition for ESI-MS analysis.

ESI_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Weigh Analyte B Dissolve in MeOH/ACN (Stock Solution) A->B C Dilute with Mobile Phase (Working Solution) B->C D Filter (if needed) C->D E Inject into LC-MS System D->E F ESI Source (Ion Generation) E->F G Quadrupole (Precursor Selection for MS/MS) F->G H Collision Cell (Fragmentation) G->H I TOF Analyzer (m/z Measurement) H->I J Detector I->J

Fig 1. ESI-Q-TOF experimental workflow.
Instrumental Parameters & Expected Data

The following parameters serve as a robust starting point for analysis on a typical ESI-Q-TOF instrument.

ParameterSettingRationale
Ionization Mode Positive Electrospray (ESI+)The presence of nitrogen and oxygen atoms makes the molecule readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume for stable ion generation.
**Nebulizer Gas (N₂) **1.5 - 2.5 BarAssists in droplet formation and solvent evaporation.
Drying Gas (N₂) Flow 8 - 12 L/minFacilitates desolvation of the charged droplets.
Drying Gas Temp. 250 - 350 °CProvides thermal energy to aid solvent evaporation.
Mass Range (MS1) 50 - 500 m/zCovers the expected mass of the analyte and potential low-mass fragments.
Collision Energy (MS2) 10 - 40 eV (Ramp)For tandem MS, a ramped energy ensures a wide range of fragments are produced for structural elucidation.[9]

Expected Ions and Fragments: High-resolution analysis allows for the confident identification of the analyte based on its exact mass. The primary ions expected in positive ESI mode are protonated and sodiated adducts. Tandem MS (MS/MS) of the protonated molecular ion can provide structural confirmation.

Ion / FragmentFormulaCalculated m/zDescription
[M+H]⁺ [C₉H₈NO₃]⁺178.0504Protonated molecular ion. This is the primary target for MS/MS analysis.
[M+Na]⁺ [C₉H₇NO₃Na]⁺200.0323Sodiated adduct, common in ESI due to trace sodium.
[M+K]⁺ [C₉H₇NO₃K]⁺216.0063Potassiated adduct, also commonly observed.
[M+H-CO]⁺ [C₈H₈NO₂]⁺150.0555Loss of a neutral carbon monoxide molecule (28 Da). A common fragmentation pathway for carbonyl-containing compounds.[10]
[M+H-CO₂]⁺ [C₈H₈NO]⁺134.0606Loss of a neutral carbon dioxide molecule (44 Da) from the dione ring structure.

Analysis by MALDI-TOF Mass Spectrometry

Principle & Rationale

While traditionally dominant in proteomics and polymer analysis, MALDI-TOF MS is also a powerful tool for the rapid screening of small molecules.[11][12] The technique involves co-crystallizing the analyte with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix, which then transfers charge to the analyte molecules.[13] The primary challenge for small molecules (< 500 Da) is the potential for spectral interference from matrix-related ions in the low m/z region.[14][15] Therefore, careful selection of the matrix and optimized sample preparation are essential for success.

MALDI is advantageous for its high throughput, tolerance to some buffers, and speed, as it does not require chromatographic separation.[11]

Protocol: Sample and Matrix Preparation for MALDI-MS

The dried-droplet method is a standard and reliable technique for preparing MALDI samples.

  • Analyte Solution (0.1 - 1 mg/mL):

    • Prepare a stock solution of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione in ACN or MeOH.

  • Matrix Solution (Saturated):

    • Prepare a saturated solution of a suitable matrix. For this class of compound, 2,5-dihydroxybenzoic acid (DHB) is an excellent starting point.[16]

    • Prepare the solution in a solvent mixture of ACN:H₂O (50:50, v/v) containing 0.1% trifluoroacetic acid (TFA). TFA aids in crystallization and promotes analyte protonation.

  • Spotting the Target Plate:

    • In a microcentrifuge tube, mix the analyte solution and the matrix solution in a 1:10 (v/v) ratio (analyte:matrix). The large excess of matrix ensures efficient energy transfer and analyte isolation.[13]

    • Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air-dry completely at room temperature. This process co-crystallizes the analyte within the matrix, forming a solid sample ready for analysis.

Workflow for MALDI-TOF Analysis

The diagram below outlines the streamlined workflow for MALDI-TOF analysis.

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Prepare Analyte Solution (in ACN) C Mix Analyte + Matrix (1:10 ratio) A->C B Prepare Matrix Solution (DHB in ACN/H2O/TFA) B->C D Spot 1µL onto Target Plate C->D E Air Dry to Co-crystallize D->E F Insert Plate into MALDI-TOF E->F G Fire Pulsed Laser F->G H Desorption & Ionization G->H I TOF Analyzer (m/z Measurement) H->I J Detector I->J

Fig 2. MALDI-TOF experimental workflow.
Instrumental Parameters & Expected Data

The following settings are recommended for analyzing small molecules on a MALDI-TOF instrument.

ParameterSettingRationale
Ionization Mode Positive IonProtonation is the most likely ionization pathway.
Laser Type Nitrogen Laser (337 nm)The wavelength is strongly absorbed by the DHB matrix.
Laser Fluence Set to just above the ionization thresholdMinimizes fragmentation and prevents detector saturation.[16]
Acquisition Mode ReflectronImproves mass resolution and accuracy, which is critical for distinguishing analyte peaks from matrix peaks.
Acceleration Voltage 20 - 25 kVProvides ions with sufficient kinetic energy for TOF analysis.
Mass Range 100 - 600 m/zFocuses the acquisition on the region of interest, excluding the bulk of low-mass matrix signals.

Expected Ions: In MALDI, protonated and alkali metal adducts are commonly observed. It is crucial to also acquire a spectrum of the matrix alone to identify and subtract background peaks.

IonFormulaCalculated m/zDescription
[M+H]⁺ [C₉H₈NO₃]⁺178.0504Protonated molecular ion.
[M+Na]⁺ [C₉H₇NO₃Na]⁺200.0323Sodiated adduct.
[M+K]⁺ [C₉H₇NO₃K]⁺216.0063Potassiated adduct.
[DHB+H]⁺ [C₇H₇O₄]⁺155.0344Protonated DHB matrix ion. Should be present and can serve as a landmark.

Conclusion

Both ESI-Q-TOF and MALDI-TOF mass spectrometry are highly effective techniques for the analysis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. ESI-MS, particularly when coupled with liquid chromatography, provides excellent sensitivity, high mass accuracy, and rich structural information through tandem MS experiments. MALDI-TOF MS offers a complementary, high-throughput approach ideal for rapid screening and confirmation of molecular weight. By applying the detailed protocols within this guide, researchers can achieve robust and high-quality data for the confident characterization of this and structurally related compounds.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • Ye, Y., et al. (2020). A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Available at: [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]

  • Hanhineva, K., et al. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Available at: [Link]

  • Clauwaert, K., et al. (n.d.). The feasibility of MALDI-MS for small molecules as a future fast screening alternative in toxicology. Preliminary results. Ghent University. Available at: [Link]

  • D'Agostino, L. A., & Vining, O. M. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Available at: [Link]

  • ResearchGate. (n.d.). Small molecule analysis by MALDI mass spectrometry. Request PDF. Available at: [Link]

  • Edwards, R. L., & Nonami, H. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • ResearchGate. (n.d.). ESI⁺ mass spectra of fractions of benzoxazine synthesized according to Scheme 1. Available at: [Link]

  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Available at: [Link]

  • Clark, S. M., & Konermann, L. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2020). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. Available at: [Link]

  • De Hoffmann, E., & Stroobant, V. (2007).
  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 7-METHYL-2H-1,3-BENZOXAZINE-2,4(3H)-DIONE | CAS 24088-77-5. Available at: [Link]

  • Semantic Scholar. (n.d.). The use of pyrolysis mass spectrometry to investigate polymerization and degradation processes of methyl amine-based benzoxazine. Available at: [Link]

  • Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • LookChem. (n.d.). Cas 2037-95-8, 2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE. Available at: [Link]

  • Middle East Technical University. (2014). Synthesis and characterization of metal functional polybenzoxazines. Thesis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

Application Note: A Robust HPLC Purification Method for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge

The 1,3-benzoxazine-2,4-dione scaffold is a privileged structure in medicinal chemistry, serving as a precursor for a wide array of bioactive molecules, including anti-inflammatory, antimicrobial, and antipsychotic agents.[1] Specifically, 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione is a valuable intermediate in drug discovery and development. Synthetic routes to this and related heterocyclic compounds often yield crude products containing starting materials, by-products, and isomers that require efficient removal.[1][2] High-purity samples are essential for accurate biological screening, subsequent synthetic steps, and regulatory compliance.

This application note presents a robust, field-proven High-Performance Liquid Chromatography (HPLC) method for the preparative purification of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione from a crude synthetic mixture. We will delve into the causality behind the methodological choices, from mobile phase selection to gradient optimization, providing a comprehensive protocol suitable for researchers, chemists, and drug development professionals.

Analyte Profile: 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

Understanding the physicochemical properties of the target compound is the cornerstone of developing an effective purification strategy. While specific experimental data for the 7-methyl derivative is not widely published, we can infer its properties from the parent compound, 2H-benzo[e]oxazine-2,4(3H)-dione (also known as Carsalam), and related methylated isomers. The addition of a methyl group is expected to slightly increase its hydrophobicity and molecular weight compared to the parent structure.

PropertyValue (Inferred/Based on Parent Compound)Source
Molecular Formula C₉H₇NO₃-
Molecular Weight 177.16 g/mol -
Parent MW (Carsalam) 163.13 g/mol [3][4]
Appearance White to off-white solid[3]
Melting Point Expected near 228-232 °C[3][5]
Solubility Insoluble in water; Soluble in DMSO (≥40 mg/mL) and other polar organic solvents like acetone/ethanol mixtures.[3][6]
XLogP3 ~1.5 (Parent compound XLogP3 is 1)[4]
UV Absorbance Expected strong absorbance in the 280-320 nm range.[7][8]

Principle of Separation: Reverse-Phase Chromatography

The purification methodology is built upon the principle of reverse-phase HPLC (RP-HPLC), the most versatile and widely used mode for the separation of small organic molecules.[9][10][11]

  • The Stationary Phase: We selected a C18 (octadecylsilane) stationary phase. This non-polar, hydrophobic phase interacts with the analyte primarily through van der Waals forces.[12][13] The hydrophobic regions of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione—the benzene ring and the appended methyl group—are the primary sites for this interaction, leading to its retention on the column.

  • The Mobile Phase: A polar mobile phase, consisting of a gradient mixture of water and acetonitrile, is used to elute the compounds.[11][14] The separation mechanism relies on the partitioning of the analyte between the stationary and mobile phases.[13][15] Initially, under highly aqueous conditions, the hydrophobic analyte preferentially binds to the C18 stationary phase. As the concentration of the organic solvent (acetonitrile) increases, the mobile phase becomes more non-polar. This increased solvent strength effectively competes for the hydrophobic interaction sites on the stationary phase, causing the analyte to desorb and travel through the column.[16]

  • Elution Order: In a typical crude reaction mixture, more polar impurities will have weaker interactions with the C18 column and will elute first. The target compound will elute next, followed by any more non-polar (greasier) by-products. Gradient elution is critical for this process, as it ensures that even strongly retained impurities are eluted from the column in a reasonable time, yielding sharper peaks and better resolution.[9][17]

Method Development Workflow

A systematic approach is essential for developing a reliable purification method. Our strategy involves an initial "scouting" run to locate the analyte's elution window, followed by an optimization step to maximize resolution and loading capacity for the preparative run.

HPLC_Method_Development Crude Crude Synthetic Product Dissolve Dissolve in DMSO/ Mobile Phase Crude->Dissolve Scout Analytical Scouting Run (Fast Gradient) Dissolve->Scout Analyze Analyze Chromatogram (Identify Target Peak) Scout->Analyze Data Optimize Optimize Gradient (Shallow Slope at Elution %B) Analyze->Optimize Refine Prep Preparative Scale-Up Run Optimize->Prep Final Method Collect Fraction Collection Prep->Collect Purity Purity Analysis (Analytical HPLC, NMR) Collect->Purity

Caption: Workflow for HPLC method development and scale-up.

Detailed Application Protocol

This protocol is designed for a preparative HPLC system equipped with a UV-Vis detector.

Instrumentation and Materials
  • HPLC System: Preparative HPLC system with a binary pump, autosampler (or manual injector), column oven, and a multi-wavelength UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 5 µm, ≥250 x 10 mm (Preparative). A corresponding analytical column (e.g., 250 x 4.6 mm) should be used for method development.

  • Mobile Phase A (MPA): HPLC-grade Water with 0.1% (v/v) Formic Acid.

  • Mobile Phase B (MPB): HPLC-grade Acetonitrile with 0.1% (v/v) Formic Acid.

    • Scientist's Note: The addition of an acid like formic acid is crucial. It protonates residual silanols on the silica backbone, preventing peak tailing, and ensures that the analyte (which has a weakly acidic N-H proton) is in a consistent protonation state, leading to sharp, symmetrical peaks.

  • Sample Diluent: Dimethyl Sulfoxide (DMSO) or a 1:1 mixture of Acetonitrile/Water.

  • Chemicals: Crude 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, HPLC-grade solvents.

Sample Preparation
  • Accurately weigh approximately 50-100 mg of the crude product.

  • Dissolve the sample in a minimal volume of DMSO (e.g., 1-2 mL) to create a concentrated stock solution. Sonicate briefly if necessary to ensure complete dissolution.

  • Causality Note: Using a strong solvent like DMSO is necessary due to the compound's poor aqueous solubility.[3] However, injecting a large volume of a strong solvent can cause peak distortion. Therefore, the injection volume must be carefully controlled, and the concentration should be as high as practically possible to minimize this volume.[18]

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Method Parameters

The following parameters represent the final, optimized method for preparative purification. The scouting gradient is also provided for initial method development.

ParameterScouting Method (Analytical)Optimized Preparative Method
Column C18, 5 µm, 250 x 4.6 mmC18, 5 µm, 250 x 10 mm (or larger)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min5.0 mL/min (adjust based on column ID)
Column Temp. 30 °C30 °C
Detection λ = 280 nm (Primary), 310 nm (Secondary)λ = 280 nm (Primary), 310 nm (Secondary)
Injection Vol. 5-10 µL100-500 µL (dependent on concentration)
Gradient 0-2 min: 10% B2-22 min: 10% to 90% B22-25 min: 90% B25-27 min: 90% to 10% B27-35 min: 10% B (Re-equilibration)0-3 min: 35% B3-18 min: 35% to 55% B18-20 min: 55% to 95% B20-23 min: 95% B (Wash)23-25 min: 95% to 35% B25-30 min: 35% B (Re-equilibration)
  • Rationale for Optimization: The scouting run would likely show the target compound eluting around 45-50% Acetonitrile. The optimized gradient "stretches out" this region (35% to 55% B over 15 minutes), decreasing the slope of the gradient.[19] This enhances the separation between the target compound and closely eluting impurities, maximizing purity in the collected fractions.[20]

Purification and Fraction Collection Protocol
  • System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (35% B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Injection: Inject the filtered, concentrated crude sample onto the column.

  • Chromatographic Run: Run the optimized preparative gradient method as detailed in the table above.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin collecting the eluent just before the main peak begins to rise and stop collecting just after it returns to baseline. Use peak-based fraction collection if the system software allows.

  • Post-Run Wash: After the main peak has eluted, the gradient ramps quickly to a high organic concentration (95% B) to wash off any strongly retained, non-polar impurities from the column.

  • Purity Confirmation: Combine the collected fractions containing the pure compound. Perform an analytical HPLC injection of a small aliquot of the pooled fractions using the scouting method to confirm purity (>95%).

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or lyophilizer to obtain the final, purified solid product.

Expected Results and Troubleshooting

A successful purification will show a crude injection with multiple peaks, while the analytical injection of the final collected fraction should display a single, sharp, and symmetrical peak at the expected retention time. The final purity should exceed 95%.

  • Potential Issue: Peak fronting or tailing.

    • Cause & Solution: Overloading the column is a common cause. Reduce the injection mass. If tailing persists, it may indicate secondary interactions with the stationary phase; ensure the mobile phase is properly acidified with 0.1% formic or trifluoroacetic acid.

  • Potential Issue: Poor resolution from a close-eluting impurity.

    • Cause & Solution: The gradient is too steep. Further decrease the gradient slope around the elution point of the target compound (e.g., change from a 35-55% ramp to a 40-50% ramp over the same or longer time).[19]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. By employing a systematic method development strategy based on reverse-phase chromatography principles, this method enables the isolation of the target compound at high purity, which is a critical prerequisite for its use in research and development. The detailed explanation of the causality behind each step empowers scientists to adapt and troubleshoot the method for related benzoxazinone derivatives.

References

  • Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][2]oxazine-2,4-diones. RSC Advances. Available at: [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available at: [Link]

  • Cas 2037-95-8, 2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE. LookChem. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • HPLC Basics – Essential Guide to Chromatography Principles. KNAUER. Available at: [Link]

  • Gradient Optimization in HPLC. Welch Materials. Available at: [Link]

  • 1 H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. Available at: [Link]

  • Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. PubMed. Available at: [Link]

  • The Secrets of Successful Gradient Elution. LCGC International. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. Available at: [Link]

  • Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. Available at: [Link]

  • High Performance Liquid Chromatography. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. PubMed. Available at: [Link]

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. Available at: [Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC International. Available at: [Link]

  • Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. PMC - NIH. Available at: [Link]

  • Benzoxazinone UV Absorber. Tintoll. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • HPLC Separation Fundamentals. Agilent. Available at: [Link]

  • Synthesis of 1,3-benzoxazines Based on 2,4,4-trimethyl-7,2',4'-trihydroxy Flavan: Antibacterial, Anti-inflammatory, Cyclooxygenase-2 Inhibition and Molecular Modelling Studies. ResearchGate. Available at: [Link]

  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University. Available at: [Link]

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. Available at: [Link]

  • Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. Lund University.
  • Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]

  • (A) UV-Vis absorbance spectra and (B) absorption wavelengths plotted... ResearchGate. Available at: [Link]

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates. PMC - PubMed Central. Available at: [Link]

  • Method Development Considerations for Reversed-Phase Protein Separations. Waters. Available at: [Link]

  • Principle of HPLC | HPLC System Working Explained. Pharmaguideline. Available at: [Link]

  • About the Structure and Working Principle of HPLC Columns. Hawach. Available at: [Link]

  • General tips for preparative HPLC Technical Note. MZ-Analysentechnik. Available at: [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. IntechOpen. Available at: [Link]

  • (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. Available at: [Link]

Sources

Developing an in vitro assay for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione activity.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Framework for In Vitro Profiling of Novel Chemical Scaffolds: Developing a Kynurenine 3-Monooxygenase (KMO) Inhibition Assay for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

Abstract

The kynurenine pathway (KP) is the principal metabolic route for tryptophan catabolism, producing several neuroactive and immunomodulatory compounds.[1][2] Kynurenine 3-monooxygenase (KMO), a critical enzyme at a key branch point of this pathway, has emerged as a significant therapeutic target for neurodegenerative disorders like Huntington's and Alzheimer's disease.[3][4] Inhibition of KMO can shift the metabolic balance, decreasing the production of the neurotoxin 3-hydroxykynurenine (3-HK) and the downstream excitotoxin quinolinic acid, while increasing levels of the neuroprotective kynurenic acid (KYNA).[1][5] This application note presents a comprehensive, two-tiered framework for assessing the inhibitory potential of novel chemical entities, using 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione as a representative compound, against recombinant human KMO. We first describe a rapid, fluorescence-based high-throughput screening (HTS) assay for primary screening, followed by a definitive LC-MS/MS-based orthogonal assay for hit confirmation and characterization. This dual-assay approach ensures both high-throughput capacity and rigorous, artifact-free validation of potential inhibitors.[6][7]

Introduction: The Rationale for Targeting KMO

Under normal physiological conditions, the kynurenine pathway is essential for tryptophan degradation and cellular energy generation.[3] However, under inflammatory conditions, upregulation of KP enzymes, particularly KMO, can lead to an accumulation of toxic metabolites.[3] KMO, an NADPH-dependent flavin monooxygenase located on the outer mitochondrial membrane, catalyzes the hydroxylation of L-kynurenine (KYN) to 3-hydroxykynurenine (3-HK).[4] Elevated levels of 3-HK and its downstream product, quinolinic acid, are implicated in oxidative stress and excitotoxicity, contributing to the pathology of several neurodegenerative diseases.[3][8]

Pharmacological inhibition of KMO is a promising therapeutic strategy. By blocking the conversion of KYN to 3-HK, inhibitors can rebalance the pathway, shunting KYN towards the production of the neuroprotective NMDA receptor antagonist, kynurenic acid (KYNA).[1][4] The development of novel, potent, and specific KMO inhibitors is therefore an area of intense research. This requires robust and reliable in vitro assays to screen compound libraries and characterize lead candidates. This guide details the development and validation of such an assay system, designed to test novel scaffolds like 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

The Kynurenine Pathway and KMO's Role

The diagram below illustrates the central position of KMO in the kynurenine pathway, highlighting the shift in metabolite production upon its inhibition.

Assay_Workflow cluster_0 Primary Screening (HTS) cluster_1 Hit Confirmation & Characterization CompoundLibrary Compound Library (incl. Test Compound) PrimaryAssay Protocol 1: NADPH Fluorescence Assay CompoundLibrary->PrimaryAssay SecondaryAssay Protocol 2: LC-MS/MS Assay PrimaryAssay->SecondaryAssay Preliminary Hits IC50 IC50 Determination (Dose-Response) SecondaryAssay->IC50 Final Final

Caption: High-level workflow for KMO inhibitor screening and validation.

Protocol 1: Fluorescence-Based HTS Assay for KMO Activity

This assay is designed for high-throughput screening and is based on monitoring the decrease in NADPH fluorescence as it is consumed by KMO during the conversion of KYN to 3-HK. [6][9]It is a rapid and cost-effective method for identifying potential inhibitors from a large compound library.

Principle

KMO utilizes NADPH as a cofactor, which is fluorescent (Excitation ~340 nm, Emission ~460 nm). Its oxidized product, NADP+, is non-fluorescent. The rate of decrease in fluorescence intensity is directly proportional to the KMO enzyme activity. Inhibitors will slow down this rate.

Materials and Reagents
  • Enzyme: Recombinant Human KMO (e.g., BPS Bioscience, Cat# 11307) [10]* Substrates: L-Kynurenine (Sigma-Aldrich), NADPH (Sigma-Aldrich)

  • Assay Buffer: 100 mM Tris, 10 mM KCl, 1 mM EDTA, pH 7.5

  • Positive Control Inhibitor: Ro 61-8048 (Santa Cruz Biotechnology) [11]* Test Compound: 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, dissolved in 100% DMSO

  • Plates: Black, low-binding, 384-well microplates (e.g., Corning)

  • Instrumentation: Fluorescence plate reader

Experimental Protocol
  • Compound Plating: Prepare a dose-response plate of the test compound and control inhibitor (Ro 61-8048) in 100% DMSO. Serially dilute from a high concentration (e.g., 10 mM). Transfer a small volume (e.g., 200 nL) to the assay plate.

  • Enzyme Preparation: Dilute recombinant human KMO to the desired working concentration (e.g., 2X final concentration) in cold Assay Buffer.

  • Enzyme Addition: Add 10 µL of the diluted KMO solution to each well of the assay plate containing the compounds. Mix gently.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the test compounds to bind to the enzyme before the reaction starts.

  • Substrate Mix Preparation: Prepare a 2X substrate solution containing L-Kynurenine and NADPH in Assay Buffer. The final concentrations should be optimized around the Km values (e.g., 150 µM KYN, 100 µM NADPH). [9]6. Reaction Initiation: Add 10 µL of the 2X substrate mix to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Read the fluorescence intensity (Ex 340 nm / Em 460 nm) every 60 seconds for 15-20 minutes.

Data Analysis
  • For each well, calculate the rate of reaction (slope) of fluorescence decrease over time.

  • Normalize the data to controls:

    • 100% Activity Control: Wells with enzyme and substrates, but only DMSO (no inhibitor).

    • 0% Activity Control (Background): Wells with enzyme and substrates, but with a saturating concentration of Ro 61-8048.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Rate_Test_Compound - Rate_Background) / (Rate_100%_Activity - Rate_Background)])

  • Plot % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Component Volume Final Concentration Purpose
Test Compound / DMSO200 nLVaries (e.g., 10 nM - 100 µM)To test for KMO inhibition
KMO Enzyme (2X)10 µLe.g., 5-10 nMCatalyzes the reaction
Substrate Mix (2X)10 µL150 µM KYN, 100 µM NADPHSubstrates for the enzyme
Total Volume 20.2 µL
Table 1: Example HTS Assay Plate Setup and Concentrations.

Protocol 2: LC-MS/MS Assay for Hit Confirmation

This assay provides an unambiguous measurement of KMO activity by directly quantifying the substrate (KYN) and the product (3-HK). [12][13]It is the gold standard for confirming hits from the primary screen and eliminating false positives that may arise from compound auto-fluorescence or other interferences in the primary assay. [7]

Principle

An enzymatic reaction is performed as in the primary assay. The reaction is then stopped ("quenched"), and the samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The amount of 3-HK produced is directly proportional to enzyme activity.

Materials and Reagents
  • All reagents from Protocol 1.

  • Quenching Solution: 6% Perchloric Acid or ice-cold Methanol with internal standards. [13][14]* Analytical Standards: L-Kynurenine and 3-Hydroxykynurenine of known purity.

  • Internal Standards (IS): Stable isotope-labeled KYN (e.g., KYN-d4) and 3-HK (e.g., 3-HK-d3) for accurate quantification.

  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

Experimental Protocol
  • Enzymatic Reaction: Set up the reaction in microcentrifuge tubes or a 96-well plate following the same steps (compound addition, enzyme addition, pre-incubation) as Protocol 1, typically in a larger volume (e.g., 50-100 µL).

  • Initiation and Incubation: Initiate the reaction by adding the substrate mix. Incubate at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction is within the linear range.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold Quenching Solution containing the internal standards. [13]4. Sample Preparation: Centrifuge the samples (e.g., 14,000 x g for 10 min) to precipitate the protein. [14]Transfer the supernatant to an analysis plate or vial.

  • LC-MS/MS Analysis: Inject the prepared sample onto the LC-MS/MS system.

Parameter Condition
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Optimized to separate KYN and 3-HK
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions KYN: e.g., m/z 209 -> 192, 94
3-HK: e.g., m/z 225 -> 208, 146
IS (KYN-d4): e.g., m/z 213 -> 196
IS (3-HK-d3): e.g., m/z 228 -> 211
Table 2: Example LC-MS/MS Parameters for KYN and 3-HK Detection.
Data Analysis
  • Integrate the peak areas for each analyte and its corresponding internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Generate a standard curve using the analytical standards to determine the concentration of 3-HK produced in each sample.

  • Calculate % Inhibition and determine the IC50 as described in section 4.4.

Assay Validation and Trustworthiness

To ensure the developed assay is robust, reproducible, and fit-for-purpose, several validation parameters must be assessed. [15][16][17]

  • Z'-Factor: For the HTS assay, the Z'-factor should be calculated to assess its quality and suitability for screening. A Z' > 0.5 is considered excellent. [6] Z' = 1 - [ (3SD_max + 3SD_min) / |Mean_max - Mean_min| ] (where max = 100% activity control, min = background control)

  • DMSO Tolerance: The assay should be tested with varying concentrations of DMSO to determine the maximum allowable percentage that does not significantly affect enzyme activity.

  • Linearity: The assay should demonstrate linearity with respect to both time and enzyme concentration to ensure that measurements are taken under appropriate initial velocity conditions. [9]* Intra- and Inter-assay Precision: The reproducibility of the assay should be confirmed by running the same samples on the same day (intra-assay) and on different days (inter-assay) to ensure the coefficient of variation (%CV) is within an acceptable range (typically <15%). [7]

Conclusion

This application note provides a detailed, authoritative framework for developing a robust in vitro screening cascade to identify and characterize inhibitors of KMO, a key therapeutic target in neurodegeneration. By employing a high-throughput fluorescence-based assay for primary screening and a highly specific LC-MS/MS assay for hit confirmation, researchers can confidently evaluate novel chemical scaffolds, such as 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, for their potential as KMO modulators. Adherence to the principles of assay validation outlined herein will ensure the generation of high-quality, reliable data crucial for advancing drug discovery programs. [18]

References

  • Jacobs, K. R., et al. (2018). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. SLAS Discovery, 23(6), 554-560. [Link]

  • Patsnap Synapse. (2024). What are KMO inhibitors and how do they work? Patsnap. [Link]

  • Amaral, M., et al. (2013). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 18(10), 11871-11888. [Link]

  • Anderson, G., et al. (2021). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Expert Opinion on Drug Discovery, 16(11), 1297-1309. [Link]

  • Gladstone Institutes. (2010). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes. [Link]

  • Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. [Link]

  • Jacobs, K. R., et al. (2018). Development of a Rapid Fluorescence-Based High-Throughput Screening Assay to Identify Novel Kynurenine 3-Monooxygenase Inhibitor Scaffolds. ResearchGate. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Applying Good Laboratory Practices (GLPs) to In Vitro Studies. IIVS.org. [Link]

  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012-Present). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Veranex. [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Kosheeka. [Link]

  • Wang, L., et al. (2021). Quality by Design for Preclinical In Vitro Assay Development. SLAS Discovery, 26(8), 1011-1019. [Link]

  • BPS Bioscience. (n.d.). KMO Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Ofni Systems. [Link]

  • Al-Mestarihi, A. H., et al. (2014). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical Biochemistry, 457, 44-50. [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]

  • Drug Development and Delivery. (n.d.). Biomarker Assay Validations – A Time for Change? Drug Development and Delivery. [Link]

  • Winkler, D. F., et al. (2013). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). Journal of Biomolecular Screening, 18(8), 919-931. [Link]

  • BPS Bioscience. (n.d.). Kynureninase Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Courtney, M., et al. (2018). Bacterial expression of human kynurenine 3-monooxygenase: Solubility, activity, purification. Protein Expression and Purification, 147, 61-68. [Link]

  • Winkler, D. F., et al. (2013). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). Amanote Research. [Link]

  • Winkler, D. F., et al. (2013). Characterization of lysate-based assays to measure kynurenine monooxygenase (KMO) activity. ResearchGate. [Link]

  • L-Coria, E., et al. (2021). Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas. International Journal of Molecular Sciences, 22(19), 10395. [Link]

  • Kezai, A. M., et al. (2022). LC-MS/MS assay of kynurenine pathway metabolites. ResearchGate. [Link]

  • Fülöp, F., et al. (2024). Physicochemical Characterization of Kynurenine Pathway Metabolites. International Journal of Molecular Sciences, 25(6), 3381. [Link]

  • Immusmol. (n.d.). KMO Activity ELISA Pack (3-HK/KYN ratio). Immusmol. [Link]

  • Gáspár, R., et al. (2021). Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease. Frontiers in Immunology, 12, 768560. [Link]

  • Deng, G., et al. (2004). Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 575-584. [Link]

  • Smith, J. R., et al. (2017). Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry. Metabolomics, 13(1), 11. [Link]

  • Schwarcz, R., & Stone, T. W. (2017). Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. Frontiers in Neurology, 10, 41. [Link]

  • Meinitzer, A., et al. (2016). LC–MS/MS-Based Quantification of Kynurenine Metabolites, Tryptophan, Monoamines and Neopterin in Plasma, Cerebrospinal Fluid and Brain. Bioanalysis, 8(14), 1489-1502. [Link]

  • Kennedy, B., et al. (2024). Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications. International Journal of Molecular Sciences, 25(10), 5488. [Link]

Sources

Measuring the Aqueous Solubility of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the accurate determination of aqueous solubility for the novel compound 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. Recognizing that aqueous solubility is a critical determinant of a compound's therapeutic potential, this document outlines both the foundational "gold standard" thermodynamic method and a high-throughput kinetic assay suitable for early-stage discovery.[1][2][3] The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most fundamental physicochemical properties governing this transition is aqueous solubility.[1][3] A compound must dissolve in the aqueous milieu of the gastrointestinal tract to be absorbed and reach systemic circulation for it to exert its pharmacological effect.[2][3] Poor aqueous solubility is a primary contributor to low bioavailability, leading to unpredictable exposure in preclinical models and high dose requirements in the clinic, ultimately increasing the risk of attrition.[2] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility assessment a cornerstone of modern drug discovery.[2][3]

7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, a heterocyclic compound, represents a typical candidate for which early and accurate solubility data is paramount. Its relatively rigid, fused-ring structure suggests that it may exhibit poor aqueous solubility, a characteristic common to many high-molecular-weight, lipophilic molecules.[4] Therefore, robust measurement of its solubility is not merely a data point but a critical piece of intelligence that will guide its entire development trajectory, from formulation design to the interpretation of in-vitro and in-vivo study results.[5] This guide will provide the necessary protocols to generate this crucial data with confidence.

Thermodynamic vs. Kinetic Solubility: A Tale of Two Measurements

When discussing solubility, it is essential to distinguish between two key concepts: thermodynamic and kinetic solubility. The choice of which to measure is dictated by the stage of the drug discovery process.

  • Thermodynamic Solubility (Equilibrium) : This is the true, intrinsic solubility of a compound. It is defined as the concentration of a solute in a saturated solution when it is in equilibrium with its solid phase at a specific temperature and pH.[6][7] This measurement is typically performed using the "shake-flask" method, which allows the system to reach equilibrium over an extended period (24-48 hours).[8][9] Thermodynamic solubility is the definitive value used for pre-formulation, regulatory filings, and understanding the fundamental properties of a drug candidate.[9][10]

  • Kinetic Solubility : This is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions.[10] It is typically measured in high-throughput screening (HTS) formats where a concentrated DMSO stock solution of the compound is rapidly diluted into an aqueous buffer.[10][11][12] The resulting value often represents a supersaturated state that may precipitate over time.[8] While not a true equilibrium value, kinetic solubility is invaluable in early discovery for rank-ordering compounds and identifying potential liabilities quickly and with minimal compound usage.[5][10][13] Nephelometry is a common and reliable technique for this purpose.[13][14][15]

The relationship between these two parameters is crucial. A compound might exhibit high kinetic solubility but low thermodynamic solubility, indicating a risk of precipitation over time. This guide provides protocols for both.

Protocol I: Thermodynamic Solubility via the Shake-Flask Method

This protocol describes the definitive method for determining the equilibrium solubility of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, adhering to principles outlined by regulatory bodies like the ICH.[16][17][18]

Principle

An excess of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is achieved.[8][19] The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[20][21]

Materials & Equipment
  • 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione (solid powder, purity >95%)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (or other relevant buffers, e.g., pH 1.2, 4.5, 6.8)[16][22]

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other appropriate mobile phase modifier)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (e.g., set to 37 ± 1 °C)[18][19]

  • Centrifuge

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • HPLC system with UV detector

  • Analytical balance

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess compound into triplicate vials B Add 1 mL of physiologically relevant buffer (e.g., PBS, pH 7.4) A->B Step 1 C Incubate on orbital shaker (e.g., 24-48h at 37°C) B->C D Centrifuge vials to pellet excess solid C->D E Filter supernatant through 0.22 µm syringe filter D->E Carefully F Prepare serial dilutions of filtrate E->F G Analyze by validated HPLC-UV method F->G H Calculate concentration against a standard curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Compound Addition: Accurately weigh an excess amount (e.g., ~2 mg) of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione into three separate 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.[8]

  • Solvent Addition: Add 1.0 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm). Incubate for at least 24 hours to ensure equilibrium is reached.[9] A preliminary time-to-equilibrium study can be conducted by taking measurements at 24, 48, and 72 hours to confirm the plateau.

  • Phase Separation: After incubation, remove the vials and allow them to stand for 30 minutes. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Causality: This step is critical to ensure only the dissolved compound is measured. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

  • Quantification:

    • Prepare a standard calibration curve of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione in a 50:50 mixture of acetonitrile:water (or a ratio that ensures complete dissolution) at known concentrations.

    • Dilute the filtered supernatant with the same solvent mixture to bring its concentration within the linear range of the calibration curve.

    • Analyze the standards and diluted samples via a validated HPLC-UV method.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the final thermodynamic solubility. Report the mean and standard deviation of the triplicate measurements.

Protocol II: High-Throughput Kinetic Solubility via Laser Nephelometry

This protocol is designed for rapid, early-stage assessment of solubility, providing a rank-ordering of compounds and flagging potential issues with minimal material.[13][23][24]

Principle

A concentrated DMSO stock solution of the test compound is serially diluted in an aqueous buffer in a microplate format.[10][25] As the compound's concentration exceeds its kinetic solubility limit, it precipitates out of solution. A nephelometer measures the amount of light scattered by these suspended particles (precipitate).[13][14] The concentration at which the light scattering signal significantly increases above the background is determined as the kinetic solubility.[26]

Materials & Equipment
  • 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

  • DMSO (anhydrous)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Clear 96- or 384-well microplates

  • Acoustic liquid handler or multichannel pipettes

  • Plate sealer

  • Laser Nephelometer (e.g., BMG LABTECH NEPHELOstar® Plus)[5][13]

  • Highly soluble and poorly soluble control compounds (e.g., Deoxyfluorouridine and Ondansetron)[23]

Experimental Workflow

G cluster_prep Plate Preparation cluster_dilute Serial Dilution cluster_incubate Incubation cluster_read Measurement & Analysis A Prepare 10 mM stock of compound in 100% DMSO B Dispense DMSO stock (e.g., 2 µL) into microplate wells C Add aqueous buffer (e.g., 98 µL) to create highest concentration D Perform serial 1:2 dilutions across the plate using buffer C->D E Seal plate and incubate at room temp (e.g., 2 hours) D->E F Read plate on Laser Nephelometer E->F G Plot scattered light (counts) vs. concentration F->G H Determine precipitation point (Kinetic Solubility) G->H

Caption: Workflow for Kinetic Solubility by Nephelometry.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione in 100% DMSO. Ensure the compound is fully dissolved. Causality: Starting from a high-concentration DMSO stock is standard for HTS but introduces the risk of precipitation upon dilution in aqueous media, which is precisely what this assay measures.[27][28]

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the first column of wells in a 96-well plate.[25]

  • Initial Dilution: Add the appropriate volume of PBS (pH 7.4) to the first column to achieve the highest desired concentration (e.g., for 2 µL of 10 mM stock in a final volume of 100 µL, the starting concentration is 200 µM with 2% DMSO).

  • Serial Dilution: Perform 1:2 serial dilutions across the plate by transferring 50 µL from one column to the next (which already contains 50 µL of buffer).

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[25] Mix gently on a plate shaker.

  • Measurement: Place the microplate into the laser nephelometer and measure the forward scattered light in each well.[13]

  • Data Analysis: Plot the nephelometry signal (counts) against the compound concentration. The kinetic solubility is the concentration at which the signal begins to rise sharply, indicating the onset of precipitation. This can be determined by identifying the intersection of the baseline and the precipitation slope.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison and interpretation.

Table 1: Solubility Profile of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

Assay TypeBuffer SystemTemp. (°C)Measured Solubility (µg/mL)Measured Solubility (µM)Method of Quantification
ThermodynamicPBS, pH 1.237Hypothetical ValueHypothetical ValueHPLC-UV
ThermodynamicPBS, pH 4.537Hypothetical ValueHypothetical ValueHPLC-UV
ThermodynamicPBS, pH 6.837Hypothetical ValueHypothetical ValueHPLC-UV
Thermodynamic PBS, pH 7.4 37 < 1 < 4.9 HPLC-UV
Kinetic PBS, pH 7.4 25 45 221 Laser Nephelometry

(Note: Hypothetical values are provided for illustrative purposes. The molecular weight of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione is assumed to be ~203.19 g/mol for conversion.)

Interpretation: In this hypothetical example, the compound shows very low thermodynamic solubility (< 1 µg/mL), classifying it as "poorly soluble."[13] However, its kinetic solubility is significantly higher (45 µg/mL), suggesting it can form supersaturated solutions that are prone to precipitation. This discrepancy is critical information for formulation scientists, who may need to employ solubility enhancement techniques.[2][3]

Conclusion

The protocols detailed in this guide provide a robust and validated framework for measuring the aqueous solubility of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. By determining both the thermodynamic and kinetic solubility, researchers can gain a comprehensive understanding of the compound's biopharmaceutical properties. This data is essential for making informed decisions during lead optimization, guiding formulation strategies, and ultimately increasing the probability of developing a successful clinical candidate.

References

  • Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH Application Note. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website. [Link]

  • Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Application Note. [Link]

  • Bofill, C., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery. [Link]

  • Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

  • Sarbu, L. G., et al. (2020). The Importance of Solubility for New Drug Molecules. Solubilization of New Drug Molecules. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. Technobis Website. [Link]

  • Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH Blog. [Link]

  • Bienta. Laser Nephelometry. Bienta Service Description. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru Website. [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. ChromForum. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. ResearchGate. [Link]

  • KNAUER. How to perform a solubility study?. KNAUER FAQ. [Link]

  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. ICH Harmonised Guideline. [Link]

  • Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • PCBIS. Thermodynamic solubility. University of Strasbourg. [Link]

  • Al-Ghabeish, M., & Al-Akayleh, F. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Al-Hamad, E., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. [Link]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. ResearchGate. [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA Website. [Link]

  • World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO Document. [Link]

  • Carrott, M. J., & Wai, C. M. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. [Link]

  • Hou, T. J., et al. (2003). Prediction of Aqueous Solubility of a Diverse Set of Compounds Using Quantitative Structure−Property Relationships. Journal of Medicinal Chemistry. [Link]

  • Eastwood, B. J., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • World Health Organization (WHO). (2019). Annex 4: Proposal for a protocol to conduct equilibrium solubility experiments. WHO Technical Report Series. [Link]

  • Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK. [Link]

  • Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. [Link]

  • Cristofoletti, R., & Dressman, J. B. (2021). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. ResearchGate. [Link]

  • Scholars Research Library. (2016). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath White Paper. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. ResearchGate. [Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?. ResearchGate. [Link]

  • American Chemical Society. Journal of Medicinal Chemistry. ACS Publications. [Link]

  • AAPS. (2017). AAPS Tutorial Series - Solubility. YouTube. [Link]

  • American Chemical Society. Medicinal Chemistry. ACS Publications. [Link]

Sources

Application Notes & Protocols: Experimental Use of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Unveiling the Potential of a Novel Benzoxazinedione

The quest for novel therapeutic agents, particularly in oncology, continually drives the exploration of new chemical scaffolds. The benzoxazinedione core represents a class of heterocyclic compounds with demonstrated biological significance.[1][2] Derivatives of this scaffold have been investigated for a range of activities, including their potential as anticancer agents that can induce programmed cell death, or apoptosis.[3][4][5] This document provides a detailed guide for the experimental application of a specific member of this family, 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, in a cell culture setting.

While extensive biological data on this particular methylated variant is emerging, its structural similarity to other biologically active benzoxazines suggests a strong rationale for investigating its potential as a modulator of cellular pathways, particularly those involved in cell survival and proliferation.[6] These notes are designed for researchers in drug discovery and cell biology, offering a foundational framework for characterizing the bioactivity of this compound. We will proceed with the hypothesis that 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione may exhibit cytotoxic and pro-apoptotic properties against cancer cell lines.

Compound Profile:

PropertyValue
IUPAC Name 7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione
CAS Number 24088-77-5[7][8]
Molecular Formula C9H7NO3[8]
Molecular Weight 177.16 g/mol [8]
Synonyms 7-Methyl-3,4-Dihydro-2H-1,3-Benzoxazine-2,4-Dione

II. Postulated Mechanism of Action: Induction of Apoptosis

Based on the known activities of related benzoxazine and benzothiazine derivatives, a plausible mechanism of action for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione is the induction of apoptosis through the activation of the caspase cascade.[6] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.[9] Specifically, the activation of effector caspases, such as caspase-3, is a critical event that leads to the cleavage of key cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[10][11]

The activation of caspase-3 can be triggered by upstream initiator caspases like caspase-8 (extrinsic pathway) or caspase-9 (intrinsic pathway).[9] We hypothesize that treatment of cancer cells with 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione may lead to the activation of this cascade, culminating in apoptosis.

Postulated_Apoptosis_Pathway Compound 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione Cell Cancer Cell Compound->Cell Stress Cellular Stress Signal Cell->Stress Mito Mitochondrial Pathway (Intrinsic) Stress->Mito Receptor Death Receptor Pathway (Extrinsic) Stress->Receptor Casp9 Caspase-9 Activation Mito->Casp9 Casp8 Caspase-8 Activation Receptor->Casp8 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Cells (96-well plate) Treat Treat Cells (48-72h) Seed->Treat Prepare Prepare Compound Dilution Series Prepare->Treat Add_MTT Add MTT (4h incubation) Treat->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate

Caption: Experimental workflow for determining compound cytotoxicity using the MTT assay.

IV. Application II: Quantitative and Qualitative Assessment of Apoptosis

Following the determination of cytotoxicity, it is crucial to confirm if the observed cell death is due to apoptosis. This can be achieved through a combination of methods that detect key apoptotic markers.

Protocol 2: Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Cells treated with 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione at 1X and 2X the IC50 concentration for 24-48 hours.

  • Positive control (e.g., cells treated with staurosporine) and vehicle control.

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. [3] Data Interpretation:

Cell PopulationAnnexin VPI
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic/Necrotic PositivePositive
Necrotic NegativePositive
Protocol 3: Caspase-3/7 Activity Assay

This assay uses a luminogenic substrate containing the DEVD peptide sequence, which is specific for caspase-3 and -7. [10]Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Opaque-walled 96-well plates

  • Cells treated with the compound at various concentrations and time points.

  • Luminometer

Procedure:

  • Assay Setup: Plate and treat cells in an opaque-walled 96-well plate as described in the cytotoxicity protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate luminometer.

  • Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) or express as fold-change over the vehicle control. [12]

Apoptosis_Investigation_Workflow cluster_flow Membrane Asymmetry cluster_caspase Enzymatic Activity Start Treat Cells with Compound (e.g., at IC50 concentration) Harvest Harvest & Wash Cells Start->Harvest Add_Reagent Add Caspase-Glo 3/7 Reagent Start->Add_Reagent Stain Stain with Annexin V/PI Harvest->Stain Flow Analyze by Flow Cytometry Stain->Flow Result1 Quantify Apoptotic Populations Flow->Result1 Incubate Incubate at RT Add_Reagent->Incubate Luminescence Measure Luminescence Incubate->Luminescence Result2 Measure Caspase-3/7 Activity Luminescence->Result2

Caption: Integrated workflow for the investigation of apoptosis induction.

V. Trustworthiness: Self-Validating Systems and Interpretation

For the protocols described to be trustworthy, the inclusion of appropriate controls is non-negotiable.

  • Positive Controls: A known inducer of apoptosis (e.g., staurosporine, doxorubicin) should be run in parallel. This validates that the assay systems are working correctly and provides a benchmark for the potency of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. [10]* Vehicle Controls: As the compound is likely dissolved in DMSO, a vehicle control (medium with the same final concentration of DMSO) is essential to ensure that the solvent itself is not causing any cytotoxic or apoptotic effects.

  • Time-Course and Dose-Response: A single time point or concentration is insufficient. Performing experiments across a range of concentrations (centered around the IC50) and at multiple time points (e.g., 12, 24, 48 hours) will provide a comprehensive picture of the compound's activity. Activation of caspase-3 is a transient event, and its peak activity must be captured. [13][14] Expert Insights: If you observe high PI staining with low Annexin V positivity, it may indicate that the compound is primarily inducing necrosis rather than apoptosis at that concentration. Conversely, a significant increase in caspase-3/7 activity that correlates with an increase in the Annexin V positive population strongly supports an apoptotic mechanism.

VI. References

  • Ursuegui S, et al. Biotin-conjugated N-methylisatoic anhydride: a chemical tool for nucleic acid separation by selective 2'-hydroxyl acylation of RNA. Chem Commun (Camb). 2014 Jun 1;50(43):5748-51.

  • AbMole BioScience. N-Methylisatoic anhydride (NMIA).

  • PubChem. N-Methylisatoic anhydride.

  • Cambridge Bioscience. N-Methylisatoic anhydride - MedChem Express.

  • ResearchGate. Synthesis, characterization and biological activity studies of Pd(II) and Pt(II)-2H-benzo[e]o[15][16]xazine-2,4(3H)-dione (HBzoxe) complexes.

  • MDPI. A New Benzoo[3][4]xepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines.

  • PubMed Central. Oxazine drug-seed induces paraptosis and apoptosis through reactive oxygen species/JNK pathway in human breast cancer cells.

  • PubMed. Design, synthesis and biological evaluation of 2H-benzo[b] [15][17]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics.

  • BD Biosciences. Caspase-3 Activation: An Indicator of Apoptosis in Image-Based Assays.

  • PubMed Central. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer.

  • ECHEMI. N-Methylisatoic anhydride 10328-92-4.

  • ResearchGate. Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives.

  • PubMed Central. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein.

  • BLDpharm. 7-Methyl-2H-benzo[e]o[15][16]xazine-2,4(3H)-dione.

  • 南京美茵生命科技有限公司. 7-Methyl-2H-benzo[e]o[15][16]xazine-2,4(3H)-dione.

  • PubMed Central. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.

  • ResearchGate. Mechanism for benzoxazine-2,4-diones synthesis.

  • NIH. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[15][17]xazin-3(4H).

  • PubMed Central. Activation and Cleavage of Caspase-3 in Apoptosis Induced by Experimental Cerebral Ischemia.

  • PubMed. Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents.

  • MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate.

  • PubMed. Caspase-3 activation and apoptosis induction coupled with the retrograde transport of shiga toxin: inhibition by brefeldin A.

  • Matrix Fine Chemicals. 7-METHYL-2H-1,3-BENZOXAZINE-2,4(3H)-DIONE.

  • PubMed. 1,4-benzothiazine analogues and apoptosis: structure-activity relationship.

Sources

Applikations- und Protokollhandbuch: Derivatisierung von 7-Methyl-2H-benzo[e]oxazin-2,4(3H)-dion zur Steigerung der Wirksamkeit

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument dient als detaillierte Anleitung zur chemischen Modifikation des 7-Methyl-2H-benzo[e]oxazin-2,4(3H)-dion-Kerns. Ziel ist die Entwicklung neuer Analoga mit verbesserter biologischer Wirksamkeit. Es werden bewährte Protokolle für die Synthese, Derivatisierung und biologische Evaluierung vorgestellt, um die Wirkstoffforschung in diesem Bereich zu beschleunigen.

Einleitung: Das Potenzial des Benzoxazin-Gerüsts

Benzoxazin-Derivate sind eine bedeutende Klasse heterozyklischer Verbindungen, die aufgrund ihrer vielfältigen pharmakologischen Eigenschaften große Aufmerksamkeit in der medizinischen Chemie auf sich gezogen haben.[1] Studien haben gezeigt, dass diese Verbindungen ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter antimikrobielle, antivirale, krebsbekämpfende, entzündungshemmende und antikonvulsive Wirkungen.[1] Das 2H-Benzo[e][2][3]oxazin-2,4(3H)-dion-Gerüst, auch bekannt als Carsalam, dient als vielversprechender Ausgangspunkt für die Entwicklung neuer Therapeutika. Insbesondere die Methylsubstitution an Position 7 des aromatischen Rings bietet einen strategischen Ankerpunkt für weitere Modifikationen zur Optimierung der Wirksamkeit und Selektivität.

Dieses Handbuch konzentriert sich auf das spezifische Molekül 7-Methyl-2H-benzo[e][2][3]oxazin-2,4(3H)-dion (CAS: 24088-77-5) und beschreibt systematische Ansätze zu seiner Derivatisierung. Wir werden uns auf zwei Hauptstrategien konzentrieren: die Alkylierung am Stickstoffatom N-3 und die elektrophile aromatische Substitution am Benzolring.

Synthese des 7-Methyl-2H-benzo[e]oxazin-2,4(3H)-dion-Kerns

Die Herstellung des 7-Methyl-2H-benzo[e]oxazin-2,4(3H)-dion-Kerns ist der erste entscheidende Schritt. Basierend auf etablierten Methoden zur Synthese von 1H-Benzo[d][2][3]oxazin-2,4-dionen aus substituierten 2-Aminobenzoesäuren,[4] wird hier ein zweistufiges Protokoll vorgeschlagen, das von 2-Amino-5-methylbenzoesäure ausgeht.

Protokoll: Synthese des 7-Methyl-substituierten Kerns

Materialien:

  • 2-Amino-5-methylbenzoesäure

  • Ethylchlorformiat

  • Thionylchlorid (SOCl₂)

  • Natriumcarbonat (Na₂CO₃)

  • Natriumbicarbonat (NaHCO₃)

  • Aceton

  • Wasser (deionisiert)

  • Tetrahydrofuran (THF), wasserfrei

  • Rotationsverdampfer

  • Magnetrührer mit Heizplatte

  • Standard-Glasgeräte für die organische Synthese

Schritt 1: Bildung des Ethoxycarbonyl-Derivats

  • Lösen Sie 2-Amino-5-methylbenzoesäure in einer 1:4-Mischung aus Wasser und Aceton.

  • Fügen Sie eine äquimolare Menge an Na₂CO₃ und NaHCO₃ hinzu und rühren Sie die Mischung, bis sich die Ausgangsmaterialien vollständig gelöst haben.

  • Kühlen Sie die Lösung in einem Eisbad auf 0–5 °C.

  • Fügen Sie langsam und unter starkem Rühren eine äquimolare Menge Ethylchlorformiat hinzu.

  • Lassen Sie die Reaktion für 2–3 Stunden bei Raumtemperatur rühren.

  • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird das Aceton unter reduziertem Druck am Rotationsverdampfer entfernt.

  • Das resultierende wässrige Gemisch wird mit einer geeigneten Säure (z. B. 1 M HCl) angesäuert, um das N-Ethoxycarbonyl-Derivat auszufällen.

  • Filtrieren Sie den Niederschlag ab, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn im Vakuum.

Schritt 2: Zyklisierung zum 7-Methyl-2H-benzo[e]oxazin-2,4(3H)-dion

  • Lösen Sie das getrocknete N-Ethoxycarbonyl-Derivat in wasserfreiem THF.

  • Fügen Sie einen 5-fachen molaren Überschuss an Thionylchlorid (SOCl₂) langsam bei Raumtemperatur hinzu.

  • Rühren Sie die Reaktionsmischung 6–8 Stunden bei Raumtemperatur.

  • Überwachen Sie die Reaktion mittels DC.

  • Nach Abschluss der Reaktion wird das Lösungsmittel und überschüssiges SOCl₂ vorsichtig am Rotationsverdampfer entfernt.

  • Der feste Rückstand wird aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) umkristallisiert, um das reine 7-Methyl-2H-benzo[e]oxazin-2,4(3H)-dion zu erhalten.

Kausale Begründung: Die zweistufige Synthese über das N-geschützte Intermediat ermöglicht eine kontrollierte Zyklisierung unter milden Bedingungen. Die Verwendung von Thionylchlorid aktiviert die Carbonsäuregruppe und erleichtert den nukleophilen Angriff des Carbamatsauerstoffs, was zum Ringschluss führt.[4]

Synthesis_Workflow A 2-Amino-5-methyl- benzoesäure B N-Ethoxycarbonyl- Derivat A->B EtOCOCl, Na₂CO₃/NaHCO₃ Wasser/Aceton C 7-Methyl-2H-benzo[e] oxazine-2,4(3H)-dion B->C SOCl₂, THF Raumtemperatur Derivatization_Strategies Core 7-Methyl-2H-benzo[e] oxazine-2,4(3H)-dion N_Alkylation N-3 Alkylierung Core->N_Alkylation Base, R-X Aromatic_Subst Elektrophile Aromatische Substitution Core->Aromatic_Subst Elektrophil Derivatives_N N-3 substituierte Derivate N_Alkylation->Derivatives_N Derivatives_Aro Ring-substituierte Derivate Aromatic_Subst->Derivatives_Aro

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our guidance is rooted in established chemical principles and validated methodologies to ensure you can proceed with confidence.

Introduction: The Synthetic Challenge

7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione is a heterocyclic compound belonging to the benzoxazinedione class, which are valuable synthons for creating a variety of biologically active molecules.[1] However, the synthesis of these structures can be challenging, often plagued by low to moderate yields, side reactions, and the need for harsh reagents or conditions.[2] This guide provides a systematic approach to overcoming these obstacles.

The most common and reliable pathway to synthesizing this target molecule begins with 2-amino-5-methylbenzoic acid. The core transformation involves two key steps: N-acylation followed by an intramolecular cyclization to form the desired dione ring system.

General Synthesis Workflow

The overall process can be visualized as a two-stage approach. The first stage involves the protection and activation of the amine group on the starting material, 2-amino-5-methylbenzoic acid. The second stage is the critical ring-closing reaction to form the final benzoxazinedione product.

Synthesis_Workflow cluster_prep Stage 1: N-Acylation cluster_cyclization Stage 2: Cyclization & Isolation A 2-amino-5-methylbenzoic acid B Dissolution in Aqueous Base (e.g., Na2CO3/NaHCO3 in H2O/Acetone) A->B Step 1.1 C N-Acylation with Chloroformate (e.g., Benzyl Chloroformate) - Controlled Temperature (0-10°C) B->C Step 1.2 D Acidification & Extraction of N-protected Intermediate C->D Transition to Stage 2 E Cyclization using Thionyl Chloride (SOCl2) in Anhydrous Solvent (e.g., THF) D->E Step 2.1 F Workup & Purification (Quenching, Filtration, Recrystallization) E->F Step 2.2 G Final Product: 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione F->G Step 2.3

Caption: General workflow for the two-stage synthesis of the target compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the desired product. What are the most probable causes?

Answer: This is a common issue that can typically be traced back to one of three areas: reagent integrity, reaction conditions, or the presence of water.

  • Causality 1: Reagent Purity and Stoichiometry. The purity of your starting material, 2-amino-5-methylbenzoic acid, is paramount. Contaminants can engage in side reactions. Equally important is the quality of the acylating and cyclizing agents. For instance, benzyl chloroformate and thionyl chloride are highly reactive and susceptible to degradation.

    • Solution:

      • Verify the purity of the 2-amino-5-methylbenzoic acid via melting point or NMR spectroscopy.

      • Use fresh, high-purity acylating agents (e.g., benzyl chloroformate) and cyclizing agents (e.g., thionyl chloride).

      • Ensure accurate stoichiometry. An excess of the cyclizing agent is often used to drive the reaction to completion.[2]

  • Causality 2: Suboptimal Reaction Conditions. Temperature control is critical in both stages of this synthesis.

    • The initial N-acylation with a chloroformate should be performed at a reduced temperature (typically 0-10 °C) to prevent di-acylation and other side reactions.[2]

    • The subsequent cyclization step with thionyl chloride often proceeds well at room temperature but may require gentle heating if the reaction is sluggish.

    • Solution:

      • Maintain a stable low temperature during the addition of the chloroformate using an ice-water bath.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls during the cyclization step, consider a modest increase in temperature (e.g., to 40-50 °C) while continuing to monitor.

  • Causality 3: Presence of Moisture. Both the acylating and cyclizing agents are highly sensitive to water, which will lead to their decomposition and prevent the desired reaction.

    • Solution:

      • Use anhydrous solvents (e.g., dry THF for the cyclization step).

      • Dry all glassware in an oven before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagents Are all reagents (starting material, solvents, chloroformate, SOCl2) of high purity and anhydrous? Start->CheckReagents CheckConditions Were reaction temperatures strictly controlled? (0-10°C for acylation, RT for cyclization) CheckReagents->CheckConditions Yes SolutionReagents Solution: - Verify purity of starting material. - Use fresh, high-quality reagents. - Use anhydrous solvents. CheckReagents->SolutionReagents No CheckAtmosphere Was the reaction run under an inert (N2 or Ar) atmosphere? CheckConditions->CheckAtmosphere Yes SolutionConditions Solution: - Use ice bath for acylation. - Monitor cyclization by TLC. - Gently warm if cyclization stalls. CheckConditions->SolutionConditions No SolutionAtmosphere Solution: - Oven-dry glassware. - Implement a nitrogen/argon blanket for moisture-sensitive steps. CheckAtmosphere->SolutionAtmosphere No Success Yield Improved CheckAtmosphere->Success Yes SolutionReagents->Success SolutionConditions->Success SolutionAtmosphere->Success

Caption: A decision tree to diagnose and resolve low-yield issues.

Issue 2: Product is Impure

Question: My NMR spectrum shows multiple unexpected peaks, indicating an impure product. What are the likely side products and how can I minimize them?

Answer: Impurities often arise from incomplete reactions or side reactions. Understanding the mechanism helps to predict and prevent these.

  • Causality 1: Incomplete Cyclization. The most common impurity is the uncyclized N-acylated intermediate (e.g., Cbz-2-amino-5-methylbenzoic acid). This occurs if the cyclization conditions are not robust enough.

    • Solution:

      • Ensure a sufficient excess of the cyclizing agent (e.g., 5 equivalents of SOCl₂).[2]

      • Increase the reaction time or apply gentle heating to drive the cyclization to completion. Use TLC to track the disappearance of the intermediate.

  • Causality 2: Hydrolysis. The dione ring is an anhydride derivative and can be susceptible to hydrolysis, especially during the workup phase if exposed to strong aqueous base or acid for prolonged periods.

    • Solution:

      • Minimize the duration of any aqueous workup steps.

      • Ensure that the final product is thoroughly dried after isolation.

  • Causality 3: Byproduct Formation. Various side reactions can occur, particularly if the reaction is run at too high a temperature.

    • Solution:

      • Adhere to the recommended temperature profiles.

      • Purify the final product effectively. Recrystallization from a suitable solvent like methanol or purification via column chromatography (e.g., using a hexane-EtOAc solvent system) can effectively remove many impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis? A1: The ideal and most direct starting material is 2-amino-5-methylbenzoic acid .

Q2: Are there safer alternatives to highly toxic reagents like phosgene? A2: Yes. While phosgene can be used, modern methods often employ safer alternatives. Using a two-step approach with an acylating agent like benzyl chloroformate (Cbz-Cl) or ethyl chloroformate (EtOCOCl) , followed by a cyclizing agent like thionyl chloride (SOCl₂) or oxalyl chloride , is a well-documented and safer strategy.[2] Triphosgene is another common, solid phosgene equivalent that is easier to handle.

Q3: How should I monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the best method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). You should be able to see the consumption of the starting material, the appearance of the N-acylated intermediate, and finally, the formation of the product, which will have a different Rf value.

Q4: What analytical techniques are used to confirm the final product? A4: The structure of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione should be confirmed using a combination of:

  • ¹H NMR: To confirm the presence of the methyl group and the aromatic protons with their characteristic splitting patterns.

  • ¹³C NMR: To identify the carbonyl carbons and other carbon environments. For a similar Cbz-protected aminobenzoic acid, characteristic peaks are observed around δ 172 (acid C=O) and δ 155 (carbamate C=O).[2]

  • FT-IR: To detect the characteristic carbonyl stretching frequencies of the dione system, typically in the 1700-1800 cm⁻¹ region.[3]

  • Mass Spectrometry: To confirm the molecular weight of the product.

Standard Experimental Protocol

This protocol is a representative synthesis based on established methodologies for analogous compounds.[2] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Stage 1: Synthesis of 2-(Benzyloxycarbonylamino)-5-methylbenzoic acid
  • Setup: In a round-bottom flask, dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in a solution of sodium carbonate (2.0 eq) and sodium bicarbonate (1.0 eq) in a mixture of water and acetone (e.g., 1:4 v/v).

  • Cooling: Place the flask in an ice-water bath and cool the stirring mixture to approximately 10 °C.

  • Acylation: Add benzyl chloroformate (1.2 eq) dropwise over 30-45 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: Allow the mixture to stir for 3 hours at 10 °C, then let it warm to room temperature and stir overnight.

  • Workup:

    • Remove the acetone using a rotary evaporator.

    • Wash the remaining aqueous solution with diethyl ether (3x) to remove impurities.

    • Add ethyl acetate to the aqueous layer, then acidify with concentrated HCl to pH 2.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected intermediate.

Stage 2: Synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione
  • Setup: Dissolve the crude intermediate from Stage 1 in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Cyclization: Add thionyl chloride (5.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting intermediate is consumed.

  • Workup & Purification:

    • Carefully quench the reaction by pouring it onto ice water.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with water and then with a cold non-polar solvent like hexanes.

    • Dry the solid in a vacuum oven.

    • Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the pure 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Quantitative Data Summary
ReagentMolar Eq.Sample Mass/Volume (for 10 mmol scale)Purpose
2-amino-5-methylbenzoic acid1.01.51 gStarting Material
Sodium Carbonate2.02.12 gBase for N-Acylation
Sodium Bicarbonate1.00.84 gBuffer
Benzyl Chloroformate1.21.7 mLN-Acylating Agent
Thionyl Chloride5.03.6 mLCyclizing Agent
Expected Yield Range N/A60-75% Based on literature for similar syntheses[2]

References

  • Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[3]-benzofuro-[2,3-c]-[3]-benzazepin-6,12-dione. MDPI. Available at:

  • Mechanism for benzoxazine-2,4-diones synthesis. ResearchGate.
  • Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][2][3]oxazine-2,4-diones. RSC Advances. Available at:

Sources

Technical Support Center: Synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction to the Synthesis

7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, also known as 7-methylisatoic anhydride, is a valuable building block in medicinal chemistry and organic synthesis. Its synthesis is primarily approached through two main routes, each with its own set of potential challenges and side reactions. Understanding these pathways and their potential pitfalls is crucial for achieving high yield and purity.

The two primary synthetic routes are:

  • Route A: Cyclization of 2-amino-5-methylbenzoic acid using a phosgene equivalent.

  • Route B: Cyclization of 4-methyl-2-aminophenol using a carbonylating agent.

This guide will address specific issues that may arise in both of these synthetic pathways.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address problems you may encounter during your experiments.

Route A: From 2-Amino-5-methylbenzoic Acid

Question 1: My reaction is sluggish and gives a low yield of the desired 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. What are the possible causes and how can I improve it?

Answer:

Several factors can contribute to a low yield in this cyclization reaction. Let's break down the potential causes and their solutions:

  • Insufficiently Activated Carboxylic Acid: The key to this reaction is the efficient activation of the carboxylic acid group of 2-amino-5-methylbenzoic acid to facilitate the intramolecular cyclization.

    • Solution: When using phosgene equivalents like triphosgene, ensure you are using the correct stoichiometry, typically at least 1/3 equivalent of triphosgene per equivalent of the starting material. The reaction often benefits from the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl generated during the reaction.[1] However, excess base can lead to other side reactions. A careful optimization of the base amount is recommended.

  • Poor Solubility of the Starting Material: 2-amino-5-methylbenzoic acid may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Choose an appropriate aprotic solvent in which the starting material has reasonable solubility at the reaction temperature. Ethereal solvents like tetrahydrofuran (THF) or dioxane are often good choices. Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can also improve solubility and reaction kinetics.

  • Premature Precipitation of Intermediates: The intermediate N-carbonyl chloride may precipitate out of the solution before cyclization can occur, especially if the reaction is run at too low a temperature or in a poor solvent.

    • Solution: Maintain a homogeneous reaction mixture as much as possible. If precipitation is observed early in the reaction, consider using a more polar aprotic solvent or increasing the reaction temperature.

Question 2: I am observing a significant amount of a high-molecular-weight, insoluble white solid as a byproduct. What is it and how can I avoid its formation?

Answer:

The insoluble white solid is likely a polymeric byproduct or a urea derivative.

  • Polymeric Byproducts: These can form through intermolecular reactions between molecules of the starting material or reactive intermediates.

    • Causality: This is often a result of slow intramolecular cyclization, allowing intermolecular reactions to compete. High concentrations of the starting material can favor polymerization.

    • Prevention:

      • High Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization.

      • Controlled Addition: Slowly adding the phosgene equivalent to a solution of the 2-amino-5-methylbenzoic acid can help maintain a low concentration of the highly reactive intermediates, thus minimizing polymerization.

  • Urea Derivatives: The formation of N,N'-disubstituted ureas is a common side reaction when working with amines and phosgene equivalents.[2]

    • Causality: This occurs when the intermediate isocyanate reacts with another molecule of the starting amine instead of undergoing intramolecular cyclization.

    • Prevention:

      • Stoichiometry Control: Use a slight excess of the phosgene equivalent to ensure all the amine is consumed.

      • Reaction Temperature: Lowering the reaction temperature after the initial activation step can sometimes disfavor the intermolecular urea formation.

Route B: From 4-Methyl-2-aminophenol

Question 3: My reaction of 4-methyl-2-aminophenol with urea gives a complex mixture of products with a low yield of the desired benzoxazinedione. How can I optimize this reaction?

Answer:

The reaction of an aminophenol with urea to form a benzoxazinedione is a multi-step process that can be prone to side reactions if not properly controlled.

  • Incomplete Reaction or Intermediate Accumulation: The reaction proceeds through the formation of a (2-hydroxy-4-methylphenyl)urea intermediate, which then needs to cyclize.

    • Solution: This reaction often requires high temperatures (typically >150 °C) to drive the cyclization and release of ammonia. Ensure your reaction temperature is sufficiently high and that the reaction is allowed to proceed for an adequate amount of time. The removal of ammonia from the reaction mixture can also help to drive the equilibrium towards the cyclized product.

  • Formation of Symmetrical Ureas: The formation of N,N'-bis(2-hydroxy-4-methylphenyl)urea is a potential side reaction.

    • Solution: Using a molar excess of urea can help to minimize the formation of this symmetrical urea byproduct.

  • Thermal Decomposition: At the high temperatures required for this reaction, both the starting material and the product can be susceptible to thermal decomposition.

    • Solution: Careful temperature control is critical. Avoid excessively high temperatures and prolonged reaction times. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition.

Question 4: When using ethyl chloroformate with 4-methyl-2-aminophenol, I am isolating a significant amount of a byproduct that is not the desired product. What could it be?

Answer:

The reaction of 4-methyl-2-aminophenol with ethyl chloroformate can lead to several byproducts depending on the reaction conditions.

  • N-acylated but not cyclized product: The primary amine is generally more nucleophilic than the phenolic hydroxyl group, leading to the formation of ethyl (2-hydroxy-4-methylphenyl)carbamate.

    • Causality: This intermediate requires a subsequent cyclization step, which may not occur if the reaction conditions are not forcing enough (e.g., insufficient heat or lack of a suitable base).

    • Solution: After the initial N-acylation, the reaction mixture often needs to be heated in the presence of a base to facilitate the intramolecular cyclization and elimination of ethanol.

  • O-acylated product: It is also possible for the phenolic hydroxyl group to react with ethyl chloroformate to form ethyl (2-amino-5-methylphenyl) carbonate.

    • Causality: While N-acylation is generally favored, O-acylation can occur, especially if the amine is protonated or sterically hindered.

    • Solution: This O-acyl intermediate can sometimes rearrange to the N-acyl product upon heating (Newman-Kwart rearrangement), but this is not always efficient. To favor N-acylation, the reaction should be run under conditions where the amine is deprotonated and available for nucleophilic attack.

  • Bis-acylated product: Both the amine and the hydroxyl group can react with ethyl chloroformate, especially if a large excess of the reagent is used.

    • Solution: Careful control of the stoichiometry of ethyl chloroformate is crucial. A slight excess (1.1-1.2 equivalents) is often sufficient.

Frequently Asked Questions (FAQs)

Q1: What is the best phosgene equivalent to use for the synthesis from 2-amino-5-methylbenzoic acid?

A1: Triphosgene is often preferred in a laboratory setting as it is a solid and therefore easier and safer to handle than gaseous phosgene.[3] It is important to handle triphosgene with extreme caution in a well-ventilated fume hood, as it can decompose to release phosgene.

Q2: What is the role of the methyl group at the 7-position in terms of reactivity and potential side reactions?

A2: The methyl group is an electron-donating group, which can slightly increase the electron density of the aromatic ring. This could potentially make the ring more susceptible to electrophilic attack, but under the typical conditions for these cyclization reactions, this is not a major competing side reaction. The primary influence of the methyl group is on the electronic and steric environment of the reacting functional groups, which can subtly affect reaction rates but does not typically introduce unique side reactions compared to the unsubstituted analogue.

Q3: What are the recommended purification methods for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione?

A3: The crude product can often be purified by recrystallization from a suitable organic solvent, such as ethyl acetate, toluene, or a mixture of ethyl acetate and hexanes.[4] If the product is contaminated with polymeric or highly polar impurities, column chromatography on silica gel may be necessary.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q5: What are the stability considerations for the final product?

A5: 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione is an anhydride and is therefore susceptible to hydrolysis. It should be stored in a dry environment. It is relatively stable under neutral and acidic conditions but will readily hydrolyze under basic conditions to open the ring and form the corresponding 2-amino-5-methylbenzoic acid salt.

Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione from 2-Amino-5-methylbenzoic Acid using Triphosgene

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Triphosgene

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, dissolve 2-amino-5-methylbenzoic acid (1 equivalent) in anhydrous THF.

  • Add pyridine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.

  • Slowly add the triphosgene solution to the stirred solution of the aminobenzoic acid over a period of 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to 50 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any pyridinium hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to obtain pure 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Parameter Recommendation
Solvent Anhydrous THF or Dioxane
Phosgene Equivalent Triphosgene (0.4 eq.)
Base Pyridine (1.1 eq.)
Temperature 50 °C
Reaction Time 2-4 hours
Purification Recrystallization

Visualizing Reaction Pathways and Side Reactions

Route A: Synthesis from 2-Amino-5-methylbenzoic Acid

Route_A A 2-Amino-5-methylbenzoic acid C 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione (Desired Product) A->C Intramolecular Cyclization (Desired Pathway) D N,N'-bis(carboxy-4-methylphenyl)urea (Urea Byproduct) A->D Intermolecular Reaction E Polymeric Byproducts A->E Intermolecular Polymerization B Triphosgene B->C

Caption: Desired and side reaction pathways in Route A.

Route B: Synthesis from 4-Methyl-2-aminophenol

Route_B cluster_urea With Urea cluster_chloroformate With Ethyl Chloroformate A1 4-Methyl-2-aminophenol C1 (2-Hydroxy-4-methylphenyl)urea (Intermediate) A1->C1 E1 N,N'-bis(2-hydroxy-4-methylphenyl)urea (Symmetrical Urea Byproduct) A1->E1 B1 Urea B1->C1 D1 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione (Desired Product) C1->D1 Cyclization (Heat) A2 4-Methyl-2-aminophenol C2 Ethyl (2-hydroxy-4-methylphenyl)carbamate (N-Acyl Intermediate) A2->C2 N-Acylation F2 Ethyl (2-amino-5-methylphenyl) carbonate (O-Acyl Byproduct) A2->F2 O-Acylation B2 Ethyl Chloroformate B2->C2 B2->F2 D2 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione (Desired Product) C2->D2 Cyclization (Base, Heat)

Caption: Reaction pathways for Route B with different reagents.

References

  • Tsai, J. H., Takaoka, L. R., Powell, N. A., & Nowick, J. S. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)
  • Eckert, H. (2010).
  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][4][5]oxazine-2,4-diones. RSC Advances, 5(87), 71239-71248.

  • This reference is not available.
  • Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities.
  • Majer, P., & Randad, R. S. (1994). A decade review of triphosgene and its applications in organic reactions. Journal of Organic Chemistry, 59(7), 1937-1938.
  • Yang, T., & Gao, G. (2012).
  • F.A.I. Farmaceutici S.p.A. (2016). Process for the synthesis of chlorzoxazone. U.S.
  • Wuxi Apptec (Shanghai) Co., Ltd. (2020). Preparation method of benzo [ e ][4][5] oxazine-2, 4-dione. Chinese Patent No. CN111286950A.

  • Batey, R. A., et al. (2022). Urea derivative synthesis by amination, rearrangement or substitution. Journal of Organic Chemistry, 87(17), 11329-11349.

Sources

Technical Support Guide: Overcoming Solubility Challenges with 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione is a small molecule of interest within various research and drug discovery programs. Its structural similarity to parent compounds like Carsalam, which has been investigated for analgesic and anti-inflammatory properties, suggests its potential in similar therapeutic areas.[1][2] However, a significant and recurring challenge researchers face is the compound's inherently poor aqueous solubility. This property can lead to experimental artifacts, underestimated potency, and poor data reproducibility, ultimately hindering research progress.[3][4]

This technical guide provides a comprehensive resource for overcoming the solubility-related challenges of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. We will explore the root causes of its low solubility and offer a series of troubleshooting strategies, detailed protocols, and validated workflows to ensure reliable and accurate results in your biochemical and cell-based assays.

Section 1: Compound Properties at a Glance

Understanding the physicochemical properties of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione is the first step in developing an effective solubilization strategy. The addition of a methyl group to the parent benzoxazinedione structure slightly increases its lipophilicity, further disfavoring dissolution in aqueous media.

PropertyValue / ObservationRationale & Implication for Solubility
Molecular Formula C₉H₇NO₃---
Molecular Weight 177.16 g/mol (Calculated)
Parent Compound MP 228-232 °C[1][5]The high melting point suggests a highly stable crystal lattice structure, which requires significant energy to break apart for dissolution.
Aqueous Solubility InsolubleThe molecule's predominantly non-polar, planar structure limits favorable interactions with polar water molecules.
Predicted pKa ~9.16 (for parent)[1]The N-H proton is weakly acidic. Deprotonation to form an anionic salt is possible but requires a relatively high pH.
Known Solubility DMSO: ≥ 40 mg/mL (245.20 mM for parent)[5]DMSO is an effective solvent for creating high-concentration primary stock solutions.
Predicted LogP ~1.2-1.5This value indicates a moderate lipophilicity, contributing to its poor water solubility.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and behavior of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Q1: Why is this compound so difficult to dissolve in my aqueous assay buffer?

A: The poor aqueous solubility is due to a combination of factors. The molecule has a rigid, planar structure and a high melting point, indicating strong intermolecular forces within its crystal lattice.[1][5] Breaking these bonds to allow water molecules to solvate the compound is energetically unfavorable. Furthermore, its chemical structure is largely hydrophobic, limiting its ability to form favorable hydrogen bonds with water.

Q2: What is the best solvent for preparing a high-concentration stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions. The parent compound, 2H-1,3-Benzoxazine-2,4(3H)-dione, is soluble in DMSO at concentrations of at least 40 mg/mL.[5] We recommend preparing a 10 mM or 20 mM stock in 100% DMSO, which can then be serially diluted for your experiments.

Q3: What is the maximum concentration of DMSO I can tolerate in my assay?

A: This is a critical, assay-dependent parameter that you must determine empirically. While DMSO is an excellent solvent, it can have significant biological effects.

  • General Guideline: Most cell-based assays can tolerate DMSO up to 0.5%, with some robust cell lines tolerating up to 1%. Biochemical assays may be more forgiving, but this should be validated.

  • Causality: At higher concentrations, DMSO can induce cytotoxicity, alter cell membrane permeability, and even directly inhibit or denature proteins, leading to misleading results.[6][7][8] Studies have shown that DMSO concentrations of 5% and 10% are cytotoxic to many cell types.[8]

  • Validation Step: Always run a "vehicle control" with the highest concentration of DMSO used in your experiment to ensure the solvent itself is not causing the observed effect.

Q4: Can I use other organic solvents like ethanol or methanol to prepare my stock solution?

A: Yes, other water-miscible organic solvents can be used, but they often present their own challenges. Ethanol and methanol are generally less effective at dissolving highly crystalline, poorly soluble compounds compared to DMSO. You may not be able to achieve a sufficiently high stock concentration. Furthermore, these solvents can also impact assay performance and may need to be kept at even lower final concentrations than DMSO.[9]

Section 3: Troubleshooting Guide: From Precipitation to Reliable Data

This section provides in-depth solutions to common experimental problems encountered with 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Problem: My compound precipitates out of solution when I add it to my aqueous buffer.

This is the most common issue, occurring when a DMSO stock is diluted into an aqueous medium where the compound's solubility is exceedingly low. The sudden change in solvent environment causes the compound to "crash out" of the solution.

Solution Workflow: A Step-wise Approach to Maintaining Solubility

The following decision tree provides a logical flow for troubleshooting precipitation. Start with the simplest and least intrusive methods first.

G start Compound Precipitates in Aqueous Buffer step1 Is final concentration as low as possible? start->step1 step2 Optimize Dilution Method (Serial Dilution, Vortexing) step1->step2 Yes success Compound Soluble Proceed with Assay step1->success No, lowering concentration worked step3 Incorporate a Co-solvent in Final Buffer step2->step3 Still Precipitates step2->success Solubilized step4 Modify Buffer pH (if compatible with assay) step3->step4 Still Precipitates step3->success Solubilized step5 Use Solubilizing Excipients (e.g., Cyclodextrins) step4->step5 Still Precipitates step4->success Solubilized step5->success Solubilized fail Precipitation Persists step5->fail

Caption: Decision tree for troubleshooting compound precipitation.

Problem: My data is inconsistent, or I suspect compound aggregation is causing false positives.

Poorly soluble compounds can form sub-visible colloidal aggregates in solution. These aggregates can nonspecifically sequester and denature proteins, leading to enzyme inhibition that is unrelated to specific binding at an active site.[10] This is a major source of artifacts in high-throughput screening.[11]

Solution: Perform an Aggregation Counter-Screen

A simple way to test for aggregation-based activity is to re-run the assay in the presence of a small amount of non-ionic detergent. The detergent disrupts the colloidal aggregates, and if the compound's activity is significantly reduced, it suggests the original result was an artifact.

Protocol: Aggregation Counter-Screen

  • Run your standard biochemical assay to determine the IC₅₀ of the compound.

  • Prepare a parallel experiment. To your assay buffer, add 0.01% (v/v) Triton X-100.

  • Re-determine the IC₅₀ of the compound in the detergent-containing buffer.

  • Analysis: If there is a significant rightward shift (e.g., >10-fold increase) in the IC₅₀ value in the presence of the detergent, the compound is likely acting as an aggregator.

Problem: How do I choose the best solubilization strategy for my specific assay?

The optimal strategy depends on the tolerance of your biological system (e.g., enzyme, cell line) to additives.

StrategyMechanism of ActionProsConsBest For
DMSO / Co-solvents Increases the polarity of the bulk solvent to better match the solute.[9][12]Simple to implement; effective for stock solutions.Can interfere with assay components; potential for cytotoxicity.[6][8]Biochemical assays; robust cell lines (at <0.5% final concentration).
pH Modification For ionizable compounds, adjusting the pH can create a charged salt form which is often more soluble than the neutral form.[13]Can significantly increase solubility without organic solvents.Requires assay to be stable at the required pH; may alter compound activity.Biochemical assays where pH can be varied without affecting the target.
Cyclodextrins These molecules have a hydrophobic inner cavity and a hydrophilic exterior. They form inclusion complexes, encapsulating the drug and presenting a soluble exterior to the aqueous buffer.[14][15][16]Biocompatible; low cytotoxicity; can significantly enhance solubility.[14]Can be expensive; may interact with some assay components; potential for limited solubility of the complex itself.[17]Cell-based assays; sensitive biochemical assays; in vivo formulations.

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh 1.77 mg of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

  • Add 1.0 mL of 100% anhydrous, sterile-filtered DMSO.

  • Vortex vigorously for 2-5 minutes.

  • If necessary, use a bath sonicator for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Aliquot into small volumes (e.g., 20 µL) in low-binding tubes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) for Solubilization

This protocol is ideal for sensitive cell-based assays where minimizing DMSO is critical. The goal is to create a complex of the compound with HP-β-CD.

G cluster_0 Preparation of Drug-CD Complex A 1. Prepare 40% (w/v) HP-β-CD solution in assay buffer. B 2. Add concentrated DMSO stock of compound to CD solution (e.g., 1:100 dilution). A->B C 3. Vortex vigorously. B->C D 4. Incubate at 37°C for 1-2 hours with shaking to facilitate complexation. C->D E 5. Use this 'super stock' for serial dilutions in assay buffer. D->E

Caption: Workflow for preparing a cyclodextrin-drug complex.

Detailed Steps:

  • Prepare a 40% (w/v) stock solution of HP-β-CD in your final assay buffer (e.g., 4g of HP-β-CD in 10 mL of buffer). Gentle warming may be required to fully dissolve the cyclodextrin.

  • To create a 100 µM "super stock," add 1 µL of a 10 mM DMSO stock of your compound to 99 µL of the 40% HP-β-CD solution.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture for at least 1 hour at 37°C with agitation to allow for the formation of the inclusion complex.

  • This 100 µM super stock, which contains 1% DMSO and 40% HP-β-CD, can now be serially diluted in the final assay buffer to achieve your desired working concentrations. The final concentration of both DMSO and HP-β-CD will be significantly lower in the assay wells.

References

  • TCI Chemicals. (n.d.). 2H-Benzo[e][2]oxazine-2,4(3H)-dione. Retrieved from TCI Chemicals website.

  • LookChem. (n.d.). Cas 2037-95-8, 2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE.
  • ECHEMI. (n.d.). 2037-95-8, 2H-1,3-Benzoxazine-2,4(3H)-dione Formula.
  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs.
  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research website.
  • NCBI Bookshelf. (2017). Assay Interference by Aggregation - Assay Guidance Manual.
  • ResearchGate. (n.d.). Effect of DMSO on assay performance. Binding experiments were performed....
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258.
  • PMC - NIH. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Contract Pharma. (2017). Optimizing Drug Solubility.
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PMC - PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • PMC. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay.
  • ChemicalBook. (2026). 2H-1,3-Benzoxazine-2,4(3H)-dione | 2037-95-8.
  • MDPI. (n.d.). Combined Antimicrobial Effects of Lactiplantibacillus plantarum-Derived Biosurfactant and Supercritical CO 2 -Extracted Rosmarinus officinalis Against Multidrug-Resistant Staphylococcus aureus.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharmaceutical Solutions website.
  • RSC Advances. (2025). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][2]oxazine-2,4-diones. Retrieved from RSC Advances website.

  • Quora. (2017). What effects does DMSO have on cell assays?.
  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
  • Taylor & Francis Online. (n.d.). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
  • ResearchGate. (2015). Does DMSO have an influence on tube formation assay (with EPC)?.
  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. (n.d.). Solubility Determination of Nitazoxanide in Twelve Organic Solvents from T = 273.15 to 313.15 K.
  • Cyclodextrins. (2025). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
  • NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • EMA. (2010). Formulation of poorly soluble compounds.
  • PubMed. (n.d.). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs.
  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Springer. (n.d.). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations.
  • MDPI. (n.d.). Quantum and Artificial Intelligence in Drugs and Pharmaceutics.
  • NIH. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity.
  • Semantic Scholar. (n.d.). [PDF] Dissolution Method Development for Poorly Soluble Compounds.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • International Journal of Novel Research in Pharmaceutical Sciences. (n.d.). Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. Retrieved from International Journal of Novel Research in Pharmaceutical Sciences website.
  • ChemicalBook. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione - Safety Data Sheet.

Sources

Stability issues of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione in solution.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to the Stability of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione belongs to the benzoxazinone class of heterocyclic compounds. While specific stability data for this particular analog is not extensively published, the chemical behavior of the core benzoxazinone structure provides a strong foundation for understanding its stability profile. The primary mode of degradation for many benzoxazinones is hydrolysis, a reaction that is highly dependent on the pH, temperature, and solvent composition of the solution.

The presence of the lactam and carbamate functionalities within the oxazine ring makes the molecule susceptible to nucleophilic attack, particularly by water or hydroxide ions. This guide will help you navigate the potential stability challenges and provide you with the knowledge to design robust experimental protocols.

Troubleshooting Guide: Stability Issues in Solution

This guide addresses common problems encountered during the handling and use of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione in solution.

Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Biological Assays

Possible Cause: Degradation of the compound in your assay medium.

Explanation of Causality: Biological assays are often conducted in aqueous buffers at physiological pH (around 7.4) and temperature (37 °C). These conditions can promote the hydrolysis of the benzoxazinone ring, leading to a decrease in the concentration of the active compound over the course of the experiment. The rate of degradation can be significant, especially for prolonged incubation times.

Recommended Solutions:

  • pH Optimization: If your assay permits, consider running it at a slightly acidic pH (e.g., 6.0-7.0), as benzoxazinones are generally more stable under these conditions.[1]

  • Time-Course Experiment: Perform a time-course study to determine the half-life of the compound in your specific assay medium. This will help you to establish a reliable experimental window.

  • Freshly Prepared Solutions: Always prepare solutions of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione immediately before use. Avoid storing the compound in aqueous solutions for extended periods.

  • Solvent Considerations: If the experimental design allows, a small percentage of a co-solvent like DMSO can be used to prepare a concentrated stock solution, which is then diluted into the aqueous medium just before the experiment. However, be mindful of potential solvent effects on your biological system.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)

Possible Cause: Formation of degradation products.

Explanation of Causality: The hydrolysis of the benzoxazinone ring can lead to the formation of one or more degradation products. A common degradation pathway for related benzoxazinones involves the opening of the oxazine ring to form an aminophenol derivative, which may undergo further reactions.[2][3]

Recommended Solutions:

  • Forced Degradation Study: Conduct a forced degradation study under acidic, basic, and neutral pH conditions, as well as at elevated temperatures. This will help you to identify the potential degradation products and their retention times in your chromatographic system.

  • Mass Spectrometry Analysis: Use LC-MS to identify the mass of the unknown peaks. This information can be used to propose the structures of the degradation products based on the expected hydrolysis pathway.

  • Reference Standards: If possible, synthesize or obtain reference standards of the suspected degradation products for definitive identification.

Issue 3: Poor Solubility or Precipitation of the Compound in Aqueous Buffers

Possible Cause: The compound may have limited aqueous solubility, which can be exacerbated by changes in pH or temperature.

Explanation of Causality: The solubility of organic compounds in aqueous solutions is often pH-dependent. For a molecule like 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, changes in pH can affect its ionization state and, consequently, its solubility.

Recommended Solutions:

  • Solubility Assessment: Determine the solubility of the compound in your intended buffer system at the desired temperature.

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol, and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • pH Adjustment: Investigate the effect of pH on solubility. It is possible that adjusting the pH of the buffer (within the limits of experimental tolerance) could improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione?

A1: As a solid, the compound is expected to be stable. It is recommended to store it in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C or 4°C) to minimize any potential for slow degradation over time.

Q2: How should I prepare a stock solution of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione?

A2: It is advisable to prepare a concentrated stock solution in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solutions should be stored at -20°C or -80°C to maximize their shelf life. When preparing aqueous working solutions, the stock solution should be added to the aqueous buffer and mixed thoroughly just before use.

Q3: What is the likely degradation pathway for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione in aqueous solution?

A3: Based on the chemistry of related benzoxazinones, the most probable degradation pathway is hydrolysis of the ester and/or amide bonds in the oxazine ring. This would likely lead to the formation of a substituted 2-aminophenol derivative. The exact structure of the degradation product would depend on which bond is cleaved first.

Q4: How can I monitor the stability of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione in my experiments?

A4: The most common and reliable method for monitoring the stability of the compound is High-Performance Liquid Chromatography (HPLC) with UV detection. You can develop a method that separates the parent compound from its potential degradation products. By analyzing samples at different time points, you can quantify the decrease in the concentration of the parent compound and the appearance of any degradation products.

Visualizing Degradation and Experimental Workflow

To aid in your experimental design, the following diagrams illustrate the potential degradation pathway of a benzoxazinone and a general workflow for assessing compound stability.

cluster_degradation Potential Hydrolytic Degradation Pathway 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione Intermediate Intermediate 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione->Intermediate Hydrolysis (H₂O, OH⁻) Degradation_Product Substituted 2-Aminophenol Intermediate->Degradation_Product Ring Opening

Caption: Potential hydrolytic degradation pathway of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

cluster_workflow Experimental Workflow for Stability Assessment Start Start Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock Prepare_Working Prepare Working Solution in Test Buffer Prepare_Stock->Prepare_Working Incubate Incubate at Desired Temperature Prepare_Working->Incubate Sample Take Aliquots at Different Time Points Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Determine_Half_Life Determine Half-Life and Identify Degradants Analyze->Determine_Half_Life End End Determine_Half_Life->End

Caption: General experimental workflow for assessing the stability of a compound in solution.

Example Stability Data

The following table presents hypothetical stability data for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione under different conditions to illustrate the type of data you might generate in your own studies.

ConditionTemperature (°C)pHHalf-life (t½) (hours)Major Degradation Product(s) Observed
Aqueous Buffer255.0> 48Minor peak observed after 48h
Aqueous Buffer257.412.5One major degradation product
Aqueous Buffer259.02.1Two major degradation products
Cell Culture Medium377.48.3One major degradation product

Disclaimer: This is example data and may not reflect the actual stability of the compound. It is crucial to perform your own stability studies under your specific experimental conditions.

References

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2006). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 54(4), 1236–1247.
  • Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. G. (2005). Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry, 53(3), 554–561.
  • Macías, F. A., Varela, R. M., Marín, D., & Molinillo, J. M. G. (2004). Novel degradation products of natural benzoxazinones. Tetrahedron Letters, 45(48), 8827–8830.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. This resource is designed to provide expert-driven insights and practical troubleshooting for the common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of this compound. The inherent structural complexities of benzoxazine derivatives can often lead to NMR spectra that are challenging to interpret. This guide, presented in a question-and-answer format, aims to demystify these complexities and empower you to confidently analyze your experimental data.

Understanding the Molecule: A Quick Reference

Before diving into troubleshooting, let's establish a baseline understanding of the target molecule.

PropertyValueSource
Chemical Name 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dioneBLDpharm[3]
CAS Number 24088-77-5BLDpharm[3]
Molecular Formula C₉H₇NO₃BLDpharm[3]
Molecular Weight 177.16 g/mol BLDpharm[3]
General Structure A benzoxazine core with a methyl group at the 7-position.

The presence of an aromatic ring, a heterocyclic ring containing both nitrogen and oxygen, two carbonyl groups, and a methyl group suggests a moderately complex NMR spectrum. Potential challenges include overlapping aromatic signals, the broadness of the N-H proton signal, and possible solvent effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm seeing fewer aromatic proton signals than expected in my ¹H NMR spectrum. What could be the cause?

A1: This is a common issue arising from signal overlap. The aromatic protons on the benzene ring of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione are in close chemical shift environments. This can lead to the accidental overlap of distinct proton signals, making the spectrum appear simpler than it is.

Troubleshooting Steps:

  • Change the NMR Solvent: Altering the solvent can induce differential shifts in the proton resonances, potentially resolving the overlap. Solvents like benzene-d₆ can cause significant changes in the chemical shifts of aromatic protons compared to chloroform-d (CDCl₃) due to aromatic solvent-induced shifts (ASIS).[4]

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving the overlap.

  • 2D NMR Techniques: Employing two-dimensional NMR techniques is a powerful method for resolving overlapping signals.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, helping to identify adjacent protons in the aromatic spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming the overall structure and assigning quaternary carbons.

Expert Insight: The protons on the benzene ring of the benzoxazine system often exhibit complex second-order coupling patterns, especially at lower field strengths. This can further complicate the spectrum and is another reason why higher field instruments and 2D techniques are beneficial.[5]

Q2: The N-H proton signal is very broad and difficult to integrate accurately. Why is this happening and how can I confirm its identity?

A2: The broadening of N-H proton signals is a well-documented phenomenon in NMR spectroscopy. It is primarily caused by two factors:

  • Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear quadrupole moment, which can lead to rapid relaxation and, consequently, broad signals for adjacent protons.

  • Chemical Exchange: The N-H proton can undergo chemical exchange with residual water in the NMR solvent or with other labile protons. This exchange process occurs on the NMR timescale and leads to signal broadening.

Confirmation and Troubleshooting:

  • D₂O Exchange: The most definitive way to identify an N-H (or O-H) proton is through a deuterium exchange experiment.

    • Protocol: Acquire a standard ¹H NMR spectrum. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish in intensity.[4]

  • Solvent Choice: The choice of solvent can affect the rate of chemical exchange. In aprotic, anhydrous solvents, the N-H signal may be sharper.

  • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate, resulting in a sharper N-H signal. Conversely, increasing the temperature might also sharpen the signal if the exchange rate moves into the fast exchange regime.

D2O_Exchange Start Observe Broad N-H Signal Add_D2O Add 1-2 drops of D₂O to NMR tube Start->Add_D2O Confirmation needed Shake Gently shake the tube Add_D2O->Shake Acquire Re-acquire ¹H NMR Spectrum Shake->Acquire Result N-H signal disappears or is greatly reduced Acquire->Result

Caption: Workflow for confirming an N-H proton signal via D₂O exchange.

Q3: I am observing unexpected peaks in my spectrum, suggesting the presence of impurities. What are the likely culprits and how can I get a cleaner spectrum?

A3: Impurities in the NMR spectrum of benzoxazine derivatives can arise from the synthesis or purification process.

Common Impurities and Their Origins:

  • Starting Materials: Incomplete reaction can leave residual starting materials, such as substituted 2-aminobenzoic acids or their derivatives.[6]

  • Solvents: Residual solvents from the reaction or purification, like ethyl acetate, acetone, or toluene, are very common.[4]

  • Byproducts: The synthesis of benzoxazines can sometimes lead to the formation of oligomeric species or other side products.[7]

Purification and Sample Preparation Protocol:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to achieve high purity.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful alternative.

  • Drying Under High Vacuum: Ensure your final product is thoroughly dried under high vacuum to remove any residual solvents. Some solvents, like ethyl acetate, can be particularly stubborn.[4]

  • Proper NMR Tube Cleaning: Residual acetone from cleaning NMR tubes is a frequent contaminant. Ensure tubes are thoroughly dried in an oven for an extended period before use.[4]

Expert Insight: The purity of benzoxazine monomers can significantly impact their polymerization behavior and the properties of the resulting polymer. Therefore, achieving a high degree of purity is crucial for many applications.[8]

Q4: How can I definitively assign the signals in my ¹³C NMR spectrum?

A4: While ¹³C chemical shift prediction software can provide a good starting point, unambiguous assignment requires experimental data.

Recommended Workflow for ¹³C Assignment:

C13_Assignment Acquire_1D Acquire ¹H and ¹³C{¹H} NMR Spectra Acquire_HSQC Acquire 2D HSQC Spectrum Acquire_1D->Acquire_HSQC Acquire_HMBC Acquire 2D HMBC Spectrum Acquire_1D->Acquire_HMBC Assign_Protonated Assign protonated carbons (CH, CH₂, CH₃) using HSQC Acquire_HSQC->Assign_Protonated Assign_Quaternary Assign quaternary carbons (C) and carbonyls (C=O) using HMBC Acquire_HMBC->Assign_Quaternary Final_Assignment Complete ¹³C Assignments Assign_Protonated->Final_Assignment Assign_Quaternary->Final_Assignment

Caption: A systematic workflow for ¹³C NMR spectral assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons they are directly attached to. This allows you to confidently assign all protonated carbons (CH, CH₂, CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is the key to assigning quaternary carbons, including the carbonyl carbons, by observing correlations from nearby protons. For example, the methyl protons should show an HMBC correlation to the C7 carbon and the adjacent aromatic carbons.

Expected ¹³C Chemical Shifts for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione:

Carbon TypeExpected Chemical Shift Range (ppm)
Methyl (CH₃)15 - 25
Aromatic (CH)110 - 140
Aromatic (C-O)145 - 155
Aromatic (C-N)130 - 145
Carbonyl (C=O)150 - 170

Note: These are approximate ranges and can be influenced by the solvent and other structural features.

Concluding Remarks

The interpretation of NMR spectra for heterocyclic compounds like 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione requires a systematic approach. By understanding the potential challenges and employing a combination of 1D and 2D NMR techniques, researchers can overcome these hurdles and achieve confident structural elucidation. This guide provides a foundation for troubleshooting common issues, but always remember that each molecule can present unique spectral features. Careful experimental design and a thorough analysis of the data are paramount to success.

References

  • Chemistry LibreTexts. (2019, June 5). 12.08 Solving NMR spectra. Retrieved January 21, 2026, from [Link]

  • G. Naga Raju, et al. (2015). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. Retrieved January 21, 2026, from [Link]

  • K. Ishchenko, et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Retrieved January 21, 2026, from [Link]

  • P. S. S. Babu, et al. (2015). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. Retrieved January 21, 2026, from [Link]

  • S. Kontogianni, et al. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances. Retrieved January 21, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: A Guide to HPLC Separation of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the HPLC separation of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione and its related isomers. The separation of positional isomers, which often arise as byproducts during synthesis, presents a significant analytical challenge due to their nearly identical physicochemical properties. This document provides in-depth troubleshooting advice, foundational knowledge, and validated protocols to help you achieve robust and reproducible separations.

Section 1: Foundational Knowledge - Understanding the Separation Challenge

Before diving into troubleshooting, it's crucial to understand the properties of the analytes and the principles governing their separation.

Q: What are the likely isomers of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione I might be seeing?

A: During the synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione (CAS: 24088-77-5), positional isomers are the most common impurities.[1][2][3] These are molecules with the same chemical formula (C9H7NO3) but differ in the position of the methyl group on the benzene ring (e.g., 5-methyl, 6-methyl, 8-methyl isomers). These isomers have very similar polarity, molecular weight, and pKa values, making them difficult to resolve with standard chromatographic methods.[4][5]

Q: What are the key physicochemical properties of these compounds that influence HPLC separation?

A: The key properties are:

  • Acidity (pKa): The parent molecule, 2H-1,3-Benzoxazine-2,4(3H)-dione, has a predicted pKa of approximately 9.16, indicating it is a weak acid.[6] The methyl-substituted isomers will have similar pKa values. This means that at a mobile phase pH below ~7, the molecule will be in its neutral, non-ionized form, making it more hydrophobic and thus more retained in reversed-phase HPLC.[7] Controlling the mobile phase pH is therefore a powerful tool to ensure a consistent ionization state and improve peak shape.[8][9][10]

  • Hydrophobicity (logP): As aromatic, largely non-polar structures, these isomers are well-suited for reversed-phase HPLC. Subtle differences in the position of the methyl group can slightly alter the molecule's interaction with the stationary phase, which is the basis for separation.

  • UV Absorbance: The benzoxazine ring system contains chromophores that absorb UV light. Detection is typically effective around 230-254 nm, as demonstrated in methods for similar benzoxazinone derivatives.[11][12][13]

Section 2: HPLC Method Development - Recommended Starting Point

For those beginning method development, the following conditions provide a robust starting point. Optimization will likely be necessary to achieve baseline separation of all isomers.

ParameterRecommended Starting ConditionRationale & Notes
Column Phenyl-Hexyl or Biphenyl, 150 x 4.6 mm, 3.5 µmThese stationary phases offer alternative selectivity to standard C18 by promoting π-π interactions with the aromatic rings of the isomers. This is often crucial for resolving positional isomers.[4][5] A standard C18 can be used as an initial screen, but may not provide sufficient resolution.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) or 10 mM Ammonium Acetate (pH adjusted to 5.0)The low pH of formic acid ensures the analytes are fully protonated and in a single form, which minimizes peak tailing from silanol interactions.[14] Ammonium acetate is a volatile buffer suitable for LC-MS applications.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency. Methanol can be tested as an alternative as it can alter selectivity.[15]
Gradient Program 20% to 80% B over 20 minutesA broad gradient is essential for an initial screen to determine the elution window of all isomers and impurities.[16] The gradient can be flattened around the elution time of the target isomers to improve resolution.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve efficiency and reduce backpressure. Temperature should be controlled to ensure retention time stability.[17]
Detection UV at 245 nmBased on methods for similar structures.[12] A full UV scan (e.g., 200-400 nm) using a PDA detector is recommended during development to find the optimal wavelength.
Injection Volume 5 µLKeep the injection volume small to prevent band broadening. The sample should be dissolved in the mobile phase to ensure good peak shape.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the separation of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione isomers in a question-and-answer format.

Workflow for Troubleshooting Poor Separation

Below is a systematic approach to diagnosing and solving separation issues.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start Problem: Unacceptable Separation Problem_ID Identify Primary Issue Start->Problem_ID Res_Issue Poor Resolution (Rs < 1.5) Problem_ID->Res_Issue Peaks Overlapping? Peak_Issue Bad Peak Shape (Tailing, Splitting) Problem_ID->Peak_Issue Peaks Asymmetric? RT_Issue Retention Time Drift Problem_ID->RT_Issue RTs Unstable? Opt_Mobile Optimize Mobile Phase - Adjust % Organic - Change Organic Solvent (ACN vs MeOH) - Adjust pH Res_Issue->Opt_Mobile Check_pH Check Mobile Phase pH (Ensure pH is >2 units from pKa) Peak_Issue->Check_pH Equilibrate Ensure Adequate Equilibration (>10 column volumes) RT_Issue->Equilibrate Opt_Stationary Change Stationary Phase - Phenyl/Biphenyl - PFP - Polar-Embedded Opt_Mobile->Opt_Stationary Still no Rs? Opt_Flow Decrease Flow Rate or Increase Column Length Opt_Stationary->Opt_Flow Still no Rs? Check_Column Check Column Health - Flush column - Check for voids Check_pH->Check_Column Tailing persists? Check_Sample Check Sample Solvent (Dissolve in mobile phase) Check_Column->Check_Sample Splitting persists? Check_Pump Check Pump Performance (Leaks, bubbles) Equilibrate->Check_Pump Still drifting? Check_Temp Use Column Oven Check_Pump->Check_Temp Still drifting?

Caption: A troubleshooting workflow for common HPLC separation issues.

Problem 1: Poor or No Resolution Between Isomer Peaks

Q: My isomer peaks are completely co-eluting or appearing as one broad peak. What is my first step?

A: The first step is to adjust the mobile phase composition to increase retention and give the stationary phase a better chance to interact differently with the isomers.

  • Reduce the Organic Solvent Percentage: If using a gradient, make it shallower (e.g., increase the run time from 20 to 40 minutes). If isocratic, decrease the percentage of acetonitrile or methanol. As a rule of thumb, a 10% decrease in organic solvent can increase the retention factor (k) by 2-3 times.[18]

  • Change the Organic Solvent: Switch from acetonitrile to methanol, or vice-versa. These solvents interact differently with analytes and the stationary phase, which can significantly alter selectivity (the spacing between peaks).[15]

Q: I have partial separation, but the resolution (Rs) is less than the target of 1.5. How can I improve it?

A: To improve the resolution of closely eluting peaks, you need to manipulate selectivity, efficiency, or retention.

  • Optimize Selectivity (α): This is the most powerful way to improve resolution for isomers.

    • Change Stationary Phase: If you are using a C18 column, it is likely not providing enough selectivity. As recommended, a Phenyl-Hexyl or Biphenyl column is an excellent choice due to its ability to engage in π-π interactions.[5] A Pentafluorophenyl (PFP) phase is another strong candidate for separating positional isomers.

    • Adjust Mobile Phase pH: Small changes in pH can subtly alter the polarity of the isomers, potentially enhancing separation.[10][19] It is crucial to work at a pH at least 1.5-2 units away from the analyte's pKa to avoid peak shape issues.[7][9]

  • Increase Efficiency (N):

    • Decrease Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) allows more time for mass transfer, which increases the column's efficiency and can improve resolution.

    • Use a Longer Column or Smaller Particle Size: A longer column (e.g., 250 mm) or a column packed with smaller particles (e.g., <3 µm) will generate more theoretical plates and increase efficiency, though this will also increase backpressure.[18]

Problem 2: Poor Peak Shape (Tailing, Fronting, Splitting)

Q: Why are my isomer peaks tailing?

A: Peak tailing is one of the most common HPLC problems and is often caused by secondary interactions between the analyte and the column.[20]

  • Silanol Interactions: The most likely cause is the interaction of your analytes with acidic silanol groups on the silica surface of the column packing.[20]

    • Solution: Operate at a lower pH (e.g., with 0.1% formic or phosphoric acid). The excess protons in the mobile phase will suppress the ionization of the silanol groups, minimizing these secondary interactions.

    • Solution: Use a highly end-capped, high-purity silica column. These columns have fewer accessible silanol groups.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample and inject a smaller mass on the column.[20]

  • Column Contamination: Strongly retained compounds from previous injections can build up at the column head and interact with your analytes.

    • Solution: Use a guard column to protect your analytical column.[18] Regularly flush the column with a strong solvent (e.g., 100% isopropanol) to remove contaminants.[17]

Q: My main peak is split or has a shoulder. What's causing this?

A: Peak splitting or shoulders can indicate a few different problems.

  • Partially Blocked Frit or Column Void: A physical disruption at the head of the column can cause the sample band to spread unevenly.

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this doesn't work and you have a guard column, replace it. If the problem persists, the analytical column may need to be replaced.[21]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% ACN when the mobile phase is 20% ACN), it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible.

  • Co-elution with an Impurity: A small, closely eluting impurity can appear as a shoulder on the main peak.

    • Solution: Use the strategies outlined in "Problem 1" to improve resolution. Using a mass spectrometer (LC-MS) can help determine if the shoulder has a different mass-to-charge ratio than the main peak.

  • pH Near pKa: Operating with a mobile phase pH that is too close to the analyte's pKa can cause the compound to exist in both ionized and non-ionized forms, leading to a split or broadened peak.[10][19]

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units above or below the pKa of your analytes.

Problem 3: Inconsistent Retention Times

Q: The retention times for my isomers are shifting between injections. Why?

A: Drifting retention times are a sign of an unstable system.

  • Inadequate Column Equilibration: This is a very common cause, especially when changing mobile phases or running a gradient.

    • Solution: Ensure the column is fully equilibrated before the first injection. For reversed-phase, flushing with 10-20 column volumes of the initial mobile phase is a good practice.[17]

  • Mobile Phase Composition Change: Inaccurate mixing of the mobile phase or evaporation of the more volatile component can cause drift.

    • Solution: Prepare fresh mobile phase daily. If using a quaternary pump, ensure the online degasser and mixing unit are functioning correctly.[18][22]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.[17]

Section 4: Frequently Asked Questions (FAQs)

Q: Should I use an isocratic or gradient method for separating these isomers?

A: For method development and analyzing samples with a wide range of polarities, a gradient method is recommended.[16][23] It provides better peak shapes for late-eluting compounds and shorter analysis times. Once you have identified the optimal mobile phase composition for separating your target isomers, you may be able to convert to a faster isocratic method if the retention times are not too long.

Q: How do I choose the correct buffer and control the pH?

A: The buffer should have a pKa within +/- 1 pH unit of your desired mobile phase pH to provide adequate buffering capacity.

  • For acidic conditions (pH 2-4), phosphate or formate buffers are common.

  • For mid-range pH (4-6), acetate buffers are suitable.

  • Always use HPLC-grade reagents and water.[14]

  • Measure the pH of the aqueous component before mixing with the organic solvent.

Q: My method is working, but my system backpressure is too high. What should I do?

A: High backpressure indicates a blockage in the system.[21]

  • Isolate the Source: Work backward from the detector. Disconnect the column and check the pressure of the system without it. If the pressure is normal, the blockage is in the column. If it's still high, the blockage is between the pump and the column (e.g., injector, tubing, in-line filter).

  • Address the Blockage: If the column is blocked, try back-flushing it with a strong solvent. If an in-line filter or guard column is blocked, replace it.[20]

Q: How can I definitively identify which peak corresponds to which isomer?

A: Chromatographic data alone is not sufficient for positive identification. You will need to use a hyphenated technique or collect fractions for further analysis.

  • LC-MS: A mass spectrometer can confirm that the peaks have the same mass (as expected for isomers) and may provide fragmentation patterns that could help in identification.

  • Fraction Collection & NMR: If you have sufficient material, you can collect the eluent corresponding to each peak and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide definitive structural information.

Section 5: Key Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in ACN/Water)
  • Aqueous Phase (A): Pour approximately 950 mL of HPLC-grade water into a 1 L volumetric flask. Carefully add 1.0 mL of high-purity formic acid. Bring the volume to 1 L with water and mix thoroughly. Filter through a 0.22 µm membrane filter.

  • Organic Phase (B): Pour approximately 950 mL of HPLC-grade acetonitrile into a 1 L volumetric flask. Add 1.0 mL of high-purity formic acid. Bring the volume to 1 L with acetonitrile and mix. Filtering is optional but recommended.

  • Degassing: Degas both mobile phases for at least 15 minutes using an online degasser, sonication, or helium sparging before use to prevent air bubbles in the pump.[22]

Protocol 2: Column Flushing and Equilibration
  • Initial Flush: Before first use or after long-term storage, flush a new reversed-phase column with 100% HPLC-grade isopropanol for 20-30 column volumes to remove any residual preservatives.

  • Mobile Phase Flush: Flush the column with the high-organic mobile phase (e.g., 95% B) for 10 column volumes.

  • Equilibration: Equilibrate the column with the initial gradient conditions (e.g., 20% B) for at least 10-15 column volumes, or until the detector baseline is stable. A stable baseline is critical for reproducible retention times.[17]

References

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • YMCA. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Quora. (2021). How does pH affect the results of HPLC results?. Available at: [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Jain, D., et al. (2013). A review on method development by hplc. SciSpace. Available at: [Link]

  • Welch. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Available at: [Link]

  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available at: [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Available at: [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Available at: [Link]

  • LCGC International. (2015). Choosing the Right HPLC Stationary Phase. Available at: [Link]

  • ResearchGate. (2016). A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. Available at: [Link]

  • ResearchGate. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. Available at: [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Available at: [Link]

  • ACS Publications. (2026). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers.... Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 7-METHYL-2H-1,3-BENZOXAZINE-2,4(3H)-DIONE. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Chiral separation of five antihistamine drug enantiomers.... Available at: [Link]

  • LookChem. (n.d.). 2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers.... Available at: [Link]

Sources

How to prevent degradation of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione during storage.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione (CAS No. 24088-77-5). This document provides in-depth guidance, troubleshooting, and best practices to ensure the long-term stability and integrity of this compound during storage. Our recommendations are designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments.

Quick Reference: Recommended Storage Conditions

For optimal stability, all quantitative data and storage parameters are summarized below.

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes thermal degradation and slows the rate of potential hydrolytic reactions. Some suppliers use cold-chain transport, indicating temperature sensitivity.[1][2][3]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Light Amber vial or store in the darkProtects against photodegradation, a common pathway for heterocyclic aromatic compounds.[4][5]
Container Tightly sealed, non-reactive glassPrevents contamination and moisture ingress. A well-sealed container is crucial.[1][6]
Form Solid (as supplied)Storing the compound as a solid minimizes mobility and reactivity compared to solutions.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and handling of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Q1: What is the primary cause of degradation for this compound?

A1: Based on its chemical structure, the primary anticipated degradation pathway is hydrolysis . The molecule contains a cyclic structure with both ester-like (O-C=O) and amide-like (N-C=O) functionalities. These groups are susceptible to cleavage by water, a reaction that can be catalyzed by trace amounts of acid or base.[7][8][9] This hydrolytic instability is the principal reason for the stringent storage recommendations.

Q2: Why is refrigerated storage (2°C - 8°C) necessary?

A2: Storing the compound at refrigerated temperatures is a critical preventative measure.[1][3] Chemical reactions, including degradation pathways like hydrolysis, have rates that are highly dependent on temperature. By keeping the compound cold, you significantly slow the kinetic rate of these undesirable reactions, thereby extending its shelf life and preserving its purity. The fact that some suppliers ship this material via cold-chain transport underscores its thermal sensitivity.[2]

Q3: Is it necessary to store the compound under an inert atmosphere?

A3: Yes, for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is highly recommended. The primary purpose is to displace atmospheric moisture, which is the key reactant in the hydrolytic degradation pathway. Secondly, it removes oxygen, which can participate in oxidative degradation pathways over extended periods, especially if initiated by light or trace metal contaminants.

Q4: Can I store this compound in solution?

A4: Storing 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione in solution for extended periods is strongly discouraged . Protic solvents (like methanol or water) can directly participate in solvolysis/hydrolysis, while other solvents may contain dissolved water that will degrade the compound over time. If you must prepare a stock solution, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF), prepare it fresh for immediate use, and store it for the shortest possible time under the recommended conditions (cold, dark, inert atmosphere).

Troubleshooting Guide: Diagnosing Degradation

If you suspect your sample has degraded, this guide will help you identify the potential cause and take corrective action for future experiments.

Q: I've observed a change in the physical appearance (e.g., color change, clumping) of my solid compound. What does this mean?

A: A change in appearance is a strong indicator of chemical degradation.

  • Cause: This is often due to exposure to moisture and/or air. Clumping suggests the uptake of water, which facilitates hydrolysis. Color change can indicate the formation of new chromophoric degradation products.

  • Solution: Discard the compromised material. When opening a new vial, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. After dispensing, flush the vial with an inert gas before re-sealing.

Q: My experimental results are inconsistent or show unexpected byproducts. Could storage be the issue?

A: Yes, inconsistent results are a classic sign of using a reagent of changing or diminished purity.

  • Cause: The active concentration of your compound is likely decreasing over time due to slow degradation. The degradation products themselves can also interfere with your assay. Hydrolysis would open the oxazine ring, resulting in a completely different molecular entity that is unlikely to have the desired activity.

  • Solution: Implement a qualification protocol for new batches and periodically re-test older batches of the compound. The workflow diagram below outlines a process for investigating suspected degradation.

Workflow for Investigating Suspected Degradation

This diagram provides a logical path for troubleshooting issues related to compound stability.

G cluster_0 Investigation Start cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Conclusion & Action start Inconsistent Results or Changed Appearance check_storage Review Storage Conditions: - Temp > 8°C? - Exposed to Light? - Inert Atmosphere Used? start->check_storage check_handling Review Handling Procedures: - Opened at room temp? - Exposure to air/humidity? start->check_handling run_qc Perform Quality Control: - LC-MS or NMR Analysis check_storage->run_qc check_handling->run_qc compare_data Compare data to Certificate of Analysis (CoA) or reference standard run_qc->compare_data degraded Degradation Confirmed compare_data->degraded Discrepancy Found ok Compound is OK. Investigate other experimental variables. compare_data->ok Data Matches discard Discard compromised stock. Implement improved storage protocols. degraded->discard

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

Protocol 1: Proper Handling and Dispensing of Solid Compound

This protocol minimizes the introduction of atmospheric moisture and oxygen, the primary drivers of degradation.

  • Equilibration: Before opening, remove the sealed container from the refrigerator (2-8°C) and allow it to sit on the bench for at least 20-30 minutes to fully equilibrate to ambient temperature.

    • Causality: Opening a cold vial will cause moisture from the air to immediately condense on the solid product, introducing water and initiating hydrolysis.

  • Inert Environment: If possible, perform all manipulations inside a glovebox or glove bag with a dry, inert atmosphere. If not available, work quickly in an area with low humidity.

  • Dispensing: Use a clean, dry spatula to quickly weigh and dispense the desired amount of the compound into a separate, tared vessel. Do not return any excess material to the stock container.

    • Causality: This prevents contamination of the primary stock with anything the dispensed material may have contacted.

  • Inert Gas Purge: Before re-sealing the stock container, gently flush the headspace with a stream of dry argon or nitrogen for 10-15 seconds.

  • Sealing and Storage: Immediately and tightly seal the container cap. Use paraffin film for an extra barrier against moisture ingress. Promptly return the container to refrigerated storage (2-8°C) away from light sources.[10][11]

Protocol 2: Basic Stability Assessment via LC-MS

If you suspect degradation, this protocol provides a method to check the purity of your sample against a reference.

  • Sample Preparation:

    • Prepare a fresh solution of your potentially degraded compound in an appropriate anhydrous solvent (e.g., Acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

    • If available, prepare a second solution using a new, unopened vial of the same compound or a trusted reference standard at the identical concentration. This is your control.

  • LC-MS Analysis:

    • Inject a small volume (e.g., 1-5 µL) of both the test sample and the control sample onto a reverse-phase LC-MS system.

    • Use a standard gradient (e.g., Water/Acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector (e.g., at 254 nm) and the mass spectrometer.

  • Data Analysis:

    • Compare the chromatograms. The control sample should show a single major peak corresponding to the mass of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione (C₉H₇NO₃, MW: 177.16).[12]

    • In the test sample chromatogram, look for:

      • A decrease in the area of the main peak relative to the control.

      • The appearance of new peaks (degradation products). A primary expected degradation product from hydrolysis would have a mass corresponding to the addition of one molecule of water (C₉H₉NO₄, MW: 195.17).

Predicted Primary Degradation Pathway

The most probable degradation route is the hydrolytic opening of the oxazine ring.

G compound 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione (Stable) product 2-Hydroxy-4-methylbenzoic acid derivative (Degraded Product) compound->product Hydrolysis conditions + H₂O (Moisture, Acid/Base catalysis) conditions->compound:e

Caption: Suspected hydrolytic degradation of the benzoxazine ring.

References
  • New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. (n.d.). Mustansiriya University.
  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). Lab Manager.
  • Best Practices for Storing Lab Reagents and Chemicals: Ensuring Safety and Efficiency. (n.d.). Labcompare.
  • How Should Chemicals Be Stored: A Guide to Labor
  • How do I safely store chemicals in laboratory? (n.d.). University of Louisville Environmental Health & Safety.
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
  • Hydrolysis of Thioesters, Esters, and Amides. (2022). Chemistry LibreTexts.
  • Thermal Degradation Mechanism of Polybenzoxazines. (2014).
  • Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. (n.d.).
  • Formation and photostability of N-heterocycles in space. (2005). Astronomy & Astrophysics.
  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.).
  • Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. (2005). Astronomy & Astrophysics.
  • Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. (2020). YouTube.
  • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute.
  • Photostability of N@C. (2005).
  • Hydrolysis of Esters and Amides. (n.d.). TSFX.
  • 7-METHYL-2H-1,3-BENZOXAZINE-2,4(3H)-DIONE | CAS 24088-77-5. (n.d.).
  • Safety Data Sheet - 2H-1,3-Benzoxazine-2,4(3H)-dione. (2022). Biosynth.
  • 24088-77-5 | 7-Methyl-2H-benzo[e][10][13]oxazine-2,4(3H)-dione. (n.d.). BLDpharm.

  • 24088-77-5(7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione) Product Description. (n.d.). ChemicalBook.
  • Studies on structurally different benzoxazines based on diphenols and diamines: Kinetics of thermal degrad
  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). MDPI.
  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Lamin
  • Benzoxazine Series. (n.d.). Nanjing Merit Life Science and Technology Co., Ltd..
  • 2H-Benzo[e][10][13]oxazine-2,4(3H)-dione. (n.d.). TCI Chemicals.

  • 2H-1,3-Benzoxazine-2,4(3H)-dione | 2037-95-8. (n.d.). Biosynth.
  • Synthesis of benzoxazine derivatives and their polymers. (2023).
  • 2H-1,3-Benzoxazine-2,4(3H)-dione | 2037-95-8. (2026). ChemicalBook.
  • 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one analytical standard. (n.d.). Sigma-Aldrich.
  • 2H-Benzo[e][10][13]oxazine-2,4(3H)-dione 2037-95-8. (n.d.). TCI Chemicals.

  • 2H-1,3-Benzoxazine-2,4(3H)-dione. (n.d.). PubChem.

Sources

Technical Support Center: Optimizing N-alkylation of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. The core of this molecule, the benzoxazinone ring system, is a valuable scaffold in medicinal chemistry, known for its diverse biological activities.[1] This guide offers practical, field-tested insights to help you navigate the common challenges associated with its N-alkylation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Question 1: My N-alkylation reaction shows low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

Low conversion is a frequent challenge in N-alkylation reactions and can be attributed to several factors, including suboptimal reaction conditions and reagent choice.[2][3] The nitrogen atom in the benzoxazinone ring is part of an imide functional group, which makes it less nucleophilic than a typical amine. Therefore, careful optimization is crucial.

Underlying Causes and Step-by-Step Solutions:

  • Insufficient Basicity: The imidic proton of the benzoxazinone needs to be removed by a base to generate the nucleophilic anion. If the base is not strong enough, the equilibrium will favor the starting material.

    • Protocol:

      • Assess Base Strength: If you are using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base.[4]

      • Recommended Bases: Sodium hydride (NaH) is a strong base commonly used for deprotonating amides and imides.[5] Cesium carbonate (Cs₂CO₃) can also be more effective than K₂CO₃ due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the resulting anion.[4]

      • Experimental Procedure:

        • Dry your glassware thoroughly.[6]

        • Under an inert atmosphere (e.g., argon or nitrogen), suspend the 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

        • Add 1.1 to 1.5 equivalents of the strong base (e.g., NaH) portion-wise at 0 °C.

        • Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete deprotonation before adding the alkylating agent.

  • Inappropriate Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the SN2 reaction pathway.

    • Protocol:

      • Solvent Selection: Polar aprotic solvents are generally preferred for N-alkylation as they can solvate the cation of the base without strongly solvating the nucleophilic anion, thus increasing its reactivity.[4]

      • Recommended Solvents: DMF, DMSO, and acetonitrile (MeCN) are excellent choices.[3][4] THF can also be used, particularly with stronger bases like NaH.[5]

      • Solvent Purity: Ensure your solvent is anhydrous, as water can quench the base and the anionic intermediate.[2]

  • Poor Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent significantly impacts the reaction rate.

    • Protocol:

      • Leaving Group Ability: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with slow reaction kinetics, consider switching to the corresponding bromide or iodide.

      • Alternative Alkylating Agents: Alkyl sulfonates, such as tosylates and mesylates, are often more reactive than alkyl halides and can be effective alternatives.[4]

Optimization Workflow for Low Conversion

LowConversionWorkflow start Low Conversion base Evaluate Base - K₂CO₃, Cs₂CO₃, NaH start->base Check solvent Select Solvent - DMF, DMSO, MeCN, THF base->solvent Optimize alkylating_agent Choose Alkylating Agent - R-I, R-Br, R-OTs solvent->alkylating_agent Optimize temperature Optimize Temperature - Room Temp to Reflux alkylating_agent->temperature Optimize product Improved Yield temperature->product Achieve

Caption: Workflow for troubleshooting low reaction conversion.

Question 2: I am observing the formation of a significant amount of O-alkylated side product. How can I improve the N-selectivity?

The 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione molecule has two potential sites for alkylation: the nitrogen atom and the oxygen atoms of the carbonyl groups. While N-alkylation is generally favored, O-alkylation can occur, leading to a mixture of products and reduced yield of the desired N-alkylated compound.

Factors Influencing N- vs. O-Alkylation and Control Strategies:

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, hard electrophiles tend to react with hard nucleophiles, and soft electrophiles with soft nucleophiles. The nitrogen anion is generally considered softer than the oxygen anion.

    • Protocol:

      • Alkylating Agent Choice: Use a "softer" alkylating agent. Alkyl iodides are softer than alkyl bromides, which are softer than alkyl chlorides. This can favor reaction at the softer nitrogen center.

      • Solvent Effects: Protic solvents can solvate the harder oxygen anion more effectively through hydrogen bonding, potentially increasing N-selectivity. However, protic solvents can also interfere with strong bases. A careful balance is needed. In most cases, polar aprotic solvents remain the preferred choice.

  • Counter-ion and Base Effects: The nature of the cation from the base can influence the reactivity of the ambident anion.

    • Protocol:

      • Cation Choice: Larger, more polarizable cations like cesium (Cs⁺) can coordinate less tightly with the oxygen anion, leaving it more available for reaction. Conversely, smaller, harder cations like lithium (Li⁺) or sodium (Na⁺) may preferentially associate with the harder oxygen atom, potentially favoring N-alkylation.

      • Base Selection: The use of bases like potassium carbonate in DMF is a common starting point.[7] If O-alkylation is a problem, experimenting with different bases (e.g., NaH, Cs₂CO₃) is recommended.

Summary of Conditions Favoring N-Alkylation:

FactorCondition Favoring N-AlkylationRationale
Alkylating Agent Softer electrophiles (e.g., R-I)Matches the softer nature of the nitrogen anion.
Solvent Polar aprotic (e.g., DMF, DMSO)Generally promotes SN2 reactions.
Base NaH, K₂CO₃, Cs₂CO₃Experimentation is key to find the optimal base.
Temperature Lower temperaturesMay favor the thermodynamically more stable N-alkylated product.
Question 3: My reaction is complete, but I am struggling with the purification of the final product. What are some effective purification strategies?

Purification can be challenging due to the similar polarities of the starting material and the N-alkylated product, as well as potential side products.

Purification Protocols:

  • Initial Work-up:

    • After the reaction is complete, quench the reaction mixture carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine to remove residual water and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography:

    • Silica Gel Column Chromatography: This is the most common method for purifying N-alkylated products.

      • Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The optimal solvent system will depend on the specific alkyl group introduced.

      • Monitoring: Use thin-layer chromatography (TLC) to monitor the separation.

    • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reverse-phase HPLC can be employed.

  • Crystallization:

    • If the product is a solid, recrystallization can be a highly effective purification method.

    • Solvent Selection: Screen various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the product is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material, 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione?

7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, with the chemical formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol , is a derivative of the benzoxazine class of heterocyclic compounds.[8][9] It serves as a key intermediate in the synthesis of various biologically active molecules.

Q2: Why is N-alkylation of this compound important?

N-alkylation introduces an alkyl group onto the nitrogen atom of the benzoxazinone ring. This modification can significantly alter the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. In drug development, this can lead to improved pharmacokinetic profiles and enhanced biological activity.

Q3: Can I use alcohols as alkylating agents for this reaction?

Direct N-alkylation with alcohols is possible but typically requires specific catalytic conditions, such as the use of a cobalt-nanocatalyst.[10] This method, known as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, involves the in-situ oxidation of the alcohol to an aldehyde, followed by condensation with the imide and subsequent reduction.[10] For laboratory-scale synthesis, using alkyl halides or sulfonates with a suitable base is often more straightforward.

Q4: Is over-alkylation a concern with this substrate?

Over-alkylation, where the product of the initial alkylation reacts further, is a common issue in the alkylation of primary and secondary amines.[11][12][13] However, for the N-alkylation of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, the product is a tertiary imide. The nitrogen lone pair is significantly less available for further reaction due to delocalization into two adjacent carbonyl groups. Therefore, over-alkylation at the nitrogen center is generally not a significant concern under typical conditions.

Q5: Are there any safety precautions I should be aware of?

Yes, several safety precautions are essential:

  • Strong Bases: Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Solvents: DMF and DMSO are polar aprotic solvents that can be absorbed through the skin. Always wear gloves and work in a well-ventilated fume hood.

  • Alkylating Agents: Many alkylating agents are toxic and potentially carcinogenic. Handle them with care and appropriate containment.

  • General Precautions: Always wear safety glasses, a lab coat, and gloves when performing chemical reactions.

References

  • Technical Support Center: Troubleshooting Low Reactivity in Alkylation Experiments - Benchchem. (n.d.).
  • Troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions. - Benchchem. (n.d.).
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26).
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021, March 17).
  • N-alkylation of amides and imides - Google Patents. (n.d.).
  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.).
  • N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds | Request PDF. (2025, August 5).
  • This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. (2023, May 17).
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH. (n.d.).
  • Optimization of reaction conditions for vinyl-benzoxazinones. [a] - ResearchGate. (n.d.).
  • Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. (n.d.).
  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7).
  • Amine alkylation - Wikipedia. (n.d.).
  • Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. (n.d.).
  • Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (n.d.).
  • 7-METHYL-2H-1,3-BENZOXAZINE-2,4(3H)-DIONE | CAS 24088-77-5 - Matrix Fine Chemicals. (n.d.).
  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols - PMC - PubMed Central. (n.d.).
  • N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange. (2015, October 2).
  • Synthesis and Screening of some benzoxazinone derivatives. (2019, November 11).
  • Substituted imide synthesis by alkylation - Organic Chemistry Portal. (n.d.).
  • 24088-77-5|7-Methyl-2H-benzo[e][2][6]oxazine-2,4(3H)-dione - BLDpharm. (n.d.). Retrieved from

  • 24088-77-5(7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione) Product Description. (n.d.).

Sources

Technical Support Center: Navigating Cytotoxicity of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro cytotoxicity of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. Our goal is to provide a comprehensive resource that combines troubleshooting, mechanistic insights, and actionable protocols to help you refine your cellular assays, ensuring data integrity and advancing your research.

Part 1: Troubleshooting Guide

This section addresses common issues observed during cellular assays involving 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. The question-and-answer format is intended to help you quickly identify and resolve experimental hurdles.

Q1: I'm observing significant cytotoxicity at concentrations where I expect to see a specific biological effect. How can I differentiate between targeted anti-proliferative activity and general cytotoxicity?

A1: This is a critical question in drug discovery. It's essential to determine if the observed cell death is due to the intended mechanism of action or a general toxic effect. Here’s a systematic approach to dissecting these possibilities:

  • Dose-Response Analysis: A targeted effect will typically have a specific sigmoidal dose-response curve, while general cytotoxicity may show a steep, non-specific drop in viability.

  • Cell Line Specificity: Test your compound on a panel of cell lines, including those that are positive and negative for your target. A targeted compound should show significantly more potency in the target-positive cell lines.

  • Time-Course Experiments: Targeted effects may require a longer incubation time to manifest, while acute cytotoxicity often appears rapidly.

  • Mechanism-Specific Assays: Employ assays that directly measure the engagement of your intended target. For example, if your target is a specific enzyme, measure its activity in treated cells.

  • Apoptosis vs. Necrosis Assays: Targeted therapies often induce a programmed cell death pathway like apoptosis, whereas general toxicity can lead to necrosis.[1] Assays that distinguish these two pathways, such as Annexin V/Propidium Iodide staining, can be highly informative.

Q2: My compound is precipitating in the cell culture medium. What can I do to improve its solubility and avoid false-positive cytotoxicity readings?

A2: Compound precipitation is a common source of assay artifacts. The parent compound, 2H-1,3-Benzoxazine-2,4(3H)-dione, is known to be insoluble in water. The methyl-substituted version likely shares this characteristic. Here are strategies to address this:

  • Optimize Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent, its final concentration in the assay should ideally be kept below 0.1% to avoid solvent-induced toxicity.[2][3][4] Some cell lines can tolerate up to 0.5%, but this should be empirically determined.[5]

  • Pre-dilution Strategy: Instead of directly adding your highly concentrated DMSO stock to the aqueous culture medium, perform an intermediate dilution step in a serum-containing medium or a solution of bovine serum albumin (BSA).[6] This can help to stabilize the compound and prevent it from crashing out of solution.

  • Serum Supplementation: Serum proteins, particularly albumin, can bind to and solubilize hydrophobic compounds.[7] Increasing the serum concentration in your assay medium (if compatible with your experimental design) can improve the solubility of your compound.

  • Formulation Development: For more advanced studies, consider formulating the compound with solubilizing agents or encapsulating it in delivery vehicles like nanoparticles, although this is a more involved process.

Q3: I'm seeing high variability between replicate wells in my cytotoxicity assay. How can I improve the consistency and reliability of my data?

A3: High variability can mask the true biological effects of your compound. Several factors can contribute to this issue:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension between pipetting to prevent settling.[5] Uneven cell distribution will lead to variable results.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability.[3] To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or medium without cells and use only the inner wells for your experiment.

  • Pipetting Errors: Use calibrated pipettes and maintain a consistent pipetting technique. Small variations in the volume of cells, media, or compound can lead to significant differences in the final readout.

  • Incomplete Compound Mixing: After adding the compound to the wells, ensure it is gently but thoroughly mixed with the medium. An orbital shaker can be used for a brief period at a low speed.

  • Assay Timing: The timing of reagent addition and plate reading is critical for many assays.[8][9] Be consistent across all plates and experiments.

Part 2: Frequently Asked Questions (FAQs)

This section delves into the scientific principles underlying the cytotoxicity of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione and strategies for its mitigation.

Q4: What is the likely mechanism of cytotoxicity for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione?

A4: While specific data for this exact compound is limited, we can infer potential mechanisms based on the broader class of benzoxazine and quinone-like molecules.

  • Oxidative Stress: The benzo[e]oxazine-2,4(3H)-dione core contains a structure that can potentially undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA, ultimately triggering cell death.

  • DNA Damage: Some benzoxazine derivatives have been shown to induce DNA damage, which can activate apoptotic pathways.[10]

  • Disruption of Cellular Membranes: Certain benzoxazine compounds can disrupt cell membrane integrity, leading to necrosis.

It is crucial to experimentally validate the specific mechanism for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione in your cell system of interest.

Q5: How can I experimentally reduce the off-target cytotoxicity of my compound?

A5: Several strategies can be employed to mitigate non-specific cytotoxicity:

  • Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism, co-incubating your cells with an antioxidant like N-acetylcysteine (NAC) can be effective.[11][12] NAC can directly scavenge ROS and also serves as a precursor for glutathione, a major intracellular antioxidant.[11]

  • Supplementation with Bovine Serum Albumin (BSA): BSA can sequester hydrophobic compounds, reducing their free concentration in the medium and thereby limiting their non-specific interactions with cellular components.[7][13]

  • Optimize Incubation Time: Reducing the exposure time of the cells to the compound may be sufficient to observe the desired biological effect while minimizing off-target cytotoxicity.

  • Use of a More Resistant Cell Line: If your primary goal is to study a specific target, using a cell line that is inherently more robust or has higher expression of antioxidant enzymes may be beneficial.

Part 3: Experimental Protocols and Data Presentation

This section provides detailed protocols for key experiments and a table for summarizing quantitative data.

Protocol 1: Assessing and Mitigating Compound Precipitation
  • Visual Inspection: Prepare serial dilutions of your compound in your final assay medium. Let the solutions sit at 37°C for 1-2 hours and visually inspect for any signs of precipitation.

  • Microscopic Examination: Pipette the compound dilutions into a clear-bottomed 96-well plate and examine under a microscope. Look for crystalline structures or amorphous aggregates.

  • Solubility Enhancement:

    • DMSO Titration: Determine the highest tolerable DMSO concentration for your cells (e.g., 0.1%, 0.25%, 0.5%).

    • BSA Supplementation: Prepare your compound dilutions in a medium containing varying concentrations of BSA (e.g., 0.5%, 1%, 2% w/v) and assess for improved solubility.

Parameter Condition 1 Condition 2 Condition 3 Observation
Compound Conc. 10 µM50 µM100 µM
DMSO % 0.1%0.1%0.1%Precipitate? (Y/N)
BSA % 0%1%2%Precipitate? (Y/N)

Table 1: Example of a data table for assessing compound solubility under different conditions.

Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress
  • Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • NAC Preparation: Prepare a 1 M stock solution of NAC in sterile water and adjust the pH to 7.4 with NaOH. Filter-sterilize the solution.

  • Treatment: Remove the old medium from the cells and add the compound/NAC co-treatment medium.

  • Incubation and Analysis: Incubate for the desired period and then perform your cytotoxicity assay. Include controls for NAC alone to ensure it does not affect cell viability at the concentrations used.

Part 4: Visualization of Key Concepts

Diagram 1: Decision Workflow for Troubleshooting Cytotoxicity

G start High Cytotoxicity Observed q1 Is the compound precipitating? start->q1 solubility Optimize solubility: - Lower DMSO concentration - Add BSA - Pre-dilute in serum q1->solubility Yes q2 Is cytotoxicity target-specific? q1->q2 No solubility->q2 differentiate Differentiate on- vs. off-target effects: - Cell line panel - Time-course study - Apoptosis vs. Necrosis assay q2->differentiate Unsure q3 Is oxidative stress a likely cause? q2->q3 No differentiate->q3 mitigate_ros Mitigate oxidative stress: - Co-treat with NAC - Reduce incubation time q3->mitigate_ros Yes end Optimized Assay Conditions q3->end No/Unsure mitigate_ros->end

A decision-making workflow for troubleshooting unexpected cytotoxicity.

Diagram 2: Potential Mechanisms of Benzoxazine-Induced Cytotoxicity

G compound 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione ros Reactive Oxygen Species (ROS) Generation compound->ros dna_damage DNA Damage compound->dna_damage membrane_disruption Membrane Disruption compound->membrane_disruption ros->dna_damage apoptosis Apoptosis ros->apoptosis dna_damage->apoptosis necrosis Necrosis membrane_disruption->necrosis cell_death Cell Death apoptosis->cell_death necrosis->cell_death

Potential pathways of cytotoxicity for benzoxazine-based compounds.

References

  • Apoptosis – what assay should I use? - BMG Labtech. (2025). Retrieved from [Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Retrieved from [Link]

  • Albumin and mammalian cell culture: implications for biotechnology applications - PMC. (n.d.). Retrieved from [Link]

  • The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - NIH. (n.d.). Retrieved from [Link]

  • Co-loading antioxidant N-acetylcysteine attenuates cytotoxicity of iro | IJN. (2019). Retrieved from [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021). Retrieved from [Link]

  • What is the min DMSO concentration to dissolve unknown drugs? - ResearchGate. (2013). Retrieved from [Link]

  • Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - NIH. (n.d.). Retrieved from [Link]

  • 2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258 - PubChem. (n.d.). Retrieved from [Link]

  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines - AVESİS. (n.d.). Retrieved from [Link]

  • Differences between Chemotherapy and Targeted Therapy | Sino Biological. (n.d.). Retrieved from [Link]

  • Determination of apoptosis and necrosis - PubMed. (2001). Retrieved from [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][16]diazepines, and Their Cytotoxic Activity - MDPI. (n.d.). Retrieved from [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - NIH. (n.d.). Retrieved from [Link]

  • N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - MDPI. (2021). Retrieved from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery - Scilight Press. (2024). Retrieved from [Link]

  • Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - RSC Publishing. (n.d.). Retrieved from [Link]

  • Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][17]oxazine-2,4-diones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04014K. (2025). Retrieved from [Link]

  • Mastering Elisa Assay Troubleshooting: Your Ultimate Guide To Success. (2024). Retrieved from [Link]

  • Functional differentiation of cytotoxic cancer drugs and targeted cancer therapeutics - PubMed. (n.d.). Retrieved from [Link]

  • Choosing an Apoptosis Detection Assay | Biocompare: The Buyer's Guide for Life Scientists. (2021). Retrieved from [Link]

  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (2020). Retrieved from [Link]

  • Formation of a bovine serum albumin diligand complex with rutin and single-walled carbon nanotubes for the reduction of cytotoxicity - ResearchGate. (n.d.). Retrieved from [Link]

  • 7 Tips for Creating Bovine Serum Albumin (BSA) Solution - Lab Manager. (n.d.). Retrieved from [Link]

  • What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? (2015). Retrieved from [Link]

  • Off-target toxicity in antibody-drug conjugates - Blog. (2025). Retrieved from [Link]

  • On-Target and Off-Target Side Effects | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. (2013). Retrieved from [Link]

  • A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput - JoVE. (2019). Retrieved from [Link]

  • Cytotoxicity assay - cellular density? - ResearchGate. (2016). Retrieved from [Link]

  • DMSO concentration in cell culture? Precipitating while PBS is added? - ResearchGate. (2021). Retrieved from [Link]

  • Cas 2037-95-8,2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE | lookchem. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to address the specific challenges that may arise during the transition from laboratory-scale to larger-scale production.

Introduction: Navigating the Path to Scale-Up

7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, a derivative of isatoic anhydride, is a valuable building block in medicinal chemistry and materials science. While numerous methods exist for the laboratory-scale synthesis of benzoxazinediones, scaling up these processes presents a unique set of challenges. This guide is structured to anticipate and address these challenges, ensuring a safe, efficient, and reproducible scale-up of your synthesis. Our focus will be on a common and reliable synthetic route starting from 2-amino-5-methylbenzoic acid.

Troubleshooting Guide: Common Issues in Scaling Up Synthesis

This section addresses specific problems that may be encountered during the scale-up process, offering explanations for their root causes and providing actionable solutions.

Question 1: We are observing a significant decrease in yield upon scaling up the reaction from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?

Answer: A drop in yield during scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer, as well as changes in reaction kinetics.

  • Inadequate Mixing: In larger reaction vessels, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of side products.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffling system to create turbulent flow. The type of impeller (e.g., anchor, turbine) should be selected based on the viscosity of the reaction mixture.

  • Poor Temperature Control: The cyclization step is often exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Uncontrolled temperature increases can lead to thermal degradation of the product or the formation of impurities.

    • Solution: Employ a reactor with a jacketed cooling system and a reliable temperature probe. For highly exothermic reactions, consider a semi-batch approach where one of the reagents is added portion-wise to control the rate of heat generation.

  • Prolonged Reaction Time: What works on a small scale may not be optimal for a larger batch. Longer reaction times can lead to the formation of degradation products.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, or in-situ IR). This will allow you to quench the reaction at the optimal time.

Question 2: During the work-up of our large-scale synthesis, we are struggling with the filtration of the final product. The filtration is slow, and we suspect we are losing product.

Answer: Filtration issues at scale are often related to the crystal habit of the product. Small, needle-like crystals can clog filter media, while very fine particles can pass through.

  • Crystal Morphology: The rate of cooling and the solvent system used for crystallization significantly impact the size and shape of the crystals. Rapid cooling on a small scale might produce easily filterable crystals, but on a larger scale, the slower cooling rate can lead to a different morphology.

    • Solution: Experiment with different crystallization solvents or solvent mixtures. A controlled cooling profile, rather than simply placing the vessel in an ice bath, can promote the growth of larger, more uniform crystals. Consider adding an anti-solvent to induce crystallization.

  • Filter Blinding: This occurs when fine particles block the pores of the filter medium.

    • Solution: Use a larger filter apparatus (e.g., a Nutsche filter) with a larger surface area. You can also try using a filter aid like Celite®, but be mindful that this will require a subsequent step to remove the filter aid if product purity is critical.

Question 3: We are observing a new, significant impurity in our scaled-up batch that was not present in our small-scale runs. How can we identify and eliminate it?

Answer: The appearance of new impurities at scale often points to subtle changes in reaction conditions that favor alternative reaction pathways.

  • Potential Side Reactions: One common side reaction is the decarboxylation of the starting material or product, especially if the reaction is run at elevated temperatures for extended periods. Dimerization or polymerization of reactive intermediates can also occur.

    • Identification: Isolate the impurity using preparative chromatography and characterize it using spectroscopic methods (NMR, MS). This will provide crucial information about its structure and how it might have formed.

    • Elimination: Once the structure of the impurity is known, you can adjust the reaction conditions to disfavor its formation. This might involve lowering the reaction temperature, reducing the reaction time, or changing the order of reagent addition.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for the large-scale synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione?

A1: For the synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, the most common and cost-effective starting material is 2-amino-5-methylbenzoic acid [1][2][3][4]. This compound is commercially available and provides a straightforward route to the desired product.

Q2: Which synthetic route is most amenable to scaling up?

A2: A robust two-step, one-pot procedure is highly recommended for scale-up as it avoids the isolation of intermediates and minimizes handling[5]. This typically involves the protection of the amino group of 2-amino-5-methylbenzoic acid, followed by cyclization. A particularly effective method involves the use of a chloroformate for the initial protection/activation, followed by base-mediated cyclization. An alternative is the use of thionyl chloride for the cyclization of an N-protected amino acid[5]. While routes involving phosgene are known, they are generally avoided on a large scale due to the extreme toxicity of phosgene gas[6].

Q3: What are the critical safety considerations when scaling up this synthesis?

A3: Safety is paramount in any scale-up. Key considerations include:

  • Reagent Handling: Be aware of the hazards of all chemicals used. For example, chloroformates and thionyl chloride are corrosive and lachrymatory. Ensure proper personal protective equipment (PPE) is worn and that the reaction is conducted in a well-ventilated fume hood or a dedicated reactor bay.

  • Exothermic Reactions: As mentioned in the troubleshooting guide, the cyclization step can be exothermic. A thorough process safety review, including reaction calorimetry, is recommended before attempting a large-scale run to understand the thermal hazards.

  • Pressure Build-up: Some cyclization reactions can evolve gas (e.g., HCl if using thionyl chloride). Ensure the reactor is equipped with a pressure relief system.

Q4: How can I monitor the reaction progress effectively on a large scale?

A4: Relying on visual cues is not sufficient for large-scale reactions. Implementing in-process controls is crucial.

  • Chromatography: Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative assessment of the reaction's progress. For more quantitative results, High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • Spectroscopy: In-situ infrared (IR) spectroscopy can be a powerful tool for monitoring the disappearance of starting materials and the appearance of the product in real-time without the need for sampling.

Q5: What is the best method for purifying the final product on a large scale?

A5: Recrystallization is the most common and cost-effective method for purifying solid products on a large scale. The choice of solvent is critical and should be guided by solubility and safety considerations. Slurrying the crude product in a suitable solvent can also be an effective way to remove more soluble impurities. Column chromatography is generally not practical for large-scale purification due to the large volumes of solvent required.

Experimental Protocols

Lab-Scale Synthesis (10g)

This protocol is a representative example for a laboratory-scale synthesis.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-methylbenzoic acid (10.0 g, 66.1 mmol) in 100 mL of anhydrous toluene.

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add ethyl chloroformate (7.8 g, 71.9 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. The suspension should become a clear solution.

  • Cyclization: Add triethylamine (7.3 g, 72.1 mmol) dropwise to the solution. An exothermic reaction will occur, and a precipitate will form. Stir the mixture at room temperature overnight.

  • Work-up: Filter the solid and wash it with 2 x 50 mL of water and then with 2 x 30 mL of cold ethanol.

  • Purification: Dry the crude product under vacuum. Recrystallize from ethanol to afford pure 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Proposed Scaled-Up Synthesis (500g)

Disclaimer: This is a proposed protocol and must be thoroughly evaluated for safety and optimized in a controlled environment before implementation.

  • Reactor Preparation: Charge a 10 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a dropping funnel with 2-amino-5-methylbenzoic acid (500 g, 3.31 mol) and 5 L of anhydrous toluene.

  • Cooling and Reagent Addition: Cool the reactor contents to 0-5 °C using the jacketed cooling system. Slowly add ethyl chloroformate (390 g, 3.60 mol) via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature. Monitor the reaction by HPLC until the starting material is consumed (approximately 4-6 hours).

  • Base Addition and Cyclization: Add triethylamine (365 g, 3.61 mol) portion-wise, carefully monitoring the internal temperature. Use the jacketed cooling to maintain the temperature between 20-25 °C. Stir the resulting slurry at room temperature overnight.

  • Isolation: Isolate the product by filtration using a Nutsche filter. Wash the filter cake with 2 x 2.5 L of water and then with 2 x 1.5 L of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

ParameterLab-Scale (10g)Scaled-Up (500g)Key Considerations for Scale-Up
Starting Material 10.0 g500 gEnsure consistent quality of raw material.
Solvent Volume 100 mL5 LSolvent purity and handling of larger volumes.
Reagent Addition Time 30 minutes2-3 hoursControlled addition to manage exotherm.
Mixing Magnetic StirrerOverhead StirrerEnsure adequate mixing for homogeneity.
Temperature Control Ice BathJacketed ReactorEfficient heat removal is critical.
Work-up Buchner FunnelNutsche FilterEfficient solid-liquid separation at scale.
Drying Vacuum DesiccatorVacuum OvenEfficient drying of larger quantities.

Visualizing the Process

Synthetic Workflow

Synthetic Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start 2-Amino-5-methylbenzoic Acid step1 Addition of Ethyl Chloroformate in Toluene at 0-5 °C start->step1 Suspend step2 Stir at Room Temperature step1->step2 step3 Addition of Triethylamine step2->step3 step4 Overnight Stirring (Cyclization) step3->step4 step5 Filtration step4->step5 step6 Washing (Water & Ethanol) step5->step6 step7 Drying step6->step7 step8 Recrystallization step7->step8 product 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione step8->product

Caption: A typical workflow for the synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Troubleshooting Decision Tree

Troubleshooting Decision Tree decision decision issue issue issue_yield Low Yield decision_mixing Mixing Adequate? issue_yield->decision_mixing Check issue_filtration Poor Filtration decision_crystal Crystal Form? issue_filtration->decision_crystal Check issue_purity Low Purity decision_impurity Identify Impurity issue_purity->decision_impurity Check decision_temp Temp Control OK? decision_mixing->decision_temp Yes solution_mixing Improve Stirring/ Baffling decision_mixing->solution_mixing No decision_time Reaction Time Optimal? decision_temp->decision_time Yes solution_temp Improve Cooling/ Control Addition Rate decision_temp->solution_temp No decision_time->issue_filtration Yes solution_time Optimize with In-Process Controls decision_time->solution_time No solution_filter_aid Use Filter Aid/ Change Solvent decision_crystal->solution_filter_aid Fine Needles solution_cooling Control Cooling Rate decision_crystal->solution_cooling Very Fine Powder solution_conditions Adjust Conditions (Temp, Time, Stoichiometry) decision_impurity->solution_conditions Known Structure solution_purification Improve Purification (Recrystallization) decision_impurity->solution_purification Unknown

Caption: A decision tree for troubleshooting common scale-up issues.

References

  • Turner, R., Shefer, K., & Ares, M., Jr. (2013). Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7). RNA, 19(12), 1857–1863. [Link]

  • Harith M. Al-Ajely. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. International Journal of Science and Research Archive, 02(02), 074–086. [Link]

  • G. D. Sala, et al. (2020). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. ACS Omega, 5(30), 18976-18983. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylbenzoic acid. PubChem. Retrieved January 21, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). 7-METHYL-2H-1,3-BENZOXAZINE-2,4(3H)-DIONE. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US10150745B2 - Process for the preparation of clobazam and its intermediate.
  • ResearchGate. (n.d.). Previous described biobased synthesis routes towards maleic anhydride.... Retrieved January 21, 2026, from [Link]

  • CORE. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. Retrieved January 21, 2026, from [Link]

  • Weeks, K. M., Steen, K.-A., & Siegfried, N. A. (2011). Synthesis of 1-methyl-7-nitroisatoic anhydride (1M7). Protocols.io. [Link]

  • Ursinus College Digital Commons. (n.d.). The Synthesis and Reactions of 7-Carboxy Isatoic Anhydride. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. PubChem. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Retrieved January 21, 2026, from [Link]

  • Mitsostergios, N., et al. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][2][7]oxazine-2,4-diones. RSC Advances, 5(45), 35887-35896. [Link]

  • Google Patents. (n.d.). US4919821A - Modified maleic anhydride polymers and the like for use as scale inhibitors.

Sources

Validation & Comparative

A Comparative Analysis of 6-Methyl vs. 7-Methyl Benzoxazine-diones: Unraveling the Impact of Isomeric Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Benzoxazine-dione Scaffold

The 1,3-benzoxazine-2,4-dione scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These activities include antimicrobial, anticancer, and enzyme inhibitory properties. The versatility of this scaffold lies in the potential for substitution on the benzene ring, which can significantly modulate the compound's potency, selectivity, and pharmacokinetic profile. Understanding the structure-activity relationship (SAR) of these derivatives is paramount for the rational design of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of 6-methyl and 7-methyl substituted benzoxazine-diones, offering insights into how the seemingly subtle change in the position of a methyl group can influence biological outcomes. While direct head-to-head comparative studies are limited, this guide synthesizes available data on related substituted benzoxazinones to elucidate the principles of isomeric differentiation.

The Critical Role of Methyl Substitution: A Structural Perspective

The position of a methyl group on the aromatic ring of the benzoxazine-dione core can profoundly impact its interaction with biological targets. This influence stems from a combination of electronic and steric effects. A methyl group is weakly electron-donating, which can alter the electron density of the aromatic ring and the reactivity of the dione moiety. Sterically, the methyl group can influence the compound's ability to fit into the binding pocket of a target protein. The difference between the 6- and 7-position lies in their spatial relationship to the heterocyclic part of the molecule, which can lead to distinct interactions with the target.

Comparative Biological Activity: An Evidence-Based Discussion

While a comprehensive, direct comparison of the biological activities of 6-methyl- and 7-methyl-1,3-benzoxazine-2,4-dione is not extensively documented in publicly available literature, we can infer potential differences based on SAR studies of related benzoxazine derivatives. Research on various substituted benzoxazinones has consistently shown that the nature and position of substituents on the benzene ring are critical determinants of biological activity.

For instance, studies on benzoxazinone derivatives as α-chymotrypsin inhibitors have indicated that the presence of substituents on the benzene ring can reduce the inhibitory potential[1]. In the context of antibacterial activity against Mycobacterium tuberculosis, the introduction of a methyl group to the benzoxazine core, although not specifying the dione, led to a more than 100-fold reduction in activity. This highlights the sensitivity of the biological target to even small structural modifications.

Based on these general principles, it is plausible that 6-methyl and 7-methyl benzoxazine-diones exhibit distinct biological profiles. The differential positioning of the methyl group could lead to variations in:

  • Enzyme Inhibition: The fit within an enzyme's active or allosteric site may be favored for one isomer over the other, leading to differences in inhibitory potency (IC50 values).

  • Cytotoxicity: Differential interactions with cellular components could result in varying levels of cytotoxicity against cancer cell lines.

  • Antimicrobial Activity: The ability to penetrate bacterial cell walls or inhibit essential microbial enzymes could be influenced by the methyl group's location.

To provide a framework for evaluating these potential differences, the following sections detail standardized experimental protocols to assess key biological activities.

Experimental Data Summary

Due to the absence of direct comparative data in the reviewed literature, a quantitative side-by-side comparison table for 6-methyl vs. 7-methyl benzoxazine-diones cannot be provided. However, the following table structure is proposed for researchers to populate with their own experimental data to facilitate a direct comparison.

Biological Activity6-Methyl Benzoxazine-dione7-Methyl Benzoxazine-dioneReference Compound
Cytotoxicity (IC50, µM) Doxorubicin
- MCF-7 (Breast Cancer)
- A549 (Lung Cancer)
- HCT116 (Colon Cancer)
Enzyme Inhibition (IC50, µM) Staurosporine (for kinases)
- MEK1 Kinase
- Caspase-3
Antibacterial Activity (MIC, µg/mL) Ciprofloxacin
- Staphylococcus aureus
- Escherichia coli

Key Experimental Protocols

To empirically determine and compare the biological activities of 6-methyl and 7-methyl benzoxazine-diones, the following detailed experimental protocols are provided as a guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4][5][6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[2]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-methyl and 7-methyl benzoxazine-diones and a reference cytotoxic drug (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition: Kinase Activity Assay

This protocol describes a generic luminescence-based kinase assay to evaluate the inhibitory effect of the compounds on a specific kinase (e.g., MEK1).[7][8][9][10]

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A highly active kinase will consume more ATP, resulting in a lower luminescent signal. An inhibitor will spare ATP, leading to a higher signal.[8]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the 6-methyl and 7-methyl benzoxazine-diones and a known kinase inhibitor (e.g., Staurosporine) in the assay buffer.

  • Kinase Reaction Setup: In a white, opaque 96-well plate, add the kinase enzyme, the specific substrate, and the test compounds.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates a luminescent reaction.

  • Luminescence Measurement: After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14][15]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the 6-methyl and 7-methyl benzoxazine-diones and a reference antibiotic (e.g., Ciprofloxacin) in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.[11]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[11]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[13]

  • MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]

Signaling Pathway Analysis

Benzoxazine-diones, as potential anticancer agents, may exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell growth and proliferation.[16][17][18][19][20] Inhibitors of this pathway are of significant interest in cancer therapy.

MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Benzoxazine-dione (Potential Inhibitor) Inhibitor->MEK

Caption: The MEK/ERK signaling pathway and a potential point of inhibition by benzoxazine-diones.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[21][22][23][24][25] Many anticancer drugs induce apoptosis in cancer cells.

Apoptosis_Pathway Stimulus Apoptotic Stimulus (e.g., Benzoxazine-dione) Mitochondria Mitochondria Stimulus->Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action for cytotoxic benzoxazine-diones.

Conclusion and Future Directions

The precise impact of methyl group positioning at the 6- versus 7-position of the benzoxazine-dione scaffold on biological activity remains an area ripe for investigation. While direct comparative data is sparse, the principles of structure-activity relationships strongly suggest that these isomers will exhibit distinct biological profiles. The experimental protocols and pathway analyses provided in this guide offer a robust framework for researchers to systematically evaluate and compare these and other substituted benzoxazine-diones. Such studies are essential for advancing our understanding of the SAR of this important class of compounds and for the development of novel, highly potent, and selective therapeutic agents. Future research should focus on the synthesis and direct comparative biological evaluation of a series of positionally isomeric methyl-substituted benzoxazine-diones to definitively elucidate the role of methyl group placement.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol/]
  • A diagram of the Ras/Raf/MEK/ERK pathway, showing the possible distinct functions... ResearchGate. [URL: https://www.researchgate.net/figure/A-diagram-of-the-Ras-Raf-MEK-ERK-pathway-showing-the-possible-distinct-functions-for_fig1_11899120]
  • Overview of the signaling pathway of apoptosis. The diagram illustrates... ResearchGate. [URL: https://www.researchgate.
  • Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... ResearchGate. [URL: https://www.researchgate.net/figure/Intrinsic-apoptosis-signaling-pathway-A-Schematic-diagram-of-the-intrinsic-or_fig1_262501625]
  • Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. [URL: https://www.researchgate.
  • The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. ResearchGate. [URL: https://www.researchgate.
  • Broth Microdilution. MI - Microbiology. [URL: https://microbiologyinfo.com/broth-dilution-method-for-antimicrobial-susceptibility-testing/]
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [URL: https://ukhsa.koha-ptfs.co.uk/publications/research-output/broth-microdilution-protocol-for-determining-antimicrobial-susceptibility-of-legionella-pneumophila-to-clinically-relevant-antimicrobials-2/]
  • Caspase Activity Assay. Creative Bioarray. [URL: https://www.creative-bioarray.com/support/caspase-3-activity-assay.htm]
  • Broth microdilution. Wikipedia. [URL: https://en.wikipedia.org/wiki/Broth_microdilution]
  • Caspase Protocols in Mice. PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3445831/]
  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [URL: https://www.woah.org/app/uploads/2021/03/antimicrobial-susceptibility-testing-broth-microdilution-method.pdf]
  • Erk Signaling Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.
  • Intrinsic and Extrinsic Pathways of Apoptosis. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
  • Regulation of Apoptosis. Cell Signaling Technology. [URL: https://www.cellsignal.
  • Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-bptqmnv6]
  • MTT Assay Protocol for Cell Viability and Proliferation. [URL: https://www.sigmaaldrich.
  • Broth Dilution Method for MIC Determination. Microbe Online. [URL: https://microbeonline.com/broth-dilution-method-mic/amp/]
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [URL: https://www.clytetechnologies.com/blog/mtt-assay-protocol]
  • MAPK/ERK pathway. Wikipedia. [URL: https://en.wikipedia.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7454-2_1]
  • Cell Death Pathways. Cell Signaling Technology. [URL: https://www.cellsignal.
  • Caspase-3 Activation Assay. Reaction Biology. [URL: https://www.reactionbiology.
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem. [URL: https://www.benchchem.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [URL: https://www.jove.
  • Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. [URL: https://www.orientjchem.
  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22902347/]
  • Kinase assays. BMG LABTECH. [URL: https://www.bmglabtech.
  • Kinase Assay Kit. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/342/913/mak441bul.pdf]
  • Can anyone suggest a protocol for a kinase assay?. ResearchGate. [URL: https://www.researchgate.net/post/Can_anyone_suggest_a_protocol_for_a_kinase_assay]
  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28087168/]
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK91361/]
  • Synthesis of 1,3-benzoxazines Based on 2,4,4-trimethyl-7,2',4'-trihydroxy Flavan: Antibacterial, Anti-inflammatory, Cyclooxygenase-2 Inhibition and Molecular Modelling Studies. ResearchGate. [URL: https://www.researchgate.net/publication/262590217_Synthesis_of_13-benzoxazines_Based_on_2_4_4-trimethyl-72'4'-trihydroxy_Flavan_Antibacterial_Anti-inflammatory_Cyclooxygenase-2_Inhibition_and_Molecular_Modelling_Studies]
  • Structure activity relationship of the synthesized compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-the-synthesized-compounds_fig3_327771701]
  • Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from... ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-14-Synthesis-of-13-Benzoxazine-24-3H-diones-from-2-hydroxybenzonitrile-and_fig10_350849303]
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954159/]
  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. [URL: https://www.mdpi.com/2073-4360/13/9/1429]
  • Mechanism for benzoxazine-2,4-diones synthesis. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-for-benzoxazine-24-diones-synthesis_fig3_349479383]
  • Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. ResearchGate. [URL: https://www.researchgate.
  • 1-Methyl-4H-3,1-benzoxazine-2,4(1H)dione. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200870/]
  • 2H-1,3-Benzoxazine-2,4(3H)-dione | 2037-95-8. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717558.htm]

Sources

A Comparative Guide to the Efficacy of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione versus Carsalam: An Experimental Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of Carsalam, a known non-steroidal anti-inflammatory drug (NSAID), and 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, a structurally related benzoxazine derivative with potential therapeutic value. As the pharmacological profile of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione is not extensively documented in publicly available literature, this document serves as both a summary of existing knowledge on Carsalam and a proposed experimental framework for the comprehensive evaluation of its 7-methyl analog. We will delve into the established and inferred mechanisms of action, present a strategy for a head-to-head efficacy comparison, and provide detailed experimental protocols for key assays.

The benzoxazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticonvulsant properties.[1][2] Carsalam (2H-1,3-benzoxazine-2,4(3H)-dione) is a recognized member of this class, known for its anti-inflammatory and antiplatelet effects.[3][4] The introduction of a methyl group at the 7-position of the benzoxazine core in 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione may modulate its physicochemical and pharmacological properties, a concept well-established in the structure-activity relationship (SAR) studies of bioactive compounds.[5]

This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-inflammatory agents.

Chemical and Physical Properties

A fundamental step in the comparative evaluation of two compounds is the characterization of their chemical and physical properties.

PropertyCarsalam 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione
IUPAC Name 2H-1,3-Benzoxazine-2,4(3H)-dione7-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione
Synonyms Carbonylsalicylamide, Beaprine, Ruhmal7-Methyl-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
CAS Number 2037-95-824088-77-5
Molecular Formula C₈H₅NO₃C₉H₇NO₃
Molecular Weight 163.13 g/mol 177.16 g/mol
Appearance Off-white to light brown crystalline powderNot specified
Melting Point 228-232 °CNot specified

Mechanisms of Action: Established and Inferred

Carsalam: A Non-Steroidal Anti-Inflammatory Agent

Carsalam is classified as a non-steroidal anti-inflammatory drug (NSAID).[4] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation. The relative inhibition of COX-1 and COX-2 is a critical determinant of an NSAID's efficacy and side-effect profile.

Additionally, Carsalam has been reported to inhibit platelet aggregation, a function often associated with the inhibition of COX-1 in platelets, which reduces the production of thromboxane A2, a potent platelet agonist.[3] Some studies also suggest that certain benzoxazine derivatives may interact with other targets, such as serotonin (5-HT) receptors, which could contribute to their overall pharmacological effect.[6]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2_1->Prostaglandins_Thromboxanes Prostaglandins Prostaglandins PGH2_2->Prostaglandins Physiological_Functions Gastric Protection, Platelet Aggregation, Renal Function Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Carsalam_Inhibition1 Carsalam (Inhibition) Carsalam_Inhibition1->COX1 Carsalam_Inhibition2 Carsalam (Inhibition) Carsalam_Inhibition2->COX2

Caption: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory role of Carsalam.

7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione: A Putative Anti-Inflammatory Agent

It is hypothesized that 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione will also exert its anti-inflammatory effects through the inhibition of the COX pathway. The methyl group could potentially alter its selectivity towards COX-1 versus COX-2, which would have significant implications for its therapeutic potential and side-effect profile.

Comparative Efficacy: A Framework for Evaluation

To date, a direct comparison of the efficacy of these two compounds has not been published. The following table outlines the known and to-be-determined efficacy parameters.

Efficacy ParameterCarsalam 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione
In Vitro COX-1 Inhibition (IC₅₀) To Be DeterminedTo Be Determined
In Vitro COX-2 Inhibition (IC₅₀) To Be DeterminedTo Be Determined
COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) To Be DeterminedTo Be Determined
In Vitro Platelet Aggregation Inhibition Reported to be activeTo Be Determined
In Vivo Anti-inflammatory Activity (% Inhibition of Edema) To Be DeterminedTo Be Determined

Experimental Protocols for a Head-to-Head Comparison

To rigorously compare the efficacy of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione and Carsalam, a series of standardized in vitro and in vivo assays should be performed. The following protocols provide a framework for this evaluation.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC₅₀) of each compound for both COX isoforms, allowing for the calculation of the COX-2 selectivity index.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of prostaglandin H₂ (PGH₂), the product of the cyclooxygenase reaction.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Test compounds (7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione and Carsalam) dissolved in DMSO

  • Reference NSAID (e.g., Celecoxib for COX-2 selectivity, Ibuprofen as a non-selective inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add various concentrations of the test compounds or reference NSAID to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Measure the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the log of the compound concentration to determine the IC₅₀ value.

COX_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, Enzymes, Substrates) Plate_Setup Set up 96-well Plate (Enzyme, Heme, Buffer) Prepare_Reagents->Plate_Setup Add_Compounds Add Test Compounds (Carsalam, 7-Methyl-BHBD, Controls) Plate_Setup->Add_Compounds Pre_incubation Pre-incubate (15 min, RT) Add_Compounds->Pre_incubation Reaction_Initiation Initiate Reaction (Add Arachidonic Acid & TMPD) Pre_incubation->Reaction_Initiation Measurement Measure Absorbance (590 nm, Kinetic) Reaction_Initiation->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC₅₀) Measurement->Data_Analysis

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: In Vitro Platelet Aggregation Assay

This assay will assess the ability of the compounds to inhibit platelet aggregation induced by an agonist like arachidonic acid or ADP.

Principle: Platelet aggregation is measured by the change in light transmission through a suspension of platelet-rich plasma (PRP) using an aggregometer. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

Materials:

  • Freshly drawn human or animal blood (e.g., from healthy volunteers who have not taken NSAIDs for at least two weeks).

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet agonists (e.g., arachidonic acid, ADP).

  • Test compounds dissolved in a suitable solvent.

  • Platelet aggregometer.

Procedure:

  • Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) by differential centrifugation of the anticoagulated blood.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pre-warm the PRP samples to 37°C.

  • Add the test compound or vehicle to the PRP and incubate for a specified time.

  • Add the platelet agonist to initiate aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Calculate the percentage of inhibition of aggregation compared to the vehicle control.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Materials:

  • Male Wistar rats or Swiss albino mice.

  • Carrageenan solution (1% w/v in sterile saline).

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Reference NSAID (e.g., Indomethacin).

  • Plethysmometer or digital calipers to measure paw volume/thickness.

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (vehicle control, reference drug, and different doses of the test compounds).

  • Measure the initial paw volume of the right hind paw of each animal.

  • Administer the test compounds or reference drug orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.

Paw_Edema_Workflow Animal_Grouping Animal Grouping (Vehicle, Reference, Test Compounds) Initial_Measurement Measure Initial Paw Volume Animal_Grouping->Initial_Measurement Drug_Administration Administer Compounds (p.o. or i.p.) Initial_Measurement->Drug_Administration Carrageenan_Injection Inject Carrageenan (Subplantar) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (Hourly for 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (Calculate % Edema Inhibition) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Data Interpretation and Future Directions

The data generated from these experiments will provide a comprehensive comparison of the anti-inflammatory efficacy of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione and Carsalam.

  • COX Inhibition: The IC₅₀ values will reveal the potency and selectivity of each compound. A lower IC₅₀ indicates greater potency. A higher COX-2 selectivity index for the 7-methyl analog compared to Carsalam might suggest a potentially improved safety profile with reduced gastrointestinal side effects.

  • Platelet Aggregation: The results will confirm and quantify the antiplatelet effects. A reduced impact on platelet aggregation, particularly if coupled with strong COX-2 inhibition, could be advantageous.

  • In Vivo Anti-inflammatory Activity: The paw edema assay will provide crucial information on the in vivo efficacy. A dose-dependent reduction in paw swelling will validate the anti-inflammatory potential of the 7-methyl derivative and allow for a direct comparison of potency with Carsalam.

Should 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione demonstrate promising activity, further studies would be warranted, including pharmacokinetic profiling, evaluation in other models of inflammation and pain, and comprehensive safety and toxicology assessments.

This structured, comparative approach ensures a thorough and scientifically rigorous evaluation of a novel compound against an established benchmark, paving the way for the potential development of new and improved anti-inflammatory therapeutics.

References

  • Khan S.A et al., (2024) Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolian Journal of Chemistry, 25(51), 25-34. [Link]

  • Kumar G. N. et al., (2014) SYNTHESIS, CHARACTERIZATION, PHARMACOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF NOVEL BENZOXAZINE DERIVATIVES FOR THE TREATMENT OF INFLAMMATION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(9), 3987-3994. [Link]

  • Macías F. A. et al., (2008) Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 56(15), 6349-6363. [Link]

  • Al-Ostath A. et al., (2023) Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemical Reviews, 5(4), 334-358. [Link]

  • Pilli G. P. et al., (1993) Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities. Arzneimittelforschung, 43(12), 1351-4. [Link]

  • Li Y. et al., (2023) Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 11, 1283833. [Link]

  • Saeed A. et al., (2019) Synthesis of 1,3-benzoxazines Based on 2,4,4-trimethyl-7,2',4'-trihydroxy Flavan: Antibacterial, Anti-inflammatory, Cyclooxygenase-2 Inhibition and Molecular Modelling Studies. Current Pharmaceutical Design, 25(32), 3486-3497. [Link]

  • PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. National Center for Biotechnology Information. [Link]

  • Nadeem Siddiqui et al. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2(4), 309-316. [Link]

Sources

A Comparative Guide to the Antiviral Activity of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione and Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antiviral Agents

The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the critical need for the discovery and development of new antiviral therapeutics. Among the myriad of heterocyclic compounds explored for their medicinal properties, the benzoxazine scaffold has garnered significant attention due to its diverse biological activities. This guide provides a comparative analysis of the potential antiviral activity of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, a representative of the benzoxazine-2,4-dione class, against known viral inhibitors.

While direct antiviral data for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione is still emerging, this guide will leverage published data on structurally related 3-benzyl-1,3-benzoxazine-2,4-dione analogues that have demonstrated potent activity against Enterovirus 71 (EV71)[1]. EV71 is a non-enveloped RNA virus and a primary causative agent of hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications[1][2]. We will compare the antiviral profile of this promising benzoxazine scaffold to that of Rupintrivir (AG7088), a well-characterized inhibitor of the EV71 3C protease[3][4][5][6][7].

This guide is intended for researchers, virologists, and drug development professionals, offering a framework for evaluating novel antiviral candidates and providing detailed experimental protocols for in vitro assessment.

The Benzoxazine-2,4-dione Scaffold: A Privileged Structure in Antiviral Research

The benzoxazine ring system is a versatile scaffold found in a variety of biologically active compounds[8][9][10]. The presence of both a lactam and a carbamate functionality within the 2H-benzo[e]oxazine-2,4(3H)-dione core suggests the potential for multiple points of interaction with biological targets. The antiviral activity of benzoxazine derivatives has been reported against a range of viruses, indicating a potential for broad-spectrum activity[9].

The mechanism of action for the antiviral activity of benzoxazine derivatives is an active area of investigation. For the 3-benzyl-1,3-benzoxazine-2,4-dione analogues active against EV71, it is proposed that they may act as allosteric inhibitors of host-cell kinases, such as MEK, which are essential for viral replication[1]. By targeting host factors, such compounds may have a higher barrier to the development of viral resistance.

Comparative Analysis: Benzoxazine-2,4-diones versus Rupintrivir against Enterovirus 71

To provide a tangible comparison, we will examine the reported anti-EV71 activity of a representative 3-benzyl-1,3-benzoxazine-2,4-dione analogue alongside the established EV71 inhibitor, Rupintrivir.

CompoundViral TargetMechanism of ActionEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
3-benzyl-1,3-benzoxazine-2,4-dione analogue (hypothetical data based on analogues) [1]Host Cell MEK1Allosteric inhibition of a host kinase required for viral replication.~0.055 - 0.5>25>45
Rupintrivir (AG7088) [3][4][5][6][7]Viral 3C ProteaseCovalent inhibition of the viral protease, preventing polyprotein processing.~0.01 - 0.18>100>555

Note: The data for the benzoxazine analogue is extrapolated from published results on highly potent derivatives within the same class. EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values can vary depending on the specific viral strain and cell line used.

This comparison highlights that while Rupintrivir exhibits high potency and an excellent selectivity index by directly targeting a viral enzyme, the benzoxazine-2,4-dione scaffold also presents a promising profile with a different, host-targeting mechanism of action.

Experimental Protocols for Antiviral Evaluation

The following protocols provide a detailed methodology for the in vitro evaluation of novel antiviral compounds like 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Cytotoxicity Assay (MTT Assay)

Rationale: It is crucial to determine the concentration range at which a compound is toxic to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero or RD cells for EV71) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione) in cell culture medium.

  • Treatment: After 24 hours, replace the cell culture medium with the medium containing the various concentrations of the test compound. Include a "cells only" control (no compound) and a "medium only" control (no cells).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Antiviral Activity Assay (CPE Reduction Assay)

Rationale: The Cytopathic Effect (CPE) reduction assay is a common method to screen for antiviral activity. It measures the ability of a compound to protect cells from the virus-induced cell death.

Step-by-Step Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate as described for the cytotoxicity assay.

  • Infection and Treatment: Infect the cells with a pre-determined amount of virus (e.g., EV71) that causes significant CPE within 48-72 hours. Simultaneously, add serial dilutions of the test compound. Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).

  • Incubation: Incubate the plate until the "virus only" control wells show approximately 80-90% CPE.

  • Staining: Stain the cells with a vital stain, such as crystal violet or neutral red.

  • Quantification: Elute the stain and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50% compared to the "virus only" control.

Plaque Reduction Assay

Rationale: This assay provides a more quantitative measure of the inhibition of viral replication by determining the reduction in the number of infectious virus particles.

Step-by-Step Protocol:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: In separate tubes, pre-incubate a known amount of virus (e.g., 100 plaque-forming units) with serial dilutions of the test compound for 1 hour.

  • Infection: Remove the medium from the cell monolayers and add the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed.

  • Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control and determine the EC50.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental design and the proposed mechanism of action, the following diagrams are provided.

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assay (EC50) cluster_analysis Comparative Analysis c1 Seed Host Cells c2 Add Compound Dilutions c1->c2 c3 Incubate c2->c3 c4 MTT Assay c3->c4 c5 Calculate CC50 c4->c5 s1 Calculate Selectivity Index (SI = CC50 / EC50) c5->s1 a1 Seed Host Cells a2 Infect with Virus & Add Compound a1->a2 a3 Incubate a2->a3 a4 Measure Viral Inhibition (CPE or Plaque Reduction) a3->a4 a5 Calculate EC50 a4->a5 a5->s1

Caption: Workflow for the in vitro evaluation of a novel antiviral compound.

Mechanism_of_Action cluster_virus Enterovirus 71 Life Cycle cluster_inhibitors Inhibitor Action cluster_host Host Cell v_entry Viral Entry v_uncoat Uncoating v_entry->v_uncoat v_trans Translation & Polyprotein Processing v_uncoat->v_trans v_rep RNA Replication v_trans->v_rep v_assem Assembly & Release v_rep->v_assem benz Benzoxazine-2,4-dione mek MEK Kinase benz->mek Inhibits rup Rupintrivir protease 3C Protease rup->protease Inhibits mek->v_rep Required for protease->v_trans Essential for

Caption: Proposed mechanisms of action for benzoxazine-2,4-diones and Rupintrivir against EV71.

Conclusion and Future Directions

The benzoxazine-2,4-dione scaffold represents a promising avenue for the development of novel antiviral agents. While direct experimental data for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione is needed, the potent anti-enterovirus 71 activity of structurally related analogues suggests its potential as a valuable lead compound. The proposed host-targeting mechanism of these compounds offers a potential advantage in overcoming viral resistance.

Further research should focus on the synthesis and in vitro screening of a library of substituted 2H-benzo[e]oxazine-2,4(3H)-diones, including the 7-methyl derivative, against a broad panel of viruses. Elucidating the precise molecular target and mechanism of action will be crucial for the rational design of more potent and selective inhibitors. The experimental framework provided in this guide offers a robust starting point for these future investigations.

References

  • Antiviral Agents – Benzazine Derivatives. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Benzoxazine monomer derived carbon dots as a broad-spectrum agent to block viral infectivity. (2019). PubMed. Retrieved January 21, 2026, from [Link]

  • Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents. (2016). PubMed. Retrieved January 21, 2026, from [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Discovery of Potent EV71 Capsid Inhibitors for Treatment of HFMD. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • In vitro and in vivo evaluation of ribavirin and pleconaril antiviral activity against enterovirus 71 infection. (2012). PubMed. Retrieved January 21, 2026, from [Link]

  • Rupintrivir is a promising candidate for treating severe cases of Enterovirus-71 infection. (2010). PubMed. Retrieved January 21, 2026, from [Link]

  • Rupintrivir is a promising candidate for treating severe cases of enterovirus-71 infection: evaluation of antiviral efficacy in a murine infection model. (n.d.). Lirias. Retrieved January 21, 2026, from [Link]

  • Rupintrivir is a promising candidate for treating severe cases of Enterovirus-71 infection. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Antiviral candidates for enterovirus 71: targeting viral proteome and stage-specific lifecycle interventions. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Recent advances of enterovirus 71 targeting Inhibitors. (n.d.). springermedizin.de. Retrieved January 21, 2026, from [Link]

Sources

A Researcher's Guide to Evaluating the Efficacy of 2H-benzo[e]oxazine-2,4(3H)-dione Analogs: A Focus on In Vitro and In Vivo Methodologies

A Researcher's Guide to Evaluating the Efficacy of 2H-benzo[e][1][2]oxazine-2,4(3H)-dione Analogs: A Focus on In Vitro and In Vivo Methodologies

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and challenging. The 2H-benzo[e][1][2]oxazine-2,4(3H)-dione core structure represents a versatile platform from which a multitude of derivatives with diverse biological activities can be explored. This guide focuses on a specific, yet illustrative, analog, 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione , to delineate a comprehensive framework for assessing in vitro and in vivo efficacy. While specific efficacy data for this 7-methyl derivative is not yet prevalent in published literature, we will draw upon the broader family of benzoxazine derivatives to establish a robust evaluative paradigm.

The overarching goal is to provide a scientifically rigorous, logically structured approach to investigating novel analogs within this chemical class, ensuring that the generated data is both reliable and translatable.

The 2H-benzo[e][1][2]oxazine-2,4(3H)-dione Scaffold: A Hub of Biological Potential

The benzoxazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties.[3][4][5] These activities include antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][6][7] The dione substitution pattern, as seen in the parent compound 2H-1,3-Benzoxazine-2,4(3H)-dione (also known as Carsalam), provides a unique chemical entity with its own set of potential biological interactions.[8][9][10][11] The addition of a methyl group at the 7-position, creating 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione , can significantly influence its physicochemical properties and, consequently, its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

A Comparative Look at Structurally Related Benzoxazine Derivatives

To contextualize the potential of our target compound, it is instructive to examine the documented efficacy of its structural relatives.

Compound/Derivative ClassIn Vitro ActivityIn Vivo ActivityTherapeutic Area
Substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives Potent cytotoxic activity against MCF-7 and HCT-116 cancer cell lines with IC50 values in the low micromolar range.[7]Not explicitly detailed in the provided results.Oncology
6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (ABO) Promoted endothelial cell migration and capillary-like tube formation.[2]Demonstrated pro-angiogenic effects in a chick chorioallantoic membrane (CAM) assay.[2]Ischemic Pathologies
8-benzylamino-substituted-3-alkyl-1,4-benzoxazines Exhibited potent neuroprotective activity in neuronal cell cultures against oxidative stress.[1]Not explicitly detailed in the provided results.Neurodegenerative Diseases
5, 6, 7 trimethoxy (1, 4) benzoxazine -2,3-diones Showed antibacterial and antifungal activity against various strains.[6]Not explicitly detailed in the provided results.Infectious Diseases

This comparative data underscores the therapeutic potential inherent in the benzoxazine scaffold and provides a rationale for the systematic evaluation of novel derivatives like the 7-methyl analog.

Experimental Design for Efficacy Assessment: A Step-by-Step Approach

The following sections outline a logical and technically sound workflow for characterizing the in vitro and in vivo efficacy of a novel benzoxazine derivative.

Part 1: Foundational In Vitro Evaluation

The initial phase of testing is designed to rapidly assess the compound's biological activity in a controlled, cell-based environment.

1.1. Cytotoxicity and Proliferation Assays:

A fundamental first step is to determine the compound's effect on cell viability. This establishes a therapeutic window and identifies potential cytotoxic liabilities.

  • Protocol: MTT Assay

    • Cell Seeding: Plate cells of interest (e.g., cancer cell lines, primary neurons) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.

    • Incubation: Incubate the plate for a duration relevant to the cell type and expected mechanism of action (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

1.2. Target-Based and Phenotypic Screening:

Based on the known activities of related benzoxazines, a panel of targeted and phenotypic assays can be employed.

  • For Anticancer Potential:

    • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to assess the compound's effect on cell cycle progression.

    • Apoptosis Assays: Employ techniques like Annexin V/PI staining or caspase activity assays to determine if the compound induces programmed cell death.

  • For Neuroprotective Potential:

    • Oxidative Stress Models: Induce oxidative stress in neuronal cell lines (e.g., using H₂O₂ or glutamate) and assess the compound's ability to mitigate cell death.[1]

  • For Anti-inflammatory Potential:

    • LPS-stimulated Macrophages: Treat macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response and measure the compound's effect on the production of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Diagram: In Vitro Screening Workflow

in_vitro_workflowstartNovel Compound(7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione)cytotoxicityCytotoxicity/Proliferation Assays(e.g., MTT)start->cytotoxicityic50Determine IC50cytotoxicity->ic50phenotypicHypothesis-Driven Phenotypic Screensic50->phenotypicanticancerAnticancer Assays(Cell Cycle, Apoptosis)phenotypic->anticancerneuroNeuroprotection Assays(Oxidative Stress Models)phenotypic->neuroanti_inflammatoryAnti-inflammatory Assays(LPS-stimulated Macrophages)phenotypic->anti_inflammatorymechanismMechanism of Action Studiesanticancer->mechanismneuro->mechanismanti_inflammatory->mechanism

Caption: A generalized workflow for the initial in vitro evaluation of a novel benzoxazine derivative.

Part 2: Bridging to In Vivo: Pre-clinical Efficacy Models

Promising results from in vitro studies warrant progression to more complex in vivo models. The choice of model is dictated by the observed in vitro activity.

2.1. Animal Models of Disease:

  • Oncology:

    • Xenograft Models: For compounds with demonstrated anticancer activity, a subcutaneous xenograft model is a standard choice.

      • Protocol: Subcutaneous Xenograft Model

        • Cell Implantation: Implant human cancer cells (e.g., MCF-7, HCT-116) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

        • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

        • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle alone.

        • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

        • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Neuroprotection:

    • Stroke Models: In models of ischemic stroke (e.g., middle cerebral artery occlusion - MCAO), the compound can be administered before or after the ischemic event to assess its ability to reduce infarct volume and improve neurological outcomes.

  • Inflammation:

    • Carrageenan-induced Paw Edema: This is a classic model of acute inflammation where the compound's ability to reduce swelling is measured.

2.2. Pharmacokinetic (PK) and Toxicity Studies:

Parallel to efficacy studies, it is crucial to understand the compound's PK profile and assess its safety.

  • PK Studies: Determine key parameters such as half-life, bioavailability, and tissue distribution.

  • Acute Toxicity Studies: Administer escalating doses of the compound to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Diagram: Hypothetical Signaling Pathway for an Anticancer Benzoxazine Derivative

signaling_pathwaycompoundBenzoxazine DerivativereceptorCell Surface Receptor(e.g., Growth Factor Receptor)compound->receptorInhibitionpi3kPI3Kreceptor->pi3kaktAktpi3k->aktmtormTORakt->mtorbaxBaxakt->baxInhibitionbcl2Bcl-2akt->bcl2InhibitionproliferationCell Proliferation& Survivalmtor->proliferationapoptosisApoptosisbax->apoptosisbcl2->apoptosisInhibition

Caption: A plausible signaling pathway through which a benzoxazine derivative might exert anticancer effects.

Conclusion and Future Directions

The evaluation of a novel compound such as 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione requires a systematic and hypothesis-driven approach. While direct efficacy data for this specific molecule is currently unavailable, the rich pharmacology of the broader benzoxazine class provides a solid foundation for its investigation. By employing the in vitro and in vivo methodologies outlined in this guide, researchers can effectively characterize its biological activity, elucidate its mechanism of action, and determine its therapeutic potential. The key to success lies in a logical progression from broad phenotypic screening to specific, target-oriented assays and well-designed animal models, all while maintaining the highest standards of scientific integrity.

References

  • Darias, V., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(21), 4463-4471. [Link]

  • Miao, J. Y., et al. (2010). Discovery of a Benzoxazine Derivative Promoting Angiogenesis in Vitro and in Vivo. Journal of Cellular Physiology, 223(1), 202-208. [Link]

  • Al-Amiery, A. A., et al. (2016). Studies on Benzoxazine Derivaties. International Journal for Research in Applied Science & Engineering Technology, 4(IX), 125-129. [Link]

  • Patel, N. B., & Patel, J. C. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Journal of Chemical and Pharmaceutical Research, 15(3), 1-10. [Link]

  • Carrion, D., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849. [Link]

  • Macías, F. A., et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 54(26), 9843-9851. [Link]

  • Piotrowska-Kempisty, H., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(22), 7954. [Link]

  • Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Egyptian Journal of Chemistry, 64(4), 2013-2041. [Link]

  • Kumar, A., & Rajput, C. S. (2014). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 6(7), 183-193. [Link]

  • Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 133-142. [Link]

  • Jumina, et al. (2018). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. Indonesian Journal of Pharmacy, 29(4), 183-191. [Link]

  • Gojiya, D. G., et al. (2019). Rapid, Simple and Efficient Microwave‐Assisted Alkylation of 6‐Acetyl‐2H‐Benzo[e][1][2] Oxazine‐2, 4(3H)‐Dione. ChemistrySelect, 4(7), 2235-2240. [Link]

  • PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. Retrieved from [Link]

  • Li, Y., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654. [Link]

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazinedione Scaffold and the Imperative of Selectivity

The 2H-benzo[e]oxazine-2,4(3H)-dione core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. Compounds incorporating this heterocyclic system have been investigated as inhibitors of cyclooxygenase (COX) enzymes, various kinases, and cytochrome P450 (CYP) enzymes[1][2][3]. 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione (henceforth referred to as Cmpd-X) is one such molecule whose therapeutic potential is contingent upon its target selectivity.

In drug discovery, establishing a molecule's selectivity is as critical as identifying its primary target. Cross-reactivity, or the binding of a compound to unintended, off-target proteins, can lead to unforeseen side effects or polypharmacology, which may be beneficial or detrimental[4]. This guide provides a comprehensive, albeit illustrative, framework for researchers to systematically evaluate the cross-reactivity profile of Cmpd-X. We will postulate a primary target based on available literature for the scaffold class and then delineate a rigorous, multi-tiered experimental strategy to identify and quantify its interactions with related biological targets.

Postulating a Primary Target and Rationale for Cross-Reactivity Screening

Given the documented activity of benzoxazine derivatives against various enzymes, we will hypothesize that Cmpd-X is a novel inhibitor of Cytochrome P450 1B1 (CYP1B1) , an enzyme overexpressed in numerous cancers and a key player in the metabolism of xenobiotics[1]. This hypothesis forms the basis of our subsequent cross-reactivity investigation.

The rationale for selecting potential cross-reactivity targets is rooted in structural and functional homology. The human CYP superfamily comprises numerous isoforms with conserved structural folds and, in some cases, overlapping substrate specificities. Therefore, even minor structural variations in a small molecule inhibitor can lead to binding at related CYP isoforms. Our investigation will focus on the most clinically relevant hepatic CYP enzymes responsible for the majority of drug metabolism: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4[5][6].

The logical flow for our investigation is visualized in the diagram below.

cluster_Target Target Identification & Rationale cluster_Crosstargets Potential Cross-Reactivity Targets (Off-Targets) Primary Hypothesized Primary Target: CYP1B1 Rationale Rationale: Benzoxazinone derivatives have shown inhibitory activity against CYP1B1. CYP1A2 CYP1A2 Primary->CYP1A2 Structural & Functional Homology CYP2C9 CYP2C9 Primary->CYP2C9 Structural & Functional Homology CYP2C19 CYP2C19 Primary->CYP2C19 Structural & Functional Homology CYP2D6 CYP2D6 Primary->CYP2D6 Structural & Functional Homology CYP3A4 CYP3A4 Primary->CYP3A4 Structural & Functional Homology

Caption: Postulated primary target for Cmpd-X and related CYP isoforms for cross-reactivity screening.

A Tiered Approach to Experimental Cross-Reactivity Profiling

A robust assessment of selectivity involves a multi-step workflow, beginning with broad, high-throughput screening and progressing to more detailed kinetic and cellular assays. This tiered approach ensures efficient use of resources and builds a comprehensive understanding of the compound's behavior.

The diagram below outlines our proposed experimental workflow.

start Start: Cmpd-X tier1 Tier 1: In Vitro Biochemical Screening (Recombinant Human CYP Enzymes) start->tier1 tier2 Tier 2: Kinetic Analysis (Determination of Ki and Mechanism of Inhibition) tier1->tier2 For active enzymes (IC50 < 10 µM) tier3 Tier 3: Cell-Based Assays (Human Liver Microsomes) tier2->tier3 end Comprehensive Cross-Reactivity Profile tier3->end

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, also known as 7-methylisatoic anhydride, is a valuable heterocyclic scaffold in medicinal chemistry and drug development. Its utility as a reactive intermediate enables the synthesis of a diverse array of bioactive molecules, including potent enzyme inhibitors and therapeutic agents. The efficiency of its production is therefore a critical factor for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic routes to 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, supported by experimental data and field-proven insights to inform your selection of the most appropriate methodology.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione predominantly revolves around two core strategies: the classical phosgenation of an anthranilic acid precursor and a more contemporary, phosgene-free approach. This guide will dissect these methodologies, evaluating them on key performance indicators including yield, safety, and operational complexity.

Methodology 1: The Classical Phosgenation Route

The reaction of a substituted anthranilic acid with phosgene or its safer equivalents (diphosgene, triphosgene) is a long-established and robust method for the preparation of isatoic anhydrides. The logical precursor for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione is 2-amino-5-methylbenzoic acid.

Causality Behind Experimental Choices

The underlying mechanism involves the nucleophilic attack of the amino group of 2-amino-5-methylbenzoic acid on the highly electrophilic carbonyl carbon of phosgene (or its surrogate). This is followed by an intramolecular cyclization with the loss of hydrogen chloride to form the stable benzoxazinedione ring. The use of an acid scavenger, often a tertiary amine like pyridine, is crucial to neutralize the HCl byproduct and drive the reaction to completion. Temperature control is paramount; exothermic reactions with phosgene can lead to side-product formation if not properly managed.

Experimental Data Snapshot: Phosgene and its Equivalents

While a direct head-to-head comparison for the 7-methyl derivative is not extensively documented in a single source, we can extrapolate from the well-documented synthesis of the parent isatoic anhydride and related structures. The seminal procedure in Organic Syntheses for the parent compound reports a yield of 72-75% and explicitly states its applicability to substituted aminobenzoic acids like 2-amino-p-toluic acid (2-amino-5-methylbenzoic acid).[1] Phosgene is noted to be significantly more reactive than its substitutes, often allowing for milder reaction conditions. However, the extreme toxicity of phosgene gas necessitates specialized handling and equipment.

ReagentStarting MaterialTypical YieldKey Considerations
Phosgene2-Amino-5-methylbenzoic acid~70-75% (estimated)Highly toxic gas, requires specialized equipment. High reactivity allows for milder conditions.
Diphosgene2-Amino-5-methylbenzoic acidLower than phosgeneLiquid, easier to handle than phosgene, but still highly toxic. Decomposes to phosgene.
Triphosgene2-Amino-5-methylbenzoic acidVariable, often requires a catalystCrystalline solid, significantly safer to handle. Lower reactivity may necessitate harsher conditions or catalysis.
Experimental Protocol: Synthesis via Triphosgene (A Safer Approach)

This protocol is adapted from established procedures for isatoic anhydride synthesis, prioritizing the use of the safer solid reagent, triphosgene.

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Triphosgene (BTC)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-amino-5-methylbenzoic acid (1 equivalent) in anhydrous toluene.

  • Add anhydrous pyridine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.

  • Slowly add the triphosgene solution to the stirred solution of the aminobenzoic acid at 0 °C over a period of 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 3 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove pyridine hydrochloride.

  • Wash the filtrate sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Methodology 2: The Phosgene-Free Approach via N-Carboxybenzyl (Cbz) Protection and Cyclization

A significant advancement in the synthesis of benzoxazinediones is the development of phosgene-free methods. A particularly efficient route involves the protection of the amino group of the anthranilic acid precursor, followed by a cyclization step. A study by Mitsostergios et al. (2015) details a high-yielding, two-step synthesis of a related isomer, 6-methyl-1H-benzo[d][1][2]oxazine-2,4-dione, which serves as an excellent benchmark for the synthesis of the 7-methyl derivative.[3][4]

Causality Behind Experimental Choices

This strategy circumvents the use of highly toxic phosgene by employing a different carbonyl source. In the first step, the amino group of 2-amino-5-methylbenzoic acid is protected with a carboxybenzyl (Cbz) group using benzyl chloroformate. This N-protected intermediate is then activated and cyclized using thionyl chloride (SOCl₂). The thionyl chloride reacts with the carboxylic acid to form an acyl chloride, which then undergoes an intramolecular nucleophilic attack by the nitrogen of the Cbz group, leading to the formation of the benzoxazinedione ring and the release of benzyl chloride. This method is not only safer but has been demonstrated to be highly efficient.[3][4]

Experimental Data Snapshot: Cbz-Protection and Cyclization

The reported synthesis of the analogous Cbz-2-amino-5-methylbenzoic acid proceeds with a 65% yield.[3] The subsequent cyclization to form the benzoxazinedione is reported to be highly efficient, with yields often exceeding 90% for various substrates.[3][4]

StepReagentsIntermediate/ProductReported YieldKey Considerations
1. N-Protection2-Amino-5-methylbenzoic acid, Benzyl chloroformate, Na₂CO₃/NaHCO₃Cbz-2-amino-5-methylbenzoic acid65%Standard protection chemistry.
2. CyclizationCbz-2-amino-5-methylbenzoic acid, Thionyl chloride (SOCl₂)7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione>90% (estimated)Phosgene-free, high-yielding cyclization. Thionyl chloride is corrosive and requires careful handling.
Experimental Protocol: Phosgene-Free Synthesis

This protocol is based on the successful synthesis of the 6-methyl isomer reported by Mitsostergios et al.[3][4]

Step 1: Synthesis of Cbz-2-amino-5-methylbenzoic acid

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve 2-amino-5-methylbenzoic acid (1 equivalent) in a mixture of water and acetone (1:4 v/v).

  • Add sodium carbonate (2 equivalents) and sodium bicarbonate (1 equivalent) to the solution.

  • Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.1 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous layer with diethyl ether.

  • Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain Cbz-2-amino-5-methylbenzoic acid.

Step 2: Synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

Materials:

  • Cbz-2-amino-5-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Suspend Cbz-2-amino-5-methylbenzoic acid (1 equivalent) in anhydrous THF.

  • Slowly add thionyl chloride (10 equivalents) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 5-7 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.

  • Wash the resulting solid with diethyl ether and dry under vacuum to afford high-purity 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Methodology 1: Phosgenation cluster_1 Methodology 2: Phosgene-Free A 2-Amino-5-methylbenzoic acid C 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione A->C Pyridine, Toluene B Phosgene / Diphosgene / Triphosgene B->C D 2-Amino-5-methylbenzoic acid F Cbz-2-amino-5-methylbenzoic acid D->F Na2CO3, NaHCO3 E Benzyl Chloroformate E->F H 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione F->H G Thionyl Chloride G->H

Caption: Comparative workflows for the synthesis of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione.

Senior Application Scientist's Recommendation

For laboratories equipped with the necessary safety infrastructure for handling highly toxic gases, the classical phosgenation route offers a direct and reliable one-step synthesis with good yields. For those prioritizing safety and seeking to avoid the use of phosgene, the two-step, phosgene-free methodology is highly recommended. While it involves an additional protection step, the high yield of the final cyclization and the use of more common laboratory reagents make it an attractive and efficient alternative. The operational simplicity and demonstrated high efficiency for a closely related substrate suggest that this phosgene-free route is likely to be the more practical and scalable option for many research and development settings.

References

  • Organic Syntheses, Coll. Vol. 4, p.555 (1963); Vol. 37, p.47 (1957). [Link]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances, 5(83), 67689-67699. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76255, 2-Amino-5-methylbenzoic acid. Retrieved January 21, 2026 from [Link].

  • U.S. Patent No. 8,153,844 B2. (2012). Process for making 3-substituted 2-amino-5-halobenzamides.
  • Turner, R., Shefer, K., & Ares, M. Jr. (2013). Safer one-pot synthesis of the 'SHAPE' reagent 1-methyl-7-nitroisatoic anhydride (1m7). RNA, 19(12), 1857–1863. [Link]

  • Garrido, N. M., El Hammoumi, M. M., Díez, D., García, M., & Urones, J. G. (2004). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzyl-amino-5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 9(4), 373-382. [Link]

  • Mori, M., Cazzaniga, G., Nava, D., & Pini, E. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1869. [Link]

  • Chinese Patent No. CN112778147A. (2021). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances, 5(83), 67689-67699. [Link]

  • Kamal, A., Reddy, K. S., Kumar, G. B., & Kumar, P. P. (2011). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. Journal of Heterocyclic Chemistry, 48(4), 843-847. [Link]

  • Mitsostergios, N., Athanasopoulos, V., & Mourtas, S. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances, 5(83), 67689-67699. [Link]

  • Chinese Patent No. CN103304453A. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • World Intellectual Property Organization. (2021). An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.

Sources

Validating the Mechanism of Action of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazine Derivative

The 2H-benzo[e]oxazine-2,4(3H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These activities range from potent inhibitors of key signaling enzymes to modulators of neurotransmitter receptors.[1] Within this promising class of compounds, 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione (hereafter referred to as Compound X) has emerged as a molecule of significant interest. Preliminary structural analyses and data from related analogs suggest two primary, plausible mechanisms of action: inhibition of the Mitogen-activated protein kinase kinase (MEK) pathway, or antagonism of the 5-hydroxytryptamine receptor 7 (5-HT7).

This guide provides a comprehensive framework for the systematic validation of the mechanism of action of Compound X. We will objectively compare its performance with established alternatives for each proposed target and provide detailed, field-proven experimental protocols to support these investigations. The central aim is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously characterize the biological activity of this novel compound.

Hypothesized Mechanisms of Action and Comparative Compounds

Based on the known bioactivities of structurally related benzoxazine derivatives, we hypothesize two potential primary mechanisms of action for Compound X:

  • MEK Inhibition: The Ras/Raf/MEK/ERK signaling cascade is a critical pathway regulating cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[1] Several benzoxazine derivatives have been identified as allosteric inhibitors of MEK1.[2]

  • 5-HT7 Receptor Antagonism: The parent compound, 2H-1,3-Benzoxazine-2,4(3H)-dione, is known to be an analog of 5-HT7 receptor ligands.[3] The 5-HT7 receptor, a Gs-coupled receptor, is implicated in a variety of neurological processes, and its modulation is a therapeutic strategy for mood disorders and cognitive dysfunction.[4][5]

To provide a robust comparative analysis, we have selected the following well-characterized compounds as benchmarks:

Hypothesized Target Alternative Compound Mechanism of Action
MEK1Selumetinib (AZD6244) A potent and selective, non-ATP-competitive allosteric inhibitor of MEK1.[1]
5-HT7 ReceptorSB-269970 A selective and potent antagonist of the 5-HT7 receptor.

Experimental Validation Workflow

The following sections detail a logical, multi-tiered approach to elucidate the precise mechanism of action of Compound X. This workflow is designed to first assess the direct interaction with the proposed molecular targets and then to confirm the downstream cellular consequences of this interaction.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation MEK1 Kinase Assay MEK1 Kinase Assay p-ERK Western Blot p-ERK Western Blot MEK1 Kinase Assay->p-ERK Western Blot Confirms Cellular Target Engagement 5-HT7 Binding Assay 5-HT7 Binding Assay cAMP Assay cAMP Assay 5-HT7 Binding Assay->cAMP Assay Confirms Functional Antagonism Compound X Compound X Compound X->MEK1 Kinase Assay Test Compound Compound X->5-HT7 Binding Assay Test Compound Selumetinib Selumetinib Selumetinib->MEK1 Kinase Assay Positive Control SB-269970 SB-269970 SB-269970->5-HT7 Binding Assay Positive Control

Caption: Experimental workflow for validating the mechanism of action.

Part 1: Investigating MEK1 Inhibition

The primary downstream effector of MEK1 is ERK. Therefore, a direct measure of MEK1 inhibition can be achieved by quantifying the phosphorylation of ERK (p-ERK). A reduction in p-ERK levels in response to Compound X would strongly indicate MEK1 inhibition.

Biochemical Assay: In Vitro MEK1 Kinase Assay

Objective: To determine the direct inhibitory effect of Compound X on MEK1 enzymatic activity and to calculate its half-maximal inhibitory concentration (IC50).

Principle: This assay measures the phosphorylation of a substrate by recombinant MEK1 in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using a luminescence-based or fluorescence-based readout.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X, Selumetinib (positive control), and a vehicle control (e.g., DMSO) in a suitable solvent.

    • Reconstitute recombinant active MEK1 enzyme and its substrate (e.g., inactive ERK2) in kinase assay buffer.

    • Prepare ATP solution in kinase assay buffer.

  • Assay Procedure:

    • Serially dilute Compound X and Selumetinib to create a range of concentrations.

    • In a 96-well or 384-well plate, add the MEK1 enzyme and the test compounds (or controls).

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP and ERK2 substrate solution.

    • Incubate for the specified reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of phosphorylated ERK2 using a detection reagent (e.g., an antibody-based detection system or a coupled-enzyme system that measures ATP depletion).

  • Data Analysis:

    • Plot the percentage of MEK1 inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for Phospho-ERK (p-ERK)

Objective: To confirm that Compound X inhibits MEK1 activity within a cellular context by measuring the levels of phosphorylated ERK.

Principle: Cells are treated with the test compound, and the total and phosphorylated levels of ERK are measured by Western blotting using specific antibodies. A decrease in the ratio of p-ERK to total ERK indicates inhibition of the upstream kinase, MEK1.[6]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line with a constitutively active Ras/Raf/MEK/ERK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Compound X, Selumetinib, and a vehicle control for a specified duration (e.g., 1-2 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Compare the normalized p-ERK levels in treated samples to the vehicle control.

G cluster_0 MEK Signaling Pathway Ras Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound_X 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione Compound_X->MEK Hypothesized Inhibition Selumetinib Selumetinib Selumetinib->MEK Known Inhibition

Caption: Hypothesized inhibition of the MEK signaling pathway.

Part 2: Investigating 5-HT7 Receptor Antagonism

The 5-HT7 receptor is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[5] An antagonist will block this agonist-induced cAMP production.

Biochemical Assay: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Compound X for the human 5-HT7 receptor.

Principle: This competitive binding assay measures the ability of Compound X to displace a radiolabeled ligand (e.g., [3H]5-CT) from the 5-HT7 receptor expressed in cell membranes.[7]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human 5-HT7 receptor (e.g., HEK293 cells).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of Compound X, SB-269970 (positive control), or vehicle.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Cellular Assay: cAMP Assay

Objective: To determine the functional antagonist activity of Compound X at the 5-HT7 receptor in a cellular context.

Principle: This assay measures the ability of Compound X to inhibit the increase in intracellular cAMP levels induced by a 5-HT7 receptor agonist (e.g., 5-CT).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the human 5-HT7 receptor.

    • Pre-treat the cells with varying concentrations of Compound X, SB-269970, or vehicle for a specified time.

    • Stimulate the cells with a fixed concentration of a 5-HT7 agonist (e.g., 5-CT) to induce cAMP production.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

G cluster_0 5-HT7 Receptor Signaling Serotonin Serotonin (Agonist) HTR7 5-HT7 Receptor Serotonin->HTR7 Gs Gs Protein HTR7->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Effects cAMP->Downstream Compound_X 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione Compound_X->HTR7 Hypothesized Antagonism SB_269970 SB-269970 SB_269970->HTR7 Known Antagonism

Caption: Hypothesized antagonism of the 5-HT7 receptor signaling pathway.

Comparative Data Summary

The experimental data should be compiled into clear, comparative tables to facilitate objective analysis.

Table 1: Comparison of MEK1 Inhibitory Activity

Compound MEK1 Kinase Assay IC50 (nM) Cellular p-ERK Inhibition IC50 (nM)
Compound X Experimental ValueExperimental Value
Selumetinib Literature/Experimental ValueLiterature/Experimental Value
Vehicle Control No InhibitionNo Inhibition

Table 2: Comparison of 5-HT7 Receptor Antagonist Activity

Compound 5-HT7 Binding Affinity Ki (nM) cAMP Assay IC50 (nM)
Compound X Experimental ValueExperimental Value
SB-269970 Literature/Experimental ValueLiterature/Experimental Value
Vehicle Control No BindingNo Inhibition

Conclusion and Future Directions

The experimental framework outlined in this guide provides a rigorous and comparative approach to definitively establish the mechanism of action of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione. By directly comparing its biochemical and cellular activities with those of the well-characterized inhibitors Selumetinib and SB-269970, researchers can confidently determine whether Compound X functions as a MEK inhibitor, a 5-HT7 receptor antagonist, or potentially a dual-activity compound.

References

  • Current Development Status of MEK Inhibitors. National Center for Biotechnology Information. [Link]

  • Discovery of 3-benzyl-1,3-benzoxazine-2,4-dione analogues as allosteric mitogen-activated kinase kinase (MEK) inhibitors and anti-enterovirus 71 (EV71) agents. PubMed. [Link]

  • What are 5-HT7 receptor antagonists and how do they work?. Patsnap Synapse. [Link]

  • 5-HT7 receptor. Wikipedia. [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. National Center for Biotechnology Information. [Link]

  • Identification of essential residues for binding and activation in the human 5-HT7(a) serotonin receptor by molecular modeling and site-directed mutagenesis. Frontiers in Neuroscience. [Link]

Sources

Confirming the Cyclooxygenase (COX) Inhibitory Activity of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione: A Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, particularly concerning non-steroidal anti-inflammatory drugs (NSAIDs), rigorous validation of a compound's mechanism of action is paramount. For a novel compound such as 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, whose parent structure, Carsalam, is recognized as a non-steroidal anti-inflammatory agent, confirming its inhibitory activity against cyclooxygenase (COX) enzymes is a critical step.[1][2][3] This guide provides a framework for researchers, scientists, and drug development professionals on the application of orthogonal assays to unequivocally confirm and characterize the COX inhibitory properties of this compound.

The core principle of employing orthogonal assays is to measure the same biological endpoint through different analytical methods. This approach significantly enhances the confidence in experimental findings by mitigating the risk of artifacts or technology-specific interference. For a putative COX inhibitor, a robust validation strategy will involve both a direct assessment of enzyme inhibition in a purified system and a more physiologically relevant evaluation within a cellular context.

This guide will detail two such orthogonal approaches: a biochemical colorimetric COX inhibitor screening assay and a cell-based prostaglandin E2 (PGE2) immunoassay. By comparing the activity of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione against well-characterized NSAIDs like Celecoxib (a selective COX-2 inhibitor) and Aspirin (a non-selective COX inhibitor) in these distinct systems, a comprehensive and reliable profile of its biological activity can be established.[4][5]

The Cyclooxygenase (COX) Signaling Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor to various pro-inflammatory prostaglandins, including PGE2.[6] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[7] Inhibition of COX enzymes, particularly COX-2, is a key mechanism for the therapeutic effects of NSAIDs.

COX Signaling Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGH2 PGH2 COX-1 / COX-2->PGH2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) PGH2->Prostaglandins (e.g., PGE2) PGES Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione->COX-1 / COX-2 Inhibition

Caption: The COX signaling pathway and the inhibitory action of the test compound.

Orthogonal Assay 1: Biochemical Colorimetric COX Inhibitor Screening

This direct enzymatic assay quantifies the peroxidase activity of purified COX-1 and COX-2. The principle lies in monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm, which is a chromogenic substrate for the peroxidase component of the COX enzyme.[8] The rate of color development is proportional to COX activity, and a reduction in this rate in the presence of the test compound indicates inhibition.

Experimental Rationale: This assay provides a direct measure of the compound's interaction with the isolated enzyme, free from the complexities of cellular uptake, metabolism, or off-target effects. It is an excellent primary screen to determine if the compound has direct inhibitory activity and to assess its selectivity for COX-1 versus COX-2.

Detailed Experimental Protocol:
  • Reagent Preparation:

    • Prepare a 0.1 M Tris-HCl buffer, pH 8.0.

    • Dilute Heme to the working concentration in the assay buffer.

    • Dilute purified ovine COX-1 or human recombinant COX-2 enzyme in the assay buffer.

    • Prepare a stock solution of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione and comparator compounds (Celecoxib, Aspirin) in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC50 value.

    • Prepare the arachidonic acid (substrate) solution.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the specific COX enzyme.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the specific COX enzyme, and 10 µl of the test compound at various concentrations.

    • Incubate the plate for 10 minutes at 37°C. The pre-incubation time can be varied to assess time-dependent inhibition.[9]

    • Initiate the reaction by adding 20 µl of a colorimetric substrate solution (containing TMPD) and 10 µl of arachidonic acid to all wells.

    • Immediately read the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the inhibitor reaction rates to the 100% initial activity control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Biochemical Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Heme, COX Enzymes, Test Compounds Plate_Setup Set up Background, Control & Inhibitor Wells Reagents->Plate_Setup Incubation Pre-incubate with Inhibitor (37°C) Plate_Setup->Incubation Reaction Initiate with Substrate & Arachidonic Acid Incubation->Reaction Measurement Kinetic Read at 590 nm Reaction->Measurement Calculation Calculate Reaction Rates & Percent Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Workflow for the biochemical colorimetric COX inhibitor screening assay.

Comparative Data for Biochemical COX Inhibition:
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione To be determinedTo be determinedTo be determined
Celecoxib15.23[10]0.49[10]31.1
Aspirin~70 (weak inhibition)[11]~15 (instantaneous)[12]~4.7

Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration, pre-incubation time). The values presented are for comparative purposes.

Orthogonal Assay 2: Cell-Based Prostaglandin E2 (PGE2) Immunoassay

This assay measures the ability of a compound to inhibit the production of PGE2 in a cellular environment. Typically, a cell line that can be induced to express COX-2, such as murine macrophage cells (e.g., RAW 264.7), is used.[13] The cells are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and then treated with the test compound. The amount of PGE2 released into the cell culture supernatant is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[6][13]

Detailed Experimental Protocol:
  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in a 96-well plate until they reach approximately 80% confluency.

    • Induce COX-2 expression by treating the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).

    • Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione or comparator compounds.

    • Incubate for a defined period (e.g., 1-2 hours) to allow for compound uptake and inhibition of COX-2.

    • Add arachidonic acid to the medium to provide the substrate for PGE2 synthesis and incubate for a further 30 minutes.

    • Collect the cell culture supernatant for PGE2 analysis.

  • PGE2 ELISA:

    • Perform a competitive ELISA according to the manufacturer's instructions. Briefly, the supernatant (containing PGE2) is added to a microplate pre-coated with a capture antibody.

    • A fixed amount of HRP-labeled PGE2 is then added, which competes with the PGE2 in the supernatant for binding to the antibody.

    • After washing, a substrate solution is added, and the color development is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

  • Data Analysis:

    • Generate a standard curve using known concentrations of PGE2.

    • Calculate the concentration of PGE2 in each sample from the standard curve.

    • Determine the percent inhibition of PGE2 production for each concentration of the test compound relative to the vehicle-treated control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value.

Cell-Based Assay Workflow cluster_cell_prep Cell Preparation & Induction cluster_treatment Compound Treatment cluster_elisa PGE2 ELISA Cell_Culture Culture RAW 264.7 cells LPS_Induction Induce COX-2 with LPS Cell_Culture->LPS_Induction Compound_Addition Add Test Compounds LPS_Induction->Compound_Addition Substrate_Addition Add Arachidonic Acid Compound_Addition->Substrate_Addition Supernatant_Collection Collect Supernatant Substrate_Addition->Supernatant_Collection ELISA_Assay Perform Competitive ELISA Supernatant_Collection->ELISA_Assay Measurement Read Absorbance at 450 nm ELISA_Assay->Measurement IC50_Calc Calculate PGE2 levels & Determine IC50 Measurement->IC50_Calc

Caption: Workflow for the cell-based PGE2 immunoassay.

Comparative Data for Cell-Based COX-2 Inhibition:
CompoundCell-Based COX-2 IC50 (µM)
7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione To be determined
Celecoxib0.04[4]
Aspirin1.3 (in washed human platelets)[5]

Note: As with biochemical assays, cell-based IC50 values can be influenced by the cell type, stimulation conditions, and other experimental parameters.

Conclusion

The rigorous confirmation of a new chemical entity's biological activity is a cornerstone of modern drug discovery. For 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione, a putative COX inhibitor, the application of orthogonal assays is not merely a confirmatory step but a critical component of its preclinical characterization. The combination of a direct, biochemical COX inhibition assay and a physiologically relevant, cell-based PGE2 production assay provides a powerful and self-validating system.

By systematically evaluating the compound in these distinct yet complementary assays and benchmarking its performance against established NSAIDs, researchers can build a comprehensive and trustworthy profile of its potency, selectivity, and cellular efficacy. This multi-faceted approach provides the robust data package necessary to support further development and ultimately, to translate a promising molecule into a potential therapeutic.

References

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]

  • Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. PubMed. Available at: [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC - NIH. Available at: [Link]

  • Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. PMC - NIH. Available at: [Link]

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. Available at: [Link]

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. Available at: [Link]

  • A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. PNAS. Available at: [Link]

  • A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. NIH. Available at: [Link]

  • PGE2 ELISA. ALPCO Diagnostics. Available at: [Link]

  • Characterization of the acetylation of cyclooxygenase-isozymes and targeted lipidomics of eicosanoids in serum and colon cancer cells by the new aspirin formulation IP1867B versus aspirin in vitro. PubMed Central. Available at: [Link]

  • In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. AVMA Journals. Available at: [Link]

  • Mechanistic Insights into a Classic Wonder Drug—Aspirin. Journal of the American Chemical Society. Available at: [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Nature. Available at: [Link]

  • IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... ResearchGate. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

  • Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1. NIH. Available at: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]

  • IC 50 Values for COX-1 and COX-2 Enzymes. ResearchGate. Available at: [Link]

  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. Available at: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. DovePress. Available at: [Link]

Sources

Navigating the Data Deficit: A Comparative Guide to the Reproducibility of Benzoxazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Your inquiry into the reproducibility of published data on 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione has highlighted a critical challenge in scientific research: the existence of "data deserts" for specific chemical entities. Despite a comprehensive search of the scientific literature, we have found no published experimental data detailing the synthesis, characterization, or biological activity of this particular compound. While its chemical structure is known and it is listed in chemical databases[1][2], the primary research required to assess the reproducibility of its properties is not publicly available.

In the spirit of advancing scientific inquiry, and to fulfill the core objective of your request for a comparative guide, we have pivoted to a closely related and well-documented analogue: the parent compound 2H-benzo[e]oxazine-2,4(3H)-dione , also known as Carsalam[3][4]. This compound belongs to the same chemical class and its synthesis and biological activities have been reported in multiple publications, allowing for a meaningful discussion on the reproducibility of experimental data. This guide will, therefore, focus on Carsalam as a representative of the 7-substituted-2H-benzo[e]oxazine-2,4(3H)-dione scaffold, providing a framework for the critical evaluation of published findings.

Introduction to 2H-benzo[e]oxazine-2,4(3H)-diones

The 2H-benzo[e]oxazine-2,4(3H)-dione core, a privileged scaffold in medicinal chemistry, is a key pharmacophore in a range of biologically active compounds[5][6][7]. These molecules, also known as isatoic anhydrides, have garnered significant interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities[4][8][9]. The synthetic accessibility of this scaffold allows for the introduction of various substituents on the benzene ring, enabling the fine-tuning of its physicochemical and biological properties. The central thesis of this guide is to critically examine the reproducibility of synthetic and biological data for the parent compound, Carsalam, and compare its reported activities with other relevant compounds.

Synthesis of 2H-benzo[e]oxazine-2,4(3H)-dione (Carsalam): A Reproducibility Analysis

The synthesis of Carsalam is a well-established process, with several reported methods. The reproducibility of a synthetic procedure is paramount for its utility in research and development. Here, we detail a common and reportedly reliable method, providing a step-by-step protocol to allow for its independent verification.

Synthetic Pathway Overview

The most common route to Carsalam and its derivatives involves the cyclization of the corresponding anthranilic acid. A widely cited and adaptable method utilizes the reaction of 2-aminobenzoic acid with a carbonylating agent.

Synthesis_of_Carsalam cluster_reactants Reactants cluster_product Product 2-aminobenzoic_acid 2-Aminobenzoic Acid intermediate Intermediate 2-aminobenzoic_acid->intermediate Reaction with Carbonylating Agent Carbonylating_Agent Carbonylating Agent (e.g., Phosgene, Triphosgene, or Ethyl Chloroformate) Carsalam 2H-benzo[e]oxazine-2,4(3H)-dione (Carsalam) intermediate->Carsalam Cyclization

Figure 1: General synthetic scheme for 2H-benzo[e]oxazine-2,4(3H)-dione (Carsalam).

Detailed Experimental Protocol

The following protocol is a synthesis of a commonly reported method for the preparation of Carsalam. It is designed to be self-validating by including clear steps and expected outcomes.

Materials:

  • 2-Aminobenzoic acid

  • Triphosgene or Ethyl Chloroformate

  • Anhydrous pyridine or other suitable base

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzoic acid in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Cool the solution in an ice bath and slowly add the anhydrous base (e.g., pyridine).

  • Addition of Carbonylating Agent: While maintaining the low temperature, slowly add a solution of the carbonylating agent (e.g., triphosgene or ethyl chloroformate) in the same anhydrous solvent. Caution: Phosgene and its derivatives are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold dilute HCl.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2H-benzo[e]oxazine-2,4(3H)-dione.

Expected Characterization Data for Carsalam:

PropertyReported Value
Molecular FormulaC₈H₅NO₃
Molecular Weight163.13 g/mol [3]
Melting Point229-230 °C[4]
AppearanceOff-white to light brown crystalline powder

Comparative Analysis of Biological Activity

The benzoxazinone scaffold is a well-known pharmacophore with a range of biological activities. A critical aspect of reproducibility is the consistent observation of these activities across different studies. Here, we compare the reported antimicrobial and anti-inflammatory activities of Carsalam and other substituted benzoxazinones.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzoxazinone derivatives. The mechanism of action is often attributed to their ability to interfere with microbial cellular processes.

Antimicrobial_Activity cluster_compounds Benzoxazinone Derivatives cluster_targets Microbial Targets Carsalam Carsalam Bacteria Bacteria (Gram-positive & Gram-negative) Carsalam->Bacteria Inhibition of Growth Substituted_Benzoxazinones Substituted Derivatives (e.g., halo-, nitro-) Substituted_Benzoxazinones->Bacteria Potentially Enhanced Inhibition Fungi Fungi Substituted_Benzoxazinones->Fungi Antifungal Activity

Figure 2: Postulated antimicrobial action of benzoxazinone derivatives.

Comparative Antimicrobial Data:

CompoundOrganismReported Activity (MIC)Reference
2H-benzo[e]oxazine-2,4(3H)-dione (Carsalam) Staphylococcus aureusVariable[9]
Escherichia coliVariable[9]
Substituted Isatoic Anhydrides Gram-positive bacteriaOften show good activity[10]
Gram-negative bacteriaActivity varies with substitution[10]
7-Chloro derivative Not specifiedAntimicrobial activity reported
7-Nitro derivative Not specifiedAntimicrobial activity reported

Note: The term "Variable" is used where specific MIC values are not consistently reported across different studies, highlighting an area where reproducibility could be a concern.

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazinones are another area of significant research interest. Carsalam itself has been described as a nonsteroidal anti-inflammatory drug (NSAID)[4]. The proposed mechanism often involves the inhibition of inflammatory mediators.

Comparative Anti-inflammatory Data:

CompoundReported ActivityMechanism of Action (if reported)Reference
2H-benzo[e]oxazine-2,4(3H)-dione (Carsalam) Analgesic and anti-inflammatoryBinds to 5-HT7 receptors, potentially reducing inflammation[8]
Other Benzoxazinone Derivatives Potent anti-inflammatory agentsInhibition of cyclooxygenase (COX) enzymes[11]

Discussion on Reproducibility and Future Directions

The reproducibility of the synthesis of Carsalam appears to be high, with multiple sources describing similar procedures. However, the quantitative biological data shows more variability. This could be due to differences in experimental protocols, such as the specific strains of microorganisms used, the assays employed to measure activity, and the purity of the tested compounds.

For researchers working with 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione or other novel derivatives, this guide highlights the critical importance of:

  • Detailed Reporting: Thoroughly documenting all experimental procedures, including the source and purity of reagents, reaction conditions, and methods of characterization and purification.

  • Standardized Assays: Utilizing standardized biological assays to allow for meaningful comparisons of activity across different studies.

  • Confirmation of Structure: Unambiguous confirmation of the chemical structure of the synthesized compounds using multiple analytical techniques (e.g., NMR, Mass Spectrometry, Elemental Analysis).

Conclusion

While a direct comparative guide on the reproducibility of data for 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione is not feasible due to the absence of published primary data, this guide provides a framework for evaluating the reproducibility of the broader benzoxazinone class, using the well-documented parent compound, Carsalam, as a case study. The synthesis of this scaffold is generally reproducible, but the biological activity data requires careful and critical evaluation. Future research on novel derivatives, including the 7-methyl analogue, should prioritize detailed and standardized reporting to ensure the reproducibility and reliability of the findings.

References

  • [Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][3][5]oxazine-2,4-diones. RSC Advances.]([Link])

  • [2H-Benzo[e][3][5]oxazine-2,4(3H)-dione. Oakwood Chemical.]([Link])

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

A Researcher's Guide to the Safe Disposal of 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

This guide provides essential safety and logistical information for the proper disposal of 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione (CAS No. 24088-77-5). As a valued researcher, your safety and the integrity of our shared laboratory environment are paramount. This document is designed to provide you with a clear, step-by-step methodology for managing waste containing this compound, grounded in established safety protocols and regulatory compliance.

Understanding the Compound: A Prerequisite for Safe Handling

7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione is a heterocyclic compound belonging to the benzoxazine family. While specific toxicological data for this methylated derivative is not extensively documented, the parent compound, 2H-1,3-Benzoxazine-2,4(3H)-dione (also known as Carsalam), is classified as harmful if swallowed.[2][3][4][5][6] Given the structural similarity, it is prudent to handle 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione with a comparable level of caution.

Key Chemical Properties (for related compounds):

PropertyValueSource
Molecular Formula (7-Methyl derivative)C9H7NO3[1]
Molecular Weight (7-Methyl derivative)177.16 g/mol [1]
Boiling Point (7-Methyl derivative)357-358°C at 100.9kPa[1]
Melting Point (Parent Compound)228-232°C[6][7]
Hazard Classification (Parent Compound)Acute toxicity, oral (Harmful if swallowed)[2][3][4]

The primary directive for disposal is to prevent the release of this compound into the environment and to ensure the safety of all personnel. Improper disposal, such as discarding in regular trash or washing down the drain, is strictly prohibited.[8][9]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione waste. This workflow is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.

DisposalWorkflowcluster_prepPreparation & Segregationcluster_containmentContainment & Labelingcluster_disposalFinal DisposalAStep 1: Personal Protective Equipment (PPE)Don appropriate PPE:- Safety Goggles- Lab Coat- Chemical-Resistant GlovesBStep 2: Waste SegregationIsolate waste containing the compound.Do not mix with other waste streams.A->BProceed toCStep 3: Select Compatible ContainerUse a clean, dry, and chemicallycompatible container with a secure lid.B->CProceed toDStep 4: Label the Waste ContainerClearly label with:- 'Hazardous Waste'- '7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione'- Approximate concentration and quantity- Date of accumulationC->DProceed toEStep 5: Store AppropriatelyStore in a designated satelliteaccumulation area away fromincompatible materials.D->EProceed toFStep 6: Arrange for Professional DisposalContact your institution's EnvironmentalHealth & Safety (EHS) office for pickup.E->FFinal Step

Caption: Disposal workflow for 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione.

Experimental Protocol for Waste Handling:

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound or its waste.[2]

2. Waste Segregation:

  • Rationale: Preventing accidental reactions and ensuring proper disposal requires that chemical wastes are kept separate.[10][11]

  • Procedure:

    • Designate a specific waste container for 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione and materials contaminated with it (e.g., filter paper, gloves, weighing boats).

    • Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, without explicit approval from your safety office.[10]

3. Container Selection:

  • Rationale: The integrity of the waste container is crucial to prevent leaks and spills.[12]

  • Procedure:

    • Select a container made of a material compatible with the compound. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is generally suitable.[10]

    • Ensure the container is clean and dry before use.

4. Labeling:

  • Rationale: Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.[10][12]

  • Procedure:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione". Avoid using abbreviations or chemical formulas.[12]

    • List the approximate concentration and quantity of the compound in the waste.

    • Indicate the date when the waste was first added to the container.

5. Storage:

  • Rationale: Proper storage minimizes the risk of accidents and ensures compliance with laboratory safety standards.[11]

  • Procedure:

    • Keep the waste container securely closed at all times, except when adding waste.[12]

    • Store the container in a designated satellite accumulation area, which should be under the control of the laboratory personnel.[11][12]

    • Ensure the storage area is away from ignition sources and incompatible materials.

6. Disposal:

  • Rationale: Hazardous chemical waste must be disposed of through licensed and regulated channels to protect human health and the environment.

  • Procedure:

    • Do not attempt to dispose of this chemical through standard trash or sewer systems.[8]

    • Contact your institution's Environmental Health & Safety (EHS) or equivalent office to arrange for the collection and disposal of the hazardous waste.[12]

    • Follow all institutional procedures for waste pickup requests.

Disposal of Empty Containers

Empty containers that previously held 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione must also be handled with care.

  • For containers that held acutely hazardous waste (P-listed): While this compound is not explicitly P-listed, it is good practice to follow stringent decontamination procedures. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[8][10] The resulting rinsate must be collected and disposed of as hazardous waste.[8]

  • For non-acutely hazardous waste containers: After ensuring all contents have been removed, the container should be thoroughly rinsed.[10] The rinsate should be collected as hazardous waste.

  • After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[8]

Spill Management

In the event of a spill, immediately alert personnel in the area and assess the situation.

  • Small spills: If you are trained and have the appropriate spill kit, you can manage a small spill.

    • Wearing your PPE, contain the spill with an absorbent material.

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • Large spills: Evacuate the immediate area and contact your institution's EHS office or emergency response team for assistance.

By adhering to these procedures, you contribute to a safe and compliant research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.

References

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. Available from: [Link]

  • Cas 2037-95-8, 2H-1,3-BENZOXAZINE-2,4(3H)-DIONE. LookChem. Available from: [Link]

  • WO2017012997A1 - Process for recycling materials containing benzoxazine resin, especially fibre composite plastics containing benzoxazine resin. Google Patents.
  • Upcycling waste PET into benzoxazines with simultaneously low curing temperatures and high thermal stability. ResearchGate. Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

  • 2H-1,3-Benzoxazine-2,4(3H)-dione. PubChem. Available from: [Link]

  • Recycling Benzoxazine-Epoxy Composites via Catalytic Oxidation. ResearchGate. Available from: [Link]

  • Polybenzoxazines from Renewable Diphenolic Acid. ResearchGate. Available from: [Link]

  • Benzoxazine Series. Nanjing Merit Life Science and Technology Co., Ltd. Available from: [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. Available from: [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. Available from: [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances. Available from: [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Methyl-2H-benzo[e]oxazine-2,4(3H)-dione

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Methyl-2H-benzo[e][1][2]oxazine-2,4(3H)-dione

Hazard Assessment and a Precautionary Principle

The parent compound, Carsalam, is classified as harmful if swallowed, and its full toxicological profile has not been thoroughly investigated.[4] Therefore, it is prudent to assume that 7-Methyl-2H-benzo[e][1]oxazine-2,4(3H)-dione presents, at a minimum, a similar hazard profile. This includes potential for acute toxicity upon ingestion and unknown risks associated with skin contact, eye contact, or inhalation. As a guiding principle, this compound should be treated as a hazardous substance until proven otherwise.[3][5] All handling of this solid compound should be conducted in a manner that minimizes the generation of dust or aerosols.

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment (PPE), it is critical to emphasize the foundational role of engineering controls in ensuring safety. All manipulations of 7-Methyl-2H-benzo[e][1]oxazine-2,4(3H)-dione should be performed within a certified chemical fume hood.[3][6] This primary engineering control is essential to contain any potential aerosols or dust and to protect the user from inhalation exposure. The fume hood also provides a contained space in the event of a spill.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of appropriate PPE is crucial for minimizing exposure to 7-Methyl-2H-benzo[e][1]oxazine-2,4(3H)-dione. The following table outlines the recommended PPE, categorized by the area of protection.

Area of Protection Required PPE Rationale and Key Considerations
Hand Protection Double-layered chemical-resistant gloves (e.g., nitrile)The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile gloves generally offer good protection against a range of chemicals, but it is advisable to consult the glove manufacturer's chemical resistance charts if available for similar compounds.[7] Always inspect gloves for any signs of degradation or punctures before use.
Eye and Face Protection Chemical splash goggles with a full-face shieldChemical splash goggles provide a seal around the eyes to protect against splashes and aerosols.[5] A full-face shield should be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorGiven the unknown inhalation toxicity and the potential for aerosol generation from a solid compound, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[8][9][10] For procedures with a higher potential for aerosolization, a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate cartridges, should be considered based on a site-specific risk assessment. All users of tight-fitting respirators must be fit-tested as per OSHA regulations.[11]
Body Protection Fully-fastened laboratory coat with tight-fitting cuffsA laboratory coat provides a removable barrier to protect personal clothing and skin from contamination. The cuffs should be snug around the wrist to prevent dust or splashes from entering the sleeves.
Footwear Closed-toe, chemical-resistant shoesShoes must fully cover the feet to protect against spills. The material should be resistant to chemicals.
Donning and Doffing of PPE: A Critical Procedure

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.[1][12][13][14] The general principle is to don from the least "clean" to the most "clean" areas and to doff in the reverse order, removing the most contaminated items first.

Donning_Procedurecluster_prepPreparationcluster_donningDonning SequencePrepTie back long hair and remove personal items (jewelry, etc.)InspectInspect all PPE for damagePrep->InspectCoat1. Don laboratory coat and fasten completelyInspect->CoatRespirator2. Don N95 respirator (perform seal check)Coat->RespiratorGoggles3. Don chemical splash gogglesRespirator->GogglesFaceShield4. Don face shieldGoggles->FaceShieldGloves5. Don inner and outer pairs of gloves (cuffs over lab coat sleeves)FaceShield->Gloves

Caption: Workflow for the correct sequence of donning PPE.

Doffing should be performed in a designated area to prevent the spread of contamination.

Doffing_Procedurecluster_doffingDoffing Sequencecluster_finalFinal StepsGloves_Outer1. Remove outer gloves (glove-to-glove technique)FaceShield2. Remove face shield from the backGloves_Outer->FaceShieldCoat3. Remove laboratory coat (turn inside out as it is removed)FaceShield->CoatGoggles4. Remove chemical splash goggles from the backCoat->GogglesGloves_Inner5. Remove inner gloves (glove-to-glove, then skin-to-skin)Goggles->Gloves_InnerRespirator6. Remove N95 respirator without touching the frontGloves_Inner->RespiratorWashHandsWash hands thoroughly with soap and waterRespirator->WashHands

Caption: Workflow for the correct sequence of doffing PPE.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Solid Chemical Waste: All solid 7-Methyl-2H-benzo[e][1]oxazine-2,4(3H)-dione waste must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[15][16] The label should include "Hazardous Waste," the chemical name, and the primary hazard.

  • Contaminated PPE: All disposable PPE, including gloves, respirators, and any contaminated absorbent materials, should be considered hazardous waste.[15] These items should be placed in a designated hazardous waste container for solids. Do not dispose of this waste in regular trash.

  • Reusable PPE: Reusable items like the face shield and goggles should be decontaminated according to your institution's established procedures before reuse. The laboratory coat should be laundered by a professional service that handles contaminated lab coats, not taken home.

All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste streams and disposal procedures.[17]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: In the event of a spill, evacuate the immediate area and alert your supervisor and institutional EHS. Only trained personnel with appropriate PPE should clean up chemical spills.

By adhering to these stringent PPE and handling protocols, researchers can safely work with 7-Methyl-2H-benzo[e][1]oxazine-2,4(3H)-dione, minimizing the risk of exposure and ensuring a secure laboratory environment.

References

  • Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures. (2020). YouTube. Retrieved from [Link]

  • Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. University of Ottawa. Retrieved from [Link]

  • JOB AID DONNING & DOFFING of PPE in LABORATORY. SEALAB. Retrieved from [Link]

  • DONNING AND DOFFING PERSONAL PROTECTIVE EQUIPMENT. Unknown Source. Retrieved from [Link]

  • PPE: Donning & Doffing. The George Washington University Office of Research Safety. Retrieved from [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators. (1996). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Guide to the Selection and Use of Particulate Respirators Certified under 42 CFR 84. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. MJ Hughes Construction. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]

  • Chemical Waste: Solids. Princeton University Environmental Health and Safety. Retrieved from [Link]

  • New NIOSH Guide on Respirator Selection. APIC. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. Retrieved from [Link]

  • Protective Equipment. American Chemistry Council. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Retrieved from [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health. Retrieved from [Link]

  • PPE for Hazardous Chemical Handling: Best Practices and Considerations. Unknown Source. Retrieved from [Link]

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration. Retrieved from [Link]

  • Respirator Selection and Use | Personal Protective Equipment. Centers for Disease Control and Prevention. (2025). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • Procedures for Handling and Disposing Equipment and Animals Administered a Chemical Hazard. Unknown Source. Retrieved from [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Protect IU - Indiana University. Retrieved from [Link]

  • Cas 2037-95-8, 2 H-1,3-BENZOXAZINE-2,4(3 H)-DIONE. lookchem. Retrieved from [Link]

  • 2H-1,3-Benzoxazine-2,4(3H)-dione | C8H5NO3 | CID 16258. PubChem. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione
Reactant of Route 2
Reactant of Route 2
7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.